2,3-Dichloro-1,4-dimethylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145852. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
34840-79-4 |
|---|---|
Molecular Formula |
C8H8Cl2 |
Molecular Weight |
175.05 g/mol |
IUPAC Name |
2,3-dichloro-1,4-dimethylbenzene |
InChI |
InChI=1S/C8H8Cl2/c1-5-3-4-6(2)8(10)7(5)9/h3-4H,1-2H3 |
InChI Key |
UGHIQYNKFXEQPU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C)Cl)Cl |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Cl)Cl |
Other CAS No. |
34840-79-4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2,3-Dichloro-1,4-dimethylbenzene (CAS 34840-79-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3-dichloro-1,4-dimethylbenzene, a halogenated aromatic hydrocarbon with significant potential as a chemical intermediate in the synthesis of fine chemicals, including dyes, pigments, and potentially novel pharmaceutical compounds. This document delves into its chemical and physical properties, synthesis and purification methodologies, analytical characterization techniques, and known applications, offering field-proven insights for its practical use.
Core Chemical and Physical Properties
This compound, also known as 2,3-dichloro-p-xylene, is a substituted aromatic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 34840-79-4 | |
| Molecular Formula | C₈H₈Cl₂ | |
| Molecular Weight | 175.05 g/mol | |
| Appearance | Colorless liquid (predicted) | |
| Melting Point | -1 °C | |
| Boiling Point | 226.7 °C at 760 mmHg | |
| Density | 1.199 g/cm³ | |
| Flash Point | 89.7 °C | |
| LogP | 3.61 | |
| IUPAC Name | This compound |
Synthesis and Purification
The primary route for the synthesis of this compound involves the electrophilic chlorination of 2-chloro-1,4-dimethylbenzene (also known as 2-chloro-p-xylene). The methyl groups on the benzene ring are activating and direct incoming electrophiles to the ortho and para positions. In the case of 2-chloro-1,4-dimethylbenzene, the chlorine atom is a deactivating but ortho-, para-director, while the methyl groups are activating and ortho-, para-directing. The directing effects of these substituents influence the position of the second chlorine atom.
A plausible synthetic pathway is the direct chlorination of 2-chloro-p-xylene using a Lewis acid catalyst.
Caption: Synthesis of this compound.
Experimental Protocol: Chlorination of 2-Chloro-1,4-dimethylbenzene
The following is a generalized protocol based on established methods for the chlorination of xylenes.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine and HCl gas), dissolve 2-chloro-1,4-dimethylbenzene in a suitable inert solvent (e.g., acetic acid or dichloromethane).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to the solution. The reaction should be protected from light to prevent radical side-chain chlorination.
-
Chlorination: Bubble chlorine gas (Cl₂) through the stirred solution at a controlled rate. The reaction is exothermic, and the temperature should be maintained, typically between 20-50°C, using a water bath.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl. Quench the reaction by carefully adding water. Separate the organic layer, wash it with a dilute solution of sodium bicarbonate to remove residual acid, followed by a wash with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, which may contain isomeric dichloroxylenes, can be purified by fractional distillation under reduced pressure or by column chromatography.[2]
Analytical Characterization
The unambiguous identification of this compound and its distinction from other isomers is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two singlets for the two non-equivalent methyl groups and two doublets in the aromatic region for the two adjacent aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule (two methyl carbons and six aromatic carbons).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the methyl groups and the aromatic ring, as well as C=C stretching vibrations of the benzene ring. The C-Cl stretching vibrations will also be present in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (174 g/mol , for the major isotopes ³⁵Cl). The isotopic pattern of the molecular ion peak, with contributions from the ³⁷Cl isotope, will be characteristic of a molecule containing two chlorine atoms (M⁺, M+2, M+4 peaks in a ratio of approximately 9:6:1).
Caption: Analytical workflow for structure confirmation.
Chemical Reactivity and Applications
The reactivity of this compound is governed by the electronic effects of its substituents. The two chlorine atoms are electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution, while the two methyl groups are electron-donating and activating.
Electrophilic Aromatic Substitution
Further electrophilic substitution on this compound will be directed by the combined effects of the chloro and methyl groups. The remaining aromatic protons are ortho to a chlorine atom and either ortho or meta to a methyl group, making further substitution challenging and potentially leading to a mixture of products.
Nucleophilic Aromatic Substitution
The chlorine atoms on the benzene ring are generally unreactive towards nucleophilic substitution under standard conditions. However, under forcing conditions (high temperature and pressure) or if the ring is further activated by strongly electron-withdrawing groups, nucleophilic aromatic substitution may occur.
Applications
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its primary applications are in the production of:
-
Dyes and Pigments: It can be used as a precursor for the synthesis of various dyestuffs.
-
Agrochemicals: The dichlorodimethylbenzene core can be a building block for certain pesticides and herbicides.
-
Pharmaceuticals: While direct applications in drug synthesis are not widely documented, its potential as a starting material for the synthesis of pharmaceutical intermediates exists. Further derivatization can introduce functional groups that are key to the structure of biologically active molecules.
Safety and Handling
This compound is expected to be a hazardous substance. Based on data for similar compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin. It is likely to be an irritant to the eyes, skin, and respiratory system.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.
References
An In-Depth Technical Guide to 2,3-Dichloro-p-xylene for Researchers and Drug Development Professionals
Introduction
2,3-Dichloro-p-xylene, systematically named 2,3-dichloro-1,4-dimethylbenzene, is a halogenated aromatic hydrocarbon with the CAS number 34840-79-4. As a member of the dichloroxylene family, its utility in synthetic chemistry is defined by the specific arrangement of its substituents on the benzene ring. Unlike its more common isomer, 2,5-dichloro-p-xylene, the 2,3-dichloro variant presents unique steric and electronic characteristics that influence its reactivity and potential applications. This guide provides a comprehensive overview of the known physical and chemical properties of 2,3-dichloro-p-xylene, synthesizes available data on its preparation and reactivity, and outlines its safety profile, offering a critical resource for professionals in chemical research and pharmaceutical development.
Physicochemical and Spectroscopic Properties
The distinct physical properties of 2,3-dichloro-p-xylene are foundational to its handling, purification, and reaction setup. The data available from various chemical suppliers and databases are summarized below.
Physical Properties
A compilation of the key physical and chemical properties for 2,3-dichloro-p-xylene is presented in Table 1. These values are essential for designing experimental conditions, from solvent selection to purification strategy.
| Property | Value | Source(s) |
| CAS Number | 34840-79-4 | [1][2] |
| Molecular Formula | C₈H₈Cl₂ | [1] |
| Molecular Weight | 175.05 g/mol | [1] |
| Appearance | Liquid (at room temp.) | [3] |
| Melting Point | -1 °C | [3] |
| Boiling Point | 226.7 °C at 760 mmHg | [3] |
| Density | 1.199 g/cm³ | [3] |
| Flash Point | 89.7 °C | [3] |
| Vapor Pressure | 0.121 mmHg at 25 °C | [3] |
| Refractive Index | 1.5544 (estimate) | [3] |
| LogP | 3.61 - 3.9 | [1][3] |
Note: The melting point of -1 °C suggests this compound is a liquid under standard laboratory conditions.
Spectroscopic Data
Spectroscopic data is critical for the unambiguous identification and characterization of a chemical compound. It is important to note that experimentally derived spectra (NMR, IR, MS) for 2,3-dichloro-p-xylene are not widely available in public databases. The data for related isomers are often misattributed. Researchers synthesizing this compound should expect to perform full characterization. Predicted spectral information, based on its structure, is as follows:
-
¹H NMR: Two singlets would be expected for the two non-equivalent methyl groups. Two doublets (or an AB quartet system) would be expected for the two aromatic protons.
-
¹³C NMR: Due to molecular asymmetry, eight distinct signals are expected: two for the methyl carbons and six for the aromatic carbons (four substituted and two unsubstituted).
-
IR Spectroscopy: Characteristic peaks would include C-H stretching from the methyl groups and aromatic ring (~2900-3100 cm⁻¹), C=C stretching in the aromatic region (~1450-1600 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 174. The isotopic pattern would be characteristic of a molecule containing two chlorine atoms, with prominent peaks at (M), (M+2), and (M+4) in an approximate 9:6:1 ratio.
Synthesis and Purification
The synthesis of 2,3-dichloro-p-xylene is challenging due to the formation of multiple isomers during the direct chlorination of p-xylene. Industrial processes are often optimized to produce the 2,5-dichloro isomer, treating the 2,3-dichloro isomer as an "unwanted" byproduct.[4]
Synthetic Strategy: Chlorination of 2-chloro-p-xylene
A more selective laboratory-scale synthesis involves the electrophilic chlorination of 2-chloro-p-xylene (CAS 95-72-7). The pre-existing chloro and methyl groups direct the incoming electrophile (Cl⁺). The methyl groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. This complex directing effect still leads to isomer mixtures, but can favor the desired product under controlled conditions.
Diagram: Synthetic Workflow
References
- 1. This compound | C8H8Cl2 | CID 286729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. US3035103A - Process for preparation and recovery of 2, 5-dichloro-p-xylene - Google Patents [patents.google.com]
- 4. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Molecular Structure of 2,3-Dichloro-1,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-1,4-dimethylbenzene, an organochlorine compound, presents a unique molecular architecture that is of significant interest in synthetic chemistry and drug discovery. The strategic placement of its substituents on the benzene ring imparts specific physicochemical properties and reactivity patterns that can be harnessed for the development of novel chemical entities. This technical guide provides a comprehensive exploration of the molecular structure of this compound, delving into its geometric, spectroscopic, and electronic characteristics.
Also known by its common synonym, 2,3-dichloro-p-xylene, this compound is a disubstituted derivative of p-xylene.[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2,3-dichloro-p-xylene, 2,3-Dichlor-1,4-dimethyl-benzol |
| CAS Number | 34840-79-4[1] |
| Molecular Formula | C₈H₈Cl₂[1] |
| Molecular Weight | 175.058 g/mol [1] |
| Melting Point | -1°C[1] |
| Boiling Point | 226.7°C at 760 mmHg[1] |
| Density | 1.199 g/cm³[1] |
Molecular Geometry and Conformation
The molecular structure of this compound is defined by a planar benzene ring with two methyl groups in a para configuration (at positions 1 and 4) and two chlorine atoms at the adjacent ortho- and meta- positions (2 and 3, respectively).
Caption: 2D representation of the this compound molecular structure.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of organic molecules. The following sections detail the expected spectroscopic signatures of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is anticipated to display distinct signals for the aromatic and methyl protons. Due to the molecule's asymmetry, the two methyl groups are in different chemical environments and should therefore appear as two separate singlets. The two aromatic protons are also in non-equivalent positions and would likely present as two distinct doublets, with their coupling constant being characteristic of ortho-protons.
¹³C NMR: The carbon-13 NMR spectrum is expected to show eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule (six aromatic and two methyl carbons). The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the chlorine atoms and the electron-donating nature of the methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:
-
C-H stretching (aromatic): Typically observed in the region of 3100-3000 cm⁻¹.
-
C-H stretching (aliphatic): From the methyl groups, expected in the 2975-2850 cm⁻¹ range.
-
C=C stretching (aromatic): A series of bands in the 1600-1450 cm⁻¹ region.
-
C-Cl stretching: Strong absorptions in the fingerprint region, generally between 800-600 cm⁻¹, which can be highly characteristic of the substitution pattern.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 174, corresponding to the molecular weight of the compound with the two most abundant isotopes of chlorine (³⁵Cl). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic isotopic pattern with peaks at M⁺, M+2, and M+4.
Common fragmentation pathways for halogenated aromatic compounds include the loss of a chlorine atom ([M-Cl]⁺) and the loss of a methyl group ([M-CH₃]⁺).
Synthesis and Reactivity
This compound can be synthesized via the electrophilic chlorination of p-xylene. The reaction typically employs a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), in a suitable solvent like acetic acid. The regioselectivity of the chlorination is governed by the directing effects of the two methyl groups, which are ortho-, para-directing and activating. The initial chlorination of p-xylene yields 2-chloro-1,4-dimethylbenzene. Subsequent chlorination can lead to the formation of different dichlorinated isomers, including this compound.
The reactivity of this compound in further electrophilic aromatic substitution reactions is influenced by the interplay of the electronic effects of the four substituents. Both the methyl and chloro groups are ortho-, para-directing. However, the methyl groups are activating, while the chloro groups are deactivating. The positions for subsequent electrophilic attack will be determined by a combination of these directing effects and steric hindrance.
References
synthesis of 2,3-Dichloro-1,4-dimethylbenzene
An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-1,4-dimethylbenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a key chemical intermediate. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core principles of its synthesis via electrophilic aromatic substitution, outlines a detailed experimental protocol, and addresses the critical challenges of isomeric purity. The guide emphasizes safety, mechanistic understanding, and protocol validation to ensure a trustworthy and authoritative resource for laboratory applications.
Introduction and Strategic Overview
This compound (also known as 2,3-dichloro-p-xylene) is an aromatic organic compound with the chemical formula C₈H₈Cl₂.[1] Its structure is foundational for the synthesis of more complex molecules in various fields, including pharmaceuticals, agrochemicals, and materials science. The primary and most direct route to this compound is the electrophilic aromatic chlorination of p-xylene.
The core challenge in this synthesis is not the reaction itself, but the control of regioselectivity. The dichlorination of p-xylene inevitably produces a mixture of isomers, primarily the 2,3-, 2,5-, and 2,6-dichloro derivatives. This guide will therefore focus on a robust method for performing the chlorination and discuss the subsequent purification required to isolate the desired this compound isomer.
Mechanistic Underpinnings: Electrophilic Aromatic Substitution
The synthesis hinges on the principle of Electrophilic Aromatic Substitution (EAS), a fundamental reaction in organic chemistry.[2] The benzene ring of p-xylene is electron-rich, making it susceptible to attack by electrophiles.
-
Activating and Directing Effects: The two methyl (-CH₃) groups on the p-xylene ring are electron-donating, which activates the ring, making it more reactive towards electrophiles than benzene itself.[3] These groups are ortho, para-directors. Since the para positions are already occupied by the other methyl group, electrophilic attack is directed to the ortho positions (carbons 2, 3, 5, and 6).[2][4]
-
Generation of the Electrophile: Molecular chlorine (Cl₂) is not electrophilic enough to attack the aromatic ring directly. A Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is required.[5][6] The catalyst polarizes the Cl-Cl bond, creating a potent electrophile (Cl⁺) that can be attacked by the π-electron system of the p-xylene ring.
The reaction proceeds in two main stages:
-
Monochlorination: The first chlorine atom is added to one of the equivalent ortho positions, yielding 2-chloro-1,4-dimethylbenzene.[7]
-
Dichlorination: The second chlorination occurs on the 2-chloro-1,4-dimethylbenzene intermediate. The existing substituents (two activating methyl groups and one deactivating but ortho, para-directing chloro group) guide the incoming electrophile, leading to the formation of isomeric products. This competition of directing effects is what makes isolating the pure 2,3-isomer a significant challenge.
Detailed Experimental Protocol
This protocol describes the dichlorination of p-xylene using chlorine gas with an iron(III) chloride catalyst. It is designed to be a self-validating system, with clear steps for execution, work-up, and purification.
Safety Warning: This procedure involves highly toxic and corrosive substances, including chlorine gas.[8] It must be performed in a well-ventilated chemical fume hood by trained personnel with appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[9][10] An emergency plan for chlorine exposure should be in place.[11]
Materials & Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a thermometer.
-
Gas outlet from the condenser connected to a gas trap (e.g., a bubbler containing sodium hydroxide solution to neutralize excess chlorine).
-
p-Xylene (reagent grade, anhydrous)
-
Iron(III) chloride (FeCl₃, anhydrous powder)
-
Chlorine gas (Cl₂)
-
Acetic acid (glacial, solvent)[12]
-
Dichloromethane (DCM, for extraction)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Fractional distillation or column chromatography setup
Procedure:
-
Reaction Setup: In a 500 mL three-neck flask, combine 106 g (1.0 mol) of p-xylene and 200 mL of glacial acetic acid. Add 2.0 g of anhydrous iron(III) chloride.
-
Initiation of Chlorination: Begin stirring the mixture and maintain the temperature at 20-25°C using a water bath.[12] Slowly bubble chlorine gas through the gas inlet tube into the solution. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain the desired temperature.
-
Reaction Monitoring: The reaction progress can be monitored by periodically taking small aliquots and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of mono- and di-chlorinated products. Continue chlorine addition until the desired level of dichlorination is achieved (approximately 1.5-2.0 molar equivalents of Cl₂). Over-chlorination will lead to trichloro-p-xylene byproducts.[13]
-
Quenching and Work-up: Once the reaction is complete, stop the flow of chlorine and purge the system with nitrogen gas to remove any residual Cl₂. Carefully pour the reaction mixture into 500 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the organic products with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[14]
-
Purification: The resulting crude oil is a mixture of isomers. Separation is critical and can be achieved by:
-
Fractional Vacuum Distillation: This is challenging due to the close boiling points of the isomers but can enrich certain fractions.
-
Column Chromatography: Using silica gel with a non-polar eluent (e.g., hexane) can provide good separation.
-
Crystallization: The 2,5-isomer has a higher melting point than the 2,3-isomer and may be selectively crystallized out from a suitable solvent at low temperatures, enriching the mother liquor with the desired this compound. The combination of rectification and crystallization is often employed in industrial settings for isomer separation.[15]
-
Data Presentation and Product Validation
All quantitative data should be meticulously recorded. The final product must be characterized to confirm its identity and purity.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [1][12] |
| CAS Number | 34840-79-4 | [1][12] |
| Molecular Formula | C₈H₈Cl₂ | [1][12] |
| Molecular Weight | 175.06 g/mol | [1] |
| Appearance | Liquid (at room temp) | [12] |
| Boiling Point | 226.7 °C at 760 mmHg | [12] |
| Melting Point | -1 °C | [12] |
| Density | 1.199 g/cm³ | [12] |
Product Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight (m/z = 174/176 corresponding to the isotopic pattern of two chlorine atoms).
-
¹H NMR Spectroscopy: Expected signals would include two singlets for the two non-equivalent methyl groups and two doublets in the aromatic region for the two adjacent aromatic protons.
-
¹³C NMR Spectroscopy: Expected signals would correspond to the eight distinct carbon atoms in the molecule.
Conclusion
The synthesis of this compound via electrophilic chlorination of p-xylene is a well-established but nuanced process. Success relies on careful control of reaction conditions to manage the exothermic nature of the reaction and to minimize over-chlorination. The primary scientific challenge lies in the purification of the desired 2,3-isomer from the product mixture. This guide provides the foundational knowledge and a detailed protocol to approach this synthesis with an emphasis on mechanistic understanding and operational safety, empowering researchers to produce this valuable chemical intermediate with confidence.
References
- 1. This compound | C8H8Cl2 | CID 286729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. quora.com [quora.com]
- 4. homework.study.com [homework.study.com]
- 5. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 6. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 7. 2-Chloro-1,4-Dimethylbenzene (CAS 95-73-8) - Properties, Uses, Safety, Supplier & Price | China Chemical Manufacturer [chlorobenzene.ltd]
- 8. youtube.com [youtube.com]
- 9. erc.mp.gov.in [erc.mp.gov.in]
- 10. njuajif.org [njuajif.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound|34840-79-4|lookchem [lookchem.com]
- 13. patents.justia.com [patents.justia.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. CN116444340B - Separation and purification method for mixed dichlorotoluene by coupling rectification and crystallization - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 2,3-Dichloro-1,4-dimethylbenzene: Nomenclature, Properties, Synthesis, and Applications
Abstract
This technical guide provides a detailed examination of 2,3-dichloro-1,4-dimethylbenzene, a halogenated aromatic hydrocarbon. The document delineates its formal IUPAC nomenclature, physicochemical properties, and CAS registry number for unambiguous identification. A central focus is placed on synthetic strategy, addressing the critical challenge of regioselectivity in electrophilic aromatic substitution and presenting a detailed, field-proven protocol for its preparation and purification. The guide further explores the compound's current and potential applications, particularly as a chemical intermediate and structural motif in medicinal chemistry and materials science. Safety and handling protocols, derived from analogous chemical structures, are also provided to ensure safe laboratory practice. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this specific chemical entity.
Nomenclature and Chemical Identity
The precise identification of a chemical compound is foundational to all scientific research. This compound is systematically named following IUPAC conventions, which number the benzene ring to give the substituents the lowest possible locants. It is also commonly known by its semi-systematic name, 2,3-dichloro-p-xylene, which references the parent hydrocarbon, para-xylene.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,3-dichloro-p-xylene, Benzene, 2,3-dichloro-1,4-dimethyl- | [2] |
| CAS Number | 34840-79-4 | [1][2] |
| Molecular Formula | C₈H₈Cl₂ | [1][2] |
| Molecular Weight | 175.05 g/mol | [1] |
| Canonical SMILES | CC1=C(C(=C(C=C1)C)Cl)Cl | [1] |
| InChIKey | UGHIQYNKFXEQPU-UHFFFAOYSA-N | [1] |
Physicochemical and Computed Properties
The physical and chemical properties of a compound dictate its behavior in chemical reactions, its solubility, and its potential applications. The data presented below, sourced from peer-reviewed databases, indicates that this compound is a liquid at standard temperature and pressure with low aqueous solubility, a characteristic typical of chlorinated aromatic hydrocarbons.
| Property | Value | Source(s) |
| Melting Point | -1 °C | [2] |
| Boiling Point | 226.7 °C at 760 mmHg | [2] |
| Density | 1.199 g/cm³ | [2] |
| Flash Point | 89.7 °C | [2] |
| Vapor Pressure | 0.121 mmHg at 25 °C | [2] |
| LogP (Octanol/Water) | 3.61 | [2] |
| Refractive Index | 1.5544 (estimate) | [2] |
The high LogP value of 3.61 indicates significant lipophilicity, suggesting poor solubility in water but good solubility in nonpolar organic solvents.[2] This is a critical consideration for selecting appropriate solvent systems for reactions and purifications.
Synthesis and Purification
4.1 The Challenge of Regioselectivity
The synthesis of this compound is non-trivial due to the challenge of controlling regioselectivity during the electrophilic chlorination of p-xylene. Direct dichlorination of p-xylene tends to yield a mixture of isomers, with the primary products being 2,5-dichloro-p-xylene and 2,6-dichloro-p-xylene. This is because the two activating methyl groups strongly direct incoming electrophiles to the positions ortho to them. Indeed, specific catalytic systems have been developed to maximize the yield of the 2,5-dichloro isomer while minimizing the formation of other isomers, including the 2,3-dichloro target.[3] Therefore, a multi-step, directed synthesis is the preferred strategy for obtaining the 2,3-dichloro isomer with high purity.
4.2 Recommended Synthetic Strategy
A logical and effective route involves a two-step process starting from p-xylene. The first step is the controlled monochlorination to produce 2-chloro-1,4-dimethylbenzene. In the second step, this intermediate is subjected to a further chlorination reaction. The directing effects of the existing substituents (one chloro and two methyl groups) on 2-chloro-1,4-dimethylbenzene guide the second chlorine atom to the 3- or 5-position. While a mixture may still result, this directed approach significantly enriches the desired 2,3-dichloro isomer compared to the direct dichlorination of p-xylene.
Caption: Directed two-step synthesis workflow for this compound.
4.3 Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative procedure and should be adapted and optimized by a qualified chemist. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2-Chloro-1,4-dimethylbenzene
-
Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize evolved HCl gas.
-
Reagents: Charge the flask with p-xylene and a catalytic amount of a Lewis acid (e.g., anhydrous FeCl₃).
-
Reaction: Cool the flask in an ice bath. Slowly add a stoichiometric equivalent of chlorine (Cl₂) or a chlorinating agent like sulfuryl chloride (SO₂Cl₂) via the dropping funnel while stirring. Maintain the temperature below 10 °C.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to isolate 2-chloro-1,4-dimethylbenzene.
Step 2: Synthesis of this compound
-
Setup: Use the same experimental setup as in Step 1.
-
Reagents: Charge the flask with the purified 2-chloro-1,4-dimethylbenzene from Step 1 and a fresh catalyst (e.g., anhydrous FeCl₃).
-
Reaction: Slowly add one equivalent of the chlorinating agent at a controlled temperature, similar to Step 1. The presence of the deactivating chloro group may require slightly more forcing conditions than the first chlorination.
-
Monitoring: Monitor the formation of the desired product and other isomers by GC. The reaction should be stopped once the optimal conversion is achieved to minimize the formation of trichlorinated byproducts.
-
Workup: Follow the same quenching and washing procedure as in Step 1.
-
Purification (Self-Validation): This step is critical for obtaining the pure isomer.
-
Fractional Distillation: Carefully distill the crude product under vacuum. Collect fractions and analyze each by GC-MS to identify the one enriched with the 2,3-dichloro isomer.
-
Chromatography: If distillation does not provide sufficient purity, column chromatography on silica gel using a nonpolar eluent (e.g., hexanes) can be employed to separate the isomers.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum of pure this compound is expected to show two distinct singlets for the two aromatic protons and two distinct singlets for the two methyl groups.
-
Applications in Research and Drug Development
While specific, large-scale applications for this compound are not widely documented, its structure makes it a valuable intermediate and building block in several areas.
-
Chemical Intermediate: Its primary utility lies as a precursor for the synthesis of more complex molecules. The specific 2,3-dichloro substitution pattern provides a unique scaffold that can be further functionalized. The chlorine atoms can be displaced or used in cross-coupling reactions, and the methyl groups can be oxidized to carboxylic acids or halogenated to form benzyl halides.[4]
-
Medicinal Chemistry and Drug Design: Halogenated aromatic rings are ubiquitous motifs in pharmaceuticals. The incorporation of chlorine atoms can significantly alter a molecule's properties, including:
-
Lipophilicity: Modulating the LogP to improve membrane permeability and target engagement.
-
Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.
-
Binding Interactions: Participating in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets. Substituted benzene derivatives are foundational in the design of a vast array of therapeutics.[5] As such, this compound represents a potential starting point or fragment for the synthesis of novel bioactive compounds.[6]
-
-
Materials Science: Related dichlorinated xylenes are used as intermediates in the manufacturing of pesticides and high-performance polymers.[3][7] By extension, the 2,3-dichloro isomer could serve as a monomer or cross-linking agent for specialty polymers where its specific substitution pattern might confer unique thermal or mechanical properties.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][10]
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[10]
-
Handling: Avoid contact with skin and eyes.[9] Keep away from heat, sparks, and open flames.[10]
-
Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[10] Like many chlorinated organic compounds, it is expected to be very toxic to aquatic life with long-lasting effects.[11] Avoid release into the environment.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a distinct chemical entity whose synthesis requires a carefully controlled, directed strategy to overcome the inherent challenges of regioselectivity in aromatic chlorination. While not a commodity chemical, its value lies in its potential as a specialized building block for creating complex molecular architectures in medicinal chemistry and materials science. A thorough understanding of its properties, synthetic pathways, and handling requirements is essential for its effective and safe utilization in a research and development setting.
References
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- 4. Xylylene dichloride - Wikipedia [en.wikipedia.org]
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- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
2,3-Dichloro-1,4-dimethylbenzene safety and handling
An In-Depth Technical Guide to the Safe Handling of 2,3-Dichloro-1,4-dimethylbenzene
Introduction
This compound (CAS No. 34840-79-4) is a halogenated aromatic hydrocarbon used as an intermediate in the synthesis of fine chemicals and pharmaceutical compounds.[1] As with many chlorinated organic molecules, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established chemical safety principles and data extrapolated from structurally similar compounds. It is designed for researchers, scientists, and drug development professionals who may handle this substance.
Section 1: Chemical Identity and Physicochemical Properties
A foundational element of safe handling is a clear understanding of the compound's physical and chemical characteristics. These properties dictate its behavior under various laboratory conditions and inform appropriate storage, handling, and emergency response procedures.
Chemical Identifiers:
-
IUPAC Name: this compound[1]
-
Synonyms: 2,3-dichloro-p-xylene, Benzene, 2,3-dichloro-1,4-dimethyl-[1][2]
-
CAS Number: 34840-79-4[1]
-
Molecular Formula: C₈H₈Cl₂[1]
-
Molecular Weight: 175.05 g/mol [1]
The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Appearance | Clear liquid (based on related isomers) | [3] |
| Boiling Point | 226.7 °C at 760 mmHg | [2] |
| Melting Point | -1 °C | [2] |
| Density | 1.199 g/cm³ | [2] |
| Flash Point | 89.7 °C | [2] |
| Vapor Pressure | 0.121 mmHg at 25°C | [2] |
| Water Solubility | Insoluble (inferred from structure and related compounds) | [4] |
| Octanol/Water Partition Coefficient (LogP) | 3.61 | [2] |
The high boiling point and flash point indicate that the substance is not highly volatile or flammable at standard room temperature, but it is a combustible liquid.[5] Its high LogP value and insolubility in water suggest it is lipophilic and will persist in fatty tissues and the environment.[2]
Section 2: Hazard Identification and GHS Classification
| Hazard Class (based on analogs) | GHS Classification | Key Findings from Analogs | Source(s) |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed | The analog 2-Chloro-1,4-dimethylbenzene is classified as harmful if swallowed. | |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | Analogs like 1,4-Dichloro-2,5-dimethylbenzene and 2-Chloro-1,4-dimethylbenzene are known skin irritants.[7] | [7] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation | The same analogs consistently show evidence of causing serious eye irritation.[7] | [7] |
| Carcinogenicity (Suspected) | Category 2: Suspected of causing cancer | Dichlorobenzenes are noted for potential carcinogenicity, with p-Dichlorobenzene classified as possibly carcinogenic to humans (Group 2B).[8] | [8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | Some chlorinated benzenes may cause respiratory irritation upon inhalation of vapors or aerosols. | |
| Hazardous to the Aquatic Environment (Chronic) | Category 1: Very toxic to aquatic life with long lasting effects | Halogenated benzenes are often persistent in the environment and exhibit high aquatic toxicity.[5] | [5] |
Inferred Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H351: Suspected of causing cancer.
-
H410: Very toxic to aquatic life with long lasting effects.
Given these potential hazards, strict adherence to the exposure controls and handling procedures outlined in the following sections is mandatory.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
The primary objective of exposure controls is to minimize or eliminate contact with the chemical. This is achieved through a combination of engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE).
Engineering Controls
The causality behind using engineering controls is to contain the hazard at its source.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[5]
-
Ventilation: The laboratory should be well-ventilated with readily accessible safety showers and eyewash stations.[9]
Personal Protective Equipment (PPE)
PPE serves as the last line of defense. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[10] In situations with a higher risk of splashing, such as large-scale transfers or reactions under pressure, a full-face shield should be worn in addition to goggles.[11]
-
Skin Protection:
-
Gloves: Due to the chlorinated nature of the compound, standard nitrile gloves may not provide sufficient long-term protection. Butyl rubber or Viton® gloves are recommended for prolonged contact.[11] Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid contaminating skin.[12]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. For tasks with significant splash potential, a chemically resistant apron over the lab coat is advised.[13]
-
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[10] A cartridge change-out schedule must be in place as part of the laboratory's respiratory protection program.[10]
Section 4: Safe Handling and Storage Protocols
A systematic workflow is essential for minimizing risk during the entire lifecycle of the chemical in the laboratory.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the critical steps and decision points for safely handling this compound.
Caption: Workflow for safe handling of this compound.
Standard Laboratory Handling Procedure
-
Pre-Handling:
-
Thoroughly review the Safety Data Sheet (SDS) for any new information.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents before obtaining the chemical to minimize time spent handling the open container.
-
-
Handling:
-
Wear all required PPE as determined by your risk assessment.[14]
-
Ground containers when transferring large quantities to prevent static discharge, which could be an ignition source.[13][15]
-
Use only non-sparking tools.[3]
-
Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling, even if gloves were worn.
-
Keep the container tightly closed when not in use to prevent the release of vapors.[4]
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4]
-
Keep containers tightly closed.[4]
-
Store separately from incompatible materials such as strong oxidizing agents and strong acids.[9]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
-
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or release.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Accidental Release (Spill):
-
Evacuate all non-essential personnel from the area.
-
Ensure adequate ventilation and eliminate all ignition sources.
-
Wearing appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Do not allow the material to enter drains or waterways.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[12]
-
-
Fire Fighting:
Section 6: Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated materials (e.g., absorbent pads, disposable PPE, contaminated glassware) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Protocol: Do not dispose of this chemical down the drain or in regular trash.[12] All waste must be disposed of through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[3][9]
This self-validating protocol ensures that from acquisition to disposal, the risks associated with this compound are systematically managed, promoting a safe and compliant research environment.
References
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- 4. 2-Chloro-1,4-Dimethylbenzene (CAS 95-73-8) - Properties, Uses, Safety, Supplier & Price | China Chemical Manufacturer [chlorobenzene.ltd]
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A Comprehensive Technical Guide to Dichlorinated p-Xylenes: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorinated p-xylenes represent a versatile class of chemical intermediates with significant applications across various scientific disciplines, from polymer science to pharmaceutical development. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and key applications of the various isomers of dichlorinated p-xylene. Particular emphasis is placed on the underlying principles of their synthesis, including electrophilic aromatic substitution and free-radical chlorination, and the factors governing isomeric distribution. This guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize these valuable building blocks in their respective fields.
Introduction to Dichlorinated p-Xylenes
Dichlorinated p-xylenes are aromatic compounds consisting of a benzene ring substituted with two chlorine atoms and two methyl groups at the 1 and 4 positions (para). The relative positions of the two chlorine atoms on the benzene ring give rise to three possible isomers: 2,3-dichloro-p-xylene, 2,5-dichloro-p-xylene, and 2,6-dichloro-p-xylene. Additionally, chlorination of the methyl groups leads to the formation of α,α'-dichloro-p-xylene. These compounds serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including polymers, dyes, pesticides, and pharmaceuticals.[1][2] Their utility stems from the reactivity of the chlorinated aromatic ring and the potential for further functionalization of the methyl groups.
Synthesis of Dichlorinated p-Xylenes
The synthesis of dichlorinated p-xylenes primarily involves the direct chlorination of p-xylene. The reaction conditions, including the choice of catalyst and solvent, play a critical role in determining the isomeric distribution of the products. Two principal mechanistic pathways govern the chlorination of p-xylene: electrophilic aromatic substitution on the benzene ring and free-radical chlorination of the methyl groups.
Ring Chlorination: Electrophilic Aromatic Substitution
The introduction of chlorine atoms onto the aromatic ring of p-xylene proceeds via an electrophilic aromatic substitution mechanism. This reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarizes the chlorine molecule, increasing its electrophilicity.[1]
The chlorination of p-xylene yields a mixture of mono- and dichlorinated products. The primary monochlorinated product is 2-chloro-p-xylene.[3] Subsequent chlorination of 2-chloro-p-xylene leads to the formation of dichlorinated isomers. The regioselectivity of this second chlorination is influenced by the directing effects of the methyl and chlorine substituents already present on the ring. The methyl groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing.
Kinetic studies have shown that the chlorination of p-xylene favors the formation of 2,5-dichloro-p-xylene over the 2,3-dichloro-p-xylene isomer.[4] This preference is attributed to the steric hindrance posed by the adjacent methyl and chlorine groups in the transition state leading to the 2,3-isomer.[4] The ratio of 2,5- to 2,3-dichloro-p-xylene can be influenced by the choice of catalyst and reaction conditions. For instance, the use of a catalyst system comprising a halide of iron or antimony and an organic sulfur co-catalyst has been shown to maximize the yield of 2,5-dichloro-p-xylene while minimizing the formation of the 2,3-isomer and other over-chlorinated products.[5]
Side-Chain Chlorination: Free-Radical Halogenation
Chlorination of the methyl groups of p-xylene occurs through a free-radical chain mechanism, typically initiated by ultraviolet (UV) light. This reaction leads to the formation of α-chloro-p-xylene, α,α'-dichloro-p-xylene, and more highly chlorinated side-chain derivatives.
The mechanism involves three key steps:
-
Initiation: UV light promotes the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•).
-
Propagation: A chlorine radical abstracts a hydrogen atom from a methyl group of p-xylene, forming a benzyl radical and hydrogen chloride (HCl). The benzyl radical then reacts with another chlorine molecule to form α-chloro-p-xylene and a new chlorine radical, which continues the chain reaction. This process can occur a second time to form α,α'-dichloro-p-xylene.
-
Termination: The chain reaction is terminated by the combination of any two radicals.
Properties and Characterization of Dichlorinated p-Xylene Isomers
The physical and chemical properties of dichlorinated p-xylenes vary depending on the position of the chlorine atoms. These differences in properties, such as melting and boiling points, are exploited for their separation and purification.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| α,α'-Dichloro-p-xylene | 623-25-6 | C₈H₈Cl₂ | 175.06 | 98-101 | 254 |
| 2,3-Dichloro-p-xylene | 34840-79-4 | C₈H₈Cl₂ | 175.06 | - | - |
| 2,5-Dichloro-p-xylene | 1124-05-6 | C₈H₈Cl₂ | 175.06 | 69-70 | 222 |
| 2,6-Dichloro-p-xylene | - | C₈H₈Cl₂ | 175.06 | - | - |
Characterization of dichlorinated p-xylenes is typically achieved using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the isomeric structure. The chemical shifts and coupling patterns of the aromatic protons and the chemical shifts of the carbon atoms provide definitive information about the substitution pattern on the benzene ring. For instance, the ¹H NMR spectrum of the highly symmetric 2,5-dichloro-p-xylene shows a single peak for the two equivalent aromatic protons and a single peak for the six equivalent methyl protons.[8]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the C-H, C-C, and C-Cl bonds within the molecule.
Purification of Dichlorinated p-Xylene Isomers
The separation of dichlorinated p-xylene isomers from the reaction mixture is a critical step in their synthesis. Fractional distillation is often employed to separate components with different boiling points. For isomers with close boiling points, such as 2,3- and 2,5-dichloro-p-xylene, crystallization is a more effective purification method.[9] The significant difference in solubility of the isomers in lower alkanols, such as isopropanol, allows for the selective crystallization of the less soluble 2,5-dichloro-p-xylene, leaving the more soluble 2,3-dichloro-p-xylene in solution.[9]
Applications of Dichlorinated p-Xylenes
Dichlorinated p-xylenes are valuable precursors in the synthesis of a variety of commercially important products.
Polymer Synthesis
α,α'-Dichloro-p-xylene is a key monomer in the production of poly(p-phenylene vinylene) (PPV) and its derivatives, which are important materials in the field of organic electronics for applications such as light-emitting diodes (LEDs) and photovoltaic devices.[10]
Agrochemicals and Dyes
Ring-chlorinated p-xylenes, particularly 2,5-dichloro-p-xylene, serve as intermediates in the manufacture of pesticides and dyes.[1] The presence of the chlorine atoms can enhance the biological activity of the final product or modify its color and stability.
Pharmaceutical Intermediates
While specific examples in marketed drugs are not extensively documented in the public domain, the dichlorinated p-xylene scaffold is a recurring motif in patented pharmaceutical compounds. For instance, nitro-substituted α,α'-dichloro-p-xylene has been patented, suggesting its use as a versatile intermediate for further functionalization in the synthesis of biologically active molecules.[8] The rigid, substituted aromatic core provided by dichlorinated p-xylenes can serve as a scaffold for building more complex drug candidates. Their role as building blocks in the synthesis of pharmaceutical intermediates is a significant area of their application.[2][11]
Safety and Toxicology
Dichlorinated p-xylenes are classified as irritants and may cause skin, eye, and respiratory tract irritation upon exposure.[1] While comprehensive toxicological data for all isomers is limited, similar chlorinated aromatic compounds have shown potential for liver and kidney toxicity in animal studies.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling these compounds.
Conclusion
Dichlorinated p-xylenes are a class of compounds with significant industrial and research importance. Understanding their synthesis, the factors controlling isomer distribution, and their distinct chemical properties is essential for their effective utilization. While their applications in polymers and agrochemicals are well-established, their potential as building blocks in pharmaceutical synthesis continues to be an area of active interest. This guide provides a foundational understanding of these versatile intermediates, empowering researchers and drug development professionals to leverage their unique chemical characteristics in the design and synthesis of novel functional molecules.
References
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- 5. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
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- 7. chembk.com [chembk.com]
- 8. 2,5-DICHLORO-P-XYLENE(1124-05-6) 1H NMR spectrum [chemicalbook.com]
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An In-depth Technical Guide to the Synthesis Mechanism of 2,3-Dichloro-1,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-1,4-dimethylbenzene, a halogenated aromatic hydrocarbon, serves as a crucial building block in the synthesis of a variety of specialty chemicals, including pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of its substituents on the benzene ring imparts unique chemical properties that are leveraged in the design of complex molecular architectures. A thorough understanding of its synthesis mechanism is paramount for optimizing production, controlling isomer distribution, and ensuring the purity of the final product.
This technical guide provides a comprehensive exploration of the synthesis of this compound, with a primary focus on the mechanistic intricacies of the electrophilic aromatic substitution pathway starting from p-xylene. We will delve into the underlying principles governing regioselectivity, present a detailed experimental protocol, and discuss the characterization of the target molecule.
The Primary Synthesis Route: Electrophilic Chlorination of p-Xylene
The most common and direct method for synthesizing this compound is the sequential electrophilic chlorination of 1,4-dimethylbenzene (p-xylene). This process involves the introduction of two chlorine atoms onto the aromatic ring, a reaction that is governed by the principles of electrophilic aromatic substitution (EAS).
Mechanism of Electrophilic Aromatic Substitution: A Step-by-Step Analysis
The chlorination of an aromatic ring like p-xylene is not spontaneous and requires the presence of a Lewis acid catalyst to generate a sufficiently potent electrophile.[1][2] Common catalysts for this transformation include iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).[1]
The overall mechanism can be dissected into several key stages:
1. Generation of the Electrophile: The Lewis acid catalyst interacts with molecular chlorine (Cl₂), polarizing the Cl-Cl bond and generating a highly electrophilic chloronium ion (Cl⁺) equivalent. This activated complex is the key species that attacks the electron-rich benzene ring.[1]
2. First Chlorination of p-Xylene: The π-electron system of the p-xylene ring acts as a nucleophile, attacking the electrophilic chlorine. This initial attack is directed by the two methyl groups already present on the ring. Methyl groups are activating and ortho, para-directing substituents due to their electron-donating inductive and hyperconjugation effects.[3][4] Since the para position is already occupied by a methyl group, the first chlorine atom will be directed to one of the equivalent ortho positions, leading to the formation of 2-chloro-1,4-dimethylbenzene as the primary intermediate.
3. Formation of the Sigma Complex (Arenium Ion): The attack of the electrophile on the benzene ring disrupts the aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the remaining sp²-hybridized carbon atoms of the ring.
4. Deprotonation and Restoration of Aromaticity: A weak base, such as the tetrachloroferrate(III) ion ([FeCl₄]⁻) formed during the initial catalytic step, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding 2-chloro-1,4-dimethylbenzene and hydrogen chloride (HCl) as a byproduct.
The Critical Second Chlorination: A Battle of Directing Effects and Steric Hindrance
The synthesis of the target molecule, this compound, hinges on the regioselectivity of the second chlorination event on the 2-chloro-1,4-dimethylbenzene intermediate. This step is more complex due to the presence of three substituents on the benzene ring, each exerting its own directing influence.
The two methyl groups at positions 1 and 4 remain activating and ortho, para-directing. The chlorine atom at position 2 is a deactivating group due to its electron-withdrawing inductive effect, yet it is also an ortho, para-director because of the ability of its lone pairs to participate in resonance stabilization of the sigma complex.[1][4]
The available positions for the second electrophilic attack are 3, 5, and 6. Let's analyze the directing effects for each position:
-
Position 3: This position is ortho to the methyl group at position 4 and ortho to the chlorine atom at position 2. Both substituents direct towards this position.
-
Position 5: This position is ortho to the methyl group at position 4 and meta to the chlorine atom at position 2. The methyl group directs here, but the chlorine does not.
-
Position 6: This position is ortho to the methyl group at position 1 and para to the chlorine atom at position 2. Both substituents direct towards this position.
Based on the additive effects of the substituents, positions 3 and 6 appear to be the most electronically favored for the second chlorination. However, the formation of the other major isomer, 2,5-dichloro-1,4-dimethylbenzene (chlorination at position 5), is often observed. This highlights the significant role of steric hindrance .
The methyl groups are sterically bulkier than the chlorine atom. The approach of the electrophile to position 3 is sterically hindered by the adjacent methyl group at position 4 and the chlorine atom at position 2. Similarly, attack at position 6 is hindered by the adjacent methyl group at position 1. The attack at position 5, while not as strongly electronically favored by the chlorine, is less sterically hindered.
This interplay between electronic directing effects and steric hindrance often leads to a mixture of dichlorinated isomers. The formation of this compound is kinetically favored under certain conditions, while the 2,5-dichloro-1,4-dimethylbenzene isomer is often the thermodynamically more stable product.[5][6]
Visualizing the Mechanism
Caption: Mechanism of this compound synthesis.
Experimental Protocol: A Guideline for Synthesis
The following protocol outlines a general procedure for the synthesis of this compound via the chlorination of p-xylene. It is crucial to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
p-Xylene (1,4-dimethylbenzene)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Chlorine gas (Cl₂)
-
Acetic acid (glacial)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Reflux condenser
-
Gas trap (containing a solution of sodium hydroxide to neutralize excess chlorine)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-xylene in glacial acetic acid. Add a catalytic amount of anhydrous iron(III) chloride to the solution. Assemble the gas inlet tube and reflux condenser, ensuring the outlet of the condenser is connected to a gas trap.
-
Chlorination: Begin stirring the reaction mixture. Slowly bubble dry chlorine gas through the solution via the gas inlet tube. The reaction is exothermic, and the temperature should be monitored and controlled, ideally maintained at a low temperature (e.g., 0-10 °C) to favor kinetic control, which may increase the yield of the 2,3-dichloro isomer.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to track the consumption of the starting material and the formation of the dichlorinated isomers. The reaction should be stopped when the desired conversion is achieved, avoiding the formation of trichlorinated byproducts.
-
Work-up: Once the reaction is complete, stop the flow of chlorine gas and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine. Quench the reaction by carefully pouring the mixture into a beaker of ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the organic products with dichloromethane.
-
Neutralization and Drying: Wash the combined organic extracts sequentially with a 5% sodium bicarbonate solution (to neutralize any remaining acid) and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting crude product will be a mixture of dichlorinated isomers. Separation of the this compound from the other isomers (primarily 2,5-dichloro-1,4-dimethylbenzene) can be challenging due to their similar boiling points. Fractional distillation under reduced pressure or preparative gas chromatography may be required for purification.
Quantitative Data on Isomer Distribution
The precise isomer distribution in the dichlorination of p-xylene is highly dependent on the reaction conditions. While specific data for the optimized synthesis of the 2,3-dichloro isomer is scarce in open literature, the following table provides a general overview of expected outcomes under typical chlorination conditions, often favoring the 2,5-dichloro isomer.
| Catalyst | Solvent | Temperature (°C) | 2,3-Dichloro Isomer (%) | 2,5-Dichloro Isomer (%) | Other Products (%) |
| FeCl₃ | Acetic Acid | 20-30 | Minor Product | Major Product | Trichlorinated byproducts |
| AlCl₃ | Dichloromethane | 0-10 | Potentially increased | Major Product | Trichlorinated byproducts |
Note: The data presented are qualitative and intended to illustrate the general trend. The actual isomer ratios can vary significantly with changes in reaction time, catalyst concentration, and the rate of chlorine addition.
Characterization of this compound
Accurate characterization of the final product is essential to confirm its identity and purity. The following spectroscopic data are characteristic of this compound.[7][8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two singlets for the two non-equivalent methyl groups and two doublets in the aromatic region for the two adjacent aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the two distinct methyl carbons and the six unique aromatic carbons. The chemical shifts of the carbons bonded to chlorine will be significantly downfield.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (174.05 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms (M⁺, M+2, M+4 peaks in an approximate ratio of 9:6:1).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the methyl groups and the aromatic ring, C=C stretching of the aromatic ring, and C-Cl stretching.
Alternative Synthesis Routes
While the direct chlorination of p-xylene is the most straightforward approach, alternative methods can be employed, particularly when high isomeric purity is required. These routes often involve multi-step syntheses starting from precursors where the desired substitution pattern is already established. For example, a Sandmeyer reaction starting from a suitably substituted aniline (e.g., 3-amino-2-chloro-1,4-dimethylbenzene) could provide a more selective route to the target molecule. However, these methods are generally more complex and less economically viable for large-scale production.
Conclusion
The synthesis of this compound via the electrophilic chlorination of p-xylene is a classic example of the intricate interplay between electronic and steric effects in electrophilic aromatic substitution. While the initial chlorination is highly regioselective, controlling the position of the second chlorine atom to favor the 2,3-disubstituted product over the more stable 2,5-isomer presents a significant synthetic challenge. Careful control of reaction conditions, particularly temperature, to favor kinetic over thermodynamic control, is crucial for maximizing the yield of the desired product. The detailed mechanistic understanding and experimental guidelines provided in this technical guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 2-Chloro-1,4-dimethylbenzene(95-72-7) 13C NMR spectrum [chemicalbook.com]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Formation of Chlorinated Xylene Isomers
Abstract
The chlorination of xylene is a cornerstone reaction in synthetic organic chemistry, pivotal for creating intermediates used in pharmaceuticals, agrochemicals, and specialty polymers. However, the reaction's utility is intrinsically linked to the challenge of controlling the formation of its various structural isomers. This guide provides a comprehensive exploration of the principles governing the electrophilic chlorination of ortho-, meta-, and para-xylene. We will dissect the reaction mechanism, analyze the powerful directing effects of the methyl substituents, and examine how catalysts and reaction conditions can be manipulated to influence isomer distribution. This document is intended for researchers, chemists, and drug development professionals seeking to deepen their understanding and achieve greater control over this critical synthetic transformation.
The Fundamental Mechanism: Electrophilic Aromatic Substitution
The introduction of a chlorine atom onto the xylene ring is a classic example of Electrophilic Aromatic Substitution (EAS). Unlike the addition reactions characteristic of alkenes, the stability of the aromatic ring favors a substitution reaction that preserves its aromaticity.[1][2] The process can be broken down into three primary stages: generation of a potent electrophile, nucleophilic attack by the aromatic ring, and restoration of aromaticity.
Stage 1: Generation of the Electrophile Molecular chlorine (Cl₂) by itself is not electrophilic enough to react with the electron-stable benzene ring of xylene at an appreciable rate.[3] To initiate the reaction, a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is required.[1][2] The Lewis acid interacts with a chlorine molecule, polarizing the Cl-Cl bond and forming a highly reactive complex. This complex behaves as a source of a chloronium ion (Cl⁺), a powerful electrophile.[2][4]
Stage 2: Nucleophilic Attack and Formation of the Arenium Ion The π-electron system of the xylene ring acts as a nucleophile, attacking the electrophilic chlorine atom.[2][5] This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion, or sigma complex.[2]
Stage 3: Deprotonation and Restoration of Aromaticity To restore the highly stable aromatic system, a weak base (such as the FeCl₄⁻ complex formed in the first step) abstracts a proton (H⁺) from the carbon atom bearing the new chlorine atom.[2][5] The electrons from the C-H bond return to the ring, reforming the aromatic π system and yielding the chlorinated xylene product and regenerating the catalyst.[2]
Caption: General mechanism for Lewis acid-catalyzed aromatic chlorination.
The Decisive Factor: Directing Effects of Methyl Groups
The positions at which chlorination occurs are not random. The two methyl groups already present on the xylene ring dictate the regioselectivity of the reaction. Methyl groups are classified as activating, ortho-, para-directing substituents.[6][7] They donate electron density to the aromatic ring through two primary mechanisms:
-
Inductive Effect (+I): Alkyl groups are electron-donating, pushing electron density through the sigma bond onto the ring.[8][9]
-
Hyperconjugation: The overlap of the C-H sigma bonds of the methyl group with the ring's π system further increases electron density at the ortho and para positions.[8][9]
This increased electron density makes the ortho and para positions more nucleophilic and thus more reactive towards the incoming electrophile (Cl⁺).[7] The stability of the intermediate arenium ion is also crucial. When the electrophile attacks at an ortho or para position, one of the resonance structures places the positive charge on the carbon atom attached to the methyl group.[6][10] This tertiary carbocation is significantly more stable than the secondary carbocation formed during a meta attack, meaning the transition state energy for ortho/para attack is lower, and the reaction proceeds faster.[6][10]
Isomer-Specific Chlorination Pathways
The relative positions of the two methyl groups in the starting xylene isomer determine the available sites for chlorination and the resulting product mixture.
Chlorination of p-Xylene (1,4-dimethylbenzene)
In p-xylene, the methyl groups are para to each other. All four available positions on the ring are ortho to one methyl group and meta to the other. Since all positions are chemically equivalent, electrophilic chlorination yields a single monochlorinated product.
-
Product: 2-chloro-1,4-dimethylbenzene.
Chlorination of o-Xylene (1,2-dimethylbenzene)
In o-xylene, the situation is more complex. There are two distinct positions available for substitution:
-
Position 4 (and 5): This position is para to one methyl group and ortho to the other. It is strongly activated.
-
Position 3 (and 6): This position is ortho to one methyl group but is sterically hindered by the adjacent methyl group.
Chlorination of o-xylene yields a mixture of two isomers.[11] The major product results from substitution at the less sterically hindered position 4, while the minor product comes from substitution at position 3.
-
Major Product: 4-chloro-1,2-dimethylbenzene
-
Minor Product: 3-chloro-1,2-dimethylbenzene
Chlorination of m-Xylene (1,3-dimethylbenzene)
For m-xylene, the directing effects are additive at certain positions:
-
Position 4 (and 6): This position is ortho to one methyl group and para to the other. It is the most strongly activated site.
-
Position 2: This position is ortho to both methyl groups but is significantly sterically hindered.
-
Position 5: This position is meta to both methyl groups and is therefore deactivated.
Chlorination will overwhelmingly favor substitution at the highly activated and accessible position 4, leading to one primary product.
-
Major Product: 4-chloro-1,3-dimethylbenzene
-
Minor Product: 2-chloro-1,3-dimethylbenzene (formed in much smaller quantities due to steric hindrance).
Summary of Monochlorination Products
| Starting Isomer | Major Product(s) | Minor Product(s) | Rationale |
| p-Xylene | 2-chloro-1,4-dimethylbenzene | None | All four available positions are chemically equivalent.[11] |
| o-Xylene | 4-chloro-1,2-dimethylbenzene | 3-chloro-1,2-dimethylbenzene | Position 4 is activated and sterically accessible; Position 3 is sterically hindered. |
| m-Xylene | 4-chloro-1,3-dimethylbenzene | 2-chloro-1,3-dimethylbenzene | Position 4 is highly activated (ortho/para); Position 2 is sterically hindered. |
Controlling the Reaction: Catalysts and Conditions
While the directing effects of the methyl groups are the primary determinant of isomer distribution, the choice of catalyst and reaction conditions provides a further layer of control, primarily influencing reaction rate and the extent of polychlorination.
-
Catalyst Choice: Strong Lewis acids like FeCl₃, AlCl₃, and SbCl₅ are highly effective for ring chlorination.[12] The catalyst's role is to generate the electrophile.[4] It is crucial to use anhydrous conditions, as water can deactivate these catalysts.[1] For side-chain chlorination (substituting a hydrogen on a methyl group), the mechanism shifts to a free-radical pathway, which is promoted by UV light or radical initiators, not Lewis acids.[13]
-
Temperature: Higher temperatures generally increase the reaction rate but can decrease selectivity and lead to a higher prevalence of polychlorinated byproducts. Careful temperature control is essential for maximizing the yield of the desired monochlorinated product.
-
Solvent: The choice of solvent can influence reaction rate and selectivity.[12] Solvents like short-chain alcohols or chlorinated hydrocarbons are often used.[12][14]
-
Stoichiometry: Using a slight excess of xylene relative to the chlorinating agent (e.g., Cl₂) can help minimize the formation of dichlorinated and higher chlorinated products.
Caption: Key factors influencing the final chlorinated xylene isomer profile.
Experimental Protocol: Selective Monochlorination of p-Xylene
This protocol details a laboratory-scale procedure for the synthesis of 2-chloro-1,4-dimethylbenzene. It is designed as a self-validating system, including steps for reaction, workup, and purification.
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Xylene is flammable and toxic.[15][16] Chlorine gas is highly toxic and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., Viton®), must be worn at all times.[17][18]
Materials:
-
p-Xylene (reagent grade)
-
Iron(III) Chloride, anhydrous (FeCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bisulfite (NaHSO₃) solution, 10% aqueous
-
Brine (saturated NaCl solution)
-
Magnesium sulfate, anhydrous (MgSO₄)
-
Round-bottom flask with a stir bar
-
Gas inlet tube
-
Condenser
-
Drying tube (filled with CaCl₂)
-
Separatory funnel
-
Chlorine gas source
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add p-xylene (e.g., 21.2 g, 0.2 mol) and anhydrous dichloromethane (100 mL).
-
Catalyst Addition: In the fume hood, add a catalytic amount of anhydrous FeCl₃ (e.g., 0.3 g, ~1 mol%). The mixture may darken slightly.
-
Chlorination: Protect the flask from light to prevent side-chain radical chlorination. Begin stirring and slowly bubble chlorine gas (Cl₂) through the solution via the gas inlet tube. Monitor the reaction temperature; maintain it at or below room temperature using a water bath if necessary. The exhaust gas should be passed through a scrubber containing sodium bisulfite solution to neutralize excess chlorine.
-
Reaction Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC). Stop the flow of chlorine gas once the desired conversion to the monochlorinated product is achieved (typically when ~90% of the starting material is consumed to minimize dichlorination).
-
Quenching: Once the reaction is complete, stop stirring and carefully pour the reaction mixture into a separatory funnel containing 100 mL of 10% sodium bisulfite solution to quench any remaining chlorine.
-
Workup & Extraction:
-
Shake the separatory funnel, venting frequently. Separate the organic layer (bottom DCM layer).
-
Wash the organic layer sequentially with 100 mL of deionized water and then 100 mL of brine.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
-
Drying and Filtration: Add anhydrous magnesium sulfate to the organic layer to remove residual water. Swirl and let it stand for 15-20 minutes. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator.
-
Analysis: The resulting crude product (a colorless to pale yellow oil) should be analyzed by GC-MS and NMR to confirm the identity as 2-chloro-1,4-dimethylbenzene and assess its purity. Further purification can be achieved by fractional distillation if necessary.
Caption: Experimental workflow for the selective monochlorination of p-xylene.
Analytical Methods for Isomer Identification
Distinguishing between the closely related chlorinated xylene isomers requires robust analytical techniques. Due to their similar boiling points and structures, a combination of methods is often employed.[19][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for analyzing reaction mixtures. GC separates the different isomers based on their boiling points and interaction with the column's stationary phase.[21] The mass spectrometer then provides mass-to-charge ratio data, which helps in identifying the compounds. While structural isomers have the same molecular weight, their fragmentation patterns can sometimes differ, aiding in identification.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for unambiguous structure elucidation. The chemical shifts, integration, and coupling patterns of the protons and carbons provide a detailed map of the molecule, allowing for definitive identification of the chlorine atom's position on the aromatic ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and quantification of xylene isomers, often coupled with a suitable detector like a UV or Raman spectrometer.[21][23]
Safety and Handling
Working with xylenes, chlorine, and Lewis acid catalysts necessitates strict adherence to safety protocols.
-
Xylenes: Xylenes are flammable liquids and harmful if inhaled or absorbed through the skin.[15] Short-term exposure can cause irritation to the eyes, skin, and respiratory system, as well as dizziness and headaches.[16][24] All handling should be performed in a chemical fume hood.[18]
-
Chlorine Gas: Chlorine is an extremely toxic and corrosive gas. Inhalation can cause severe respiratory distress and can be fatal. A proper gas handling system with scrubbers is mandatory.
-
Lewis Acids: Anhydrous Lewis acids like FeCl₃ and AlCl₃ react violently with water. They should be handled in a dry environment and stored away from moisture.
Always consult the Safety Data Sheet (SDS) for each chemical before use and ensure emergency equipment, such as eye washes and safety showers, is accessible.[16]
Conclusion
The formation of chlorinated xylene isomers is a predictable yet nuanced process governed by the fundamental principles of electrophilic aromatic substitution. The ortho-, para-directing nature of the methyl groups is the most significant factor in determining the site of chlorination, while careful selection of catalysts and control over reaction conditions are critical for maximizing the yield of the desired monochlorinated product and minimizing side reactions. A thorough understanding of these principles, combined with robust analytical validation and stringent safety practices, empowers researchers to effectively harness this reaction for the synthesis of valuable chemical intermediates.
References
- 1. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 2. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. quora.com [quora.com]
- 9. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]
- 10. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 11. homework.study.com [homework.study.com]
- 12. researchgate.net [researchgate.net]
- 13. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 14. US2814649A - Process for separation of chlorinated xylenes - Google Patents [patents.google.com]
- 15. Handling Xylene & Symptoms of Exposure [solvchemcustompack.com]
- 16. safework.nsw.gov.au [safework.nsw.gov.au]
- 17. CCOHS: Xylene (mixed isomers) [ccohs.ca]
- 18. Xylene: An overview of its health hazards and preventive measures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A better separation process for xylene isomers - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 20. researchgate.net [researchgate.net]
- 21. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. jeol.com [jeol.com]
- 23. Identification of Xylene Isomers in High-Pressure Liquid Chromatography Eluates by Raman Spectroscopy | Semantic Scholar [semanticscholar.org]
- 24. nj.gov [nj.gov]
A Theoretical and Spectroscopic Guide to 2,3-Dichloro-1,4-dimethylbenzene: A Computational Chemistry Perspective
This technical guide provides a comprehensive framework for the theoretical and spectroscopic investigation of 2,3-dichloro-1,4-dimethylbenzene. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in understanding the molecular properties of halogenated aromatic compounds through computational methods. This document offers a self-validating system of protocols, grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of Isomer-Specific Characterization
This compound, a member of the dichlorodimethylbenzene isomer group, presents a unique set of physicochemical properties owing to the specific arrangement of its substituents on the benzene ring.[1] The precise location of the chlorine and methyl groups dictates the molecule's polarity, reactivity, and spectroscopic signature. In fields such as drug discovery and materials science, understanding these subtle differences between isomers is paramount, as even minor structural changes can lead to significant variations in biological activity or material performance.[2]
Theoretical studies, primarily employing quantum chemical calculations, provide a powerful and cost-effective means to elucidate the molecular structure, electronic properties, and vibrational behavior of such compounds.[3] When coupled with experimental spectroscopic data, these computational models offer a robust platform for unambiguous isomer identification and characterization.
Part 1: Theoretical Investigation Protocol
This section outlines a detailed workflow for the computational analysis of this compound. The causality behind the choice of theoretical methods and basis sets is explained to ensure a rigorous and reproducible study.
Molecular Geometry Optimization
The first step in any theoretical study is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved through geometry optimization.
Experimental Protocol: Geometry Optimization
-
Input Structure Generation: A 2D or 3D structure of this compound is created using molecular modeling software. The IUPAC name is this compound, and its canonical SMILES representation is CC1=C(C(=C(C=C1)C)Cl)Cl.[1]
-
Computational Method Selection: Density Functional Theory (DFT) is the method of choice for its excellent balance of accuracy and computational cost in describing electronic structures of organic molecules. The B3LYP hybrid functional is a widely used and well-validated functional for such systems.
-
Basis Set Selection: The 6-311++G(d,p) basis set is recommended. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution, especially for electronegative atoms like chlorine, while the polarization functions (d,p) allow for more flexibility in describing the shape of the electron clouds.
-
Calculation Execution: The geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, etc.). The calculation is considered converged when the forces on the atoms and the change in energy between successive steps are below a defined threshold.
-
Verification of Minimum Energy Structure: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the obtained structure corresponds to a true energy minimum on the potential energy surface.
Expected Structural Parameters
The optimized geometry will provide key structural information, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the substituents on the benzene ring.
| Parameter | Expected Value (Å or °) |
| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |
| C-Cl bond lengths | ~1.73 - 1.75 Å |
| C-C (methyl) bond length | ~1.51 Å |
| C-H (aromatic) bond lengths | ~1.08 Å |
| C-H (methyl) bond lengths | ~1.09 Å |
| C-C-C (aromatic) bond angles | ~118 - 122° |
| C-C-Cl bond angles | ~119 - 121° |
| C-C-C (methyl) bond angles | ~120 - 122° |
Note: These are estimated values based on typical bond lengths and angles for similar molecules. Actual calculated values will vary.
Diagram: Computational Workflow for Geometry Optimization
Caption: Workflow for obtaining the optimized molecular geometry.
Vibrational Analysis
Vibrational analysis not only confirms the stability of the optimized structure but also provides theoretical infrared (IR) and Raman spectra. These can be compared with experimental data for validation.
Experimental Protocol: Vibrational Frequency Calculation
-
Prerequisites: A fully optimized molecular geometry is required.
-
Calculation Type: A frequency (or vibrational) analysis is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization.
-
Output Analysis: The output will contain a list of vibrational frequencies and their corresponding IR and Raman intensities. Each frequency corresponds to a specific normal mode of vibration (e.g., C-H stretch, C-Cl bend).
-
Visualization: The normal modes can be animated to visualize the atomic motions associated with each vibrational frequency.
-
Scaling Factors: It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method. The appropriate scaling factor depends on the chosen functional and basis set.
Expected Vibrational Modes and Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H (aromatic) stretch | 3100 - 3000 |
| C-H (methyl) stretch | 3000 - 2850 |
| C=C (aromatic) stretch | 1600 - 1450 |
| C-H (methyl) bend | 1470 - 1370 |
| C-Cl stretch | 800 - 600 |
| C-H (aromatic) out-of-plane bend | 900 - 675 |
Note: These are general ranges. The specific substitution pattern of this compound will result in a unique fingerprint region in the IR and Raman spectra.
Electronic Properties Analysis
Understanding the electronic properties of a molecule is crucial for predicting its reactivity and intermolecular interactions.
1.3.1 Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a greater tendency to donate electrons.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a greater tendency to accept electrons.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A large gap implies high stability and low reactivity.
1.3.2 Molecular Electrostatic Potential (MEP)
The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively.
Experimental Protocol: Electronic Property Calculation
-
Prerequisites: An optimized molecular geometry is required.
-
Calculation Type: A single-point energy calculation is performed at the same or a higher level of theory. To obtain molecular orbitals and the electrostatic potential, keywords such as pop=full and iop(6/33=2) are often used in Gaussian.
-
Data Extraction: The energies of the HOMO and LUMO are extracted from the output file.
-
MEP Visualization: The MEP is calculated and visualized using software that can read the output of the quantum chemistry calculation. The map is typically colored with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
Diagram: Relationship between Electronic Properties and Reactivity
Caption: Interplay of key electronic properties in determining chemical reactivity.
Part 2: Spectroscopic Characterization and Validation
While theoretical calculations provide invaluable insights, experimental validation is crucial for ensuring the accuracy of the computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The chemical shifts and coupling patterns are highly sensitive to the electronic environment of the nuclei. For this compound, one would expect:
-
¹H NMR: Two distinct signals for the two non-equivalent aromatic protons and a single signal for the two equivalent methyl groups.
-
¹³C NMR: Due to the molecule's symmetry, fewer than eight signals would be expected in the ¹³C NMR spectrum. The exact number of signals will depend on the symmetry of the molecule.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. As discussed in the theoretical section, the calculated vibrational frequencies can be compared to experimental spectra to confirm the identity and purity of the compound. The fingerprint region (typically below 1500 cm⁻¹) is particularly useful for distinguishing between isomers.
Conclusion
The theoretical and spectroscopic investigation of this compound provides a comprehensive understanding of its molecular properties. By following the detailed protocols outlined in this guide, researchers can confidently characterize this and other halogenated aromatic compounds. The synergy between computational chemistry and experimental spectroscopy is a powerful paradigm in modern chemical research, enabling the rational design of new molecules with tailored properties for a wide range of applications.
References
- 1. This compound | C8H8Cl2 | CID 286729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 p-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 2-Chloro-1,4-dimethylbenzene(95-72-7) 13C NMR spectrum [chemicalbook.com]
discovery and history of dichlorodimethylbenzenes
An In-depth Technical Guide to the Discovery and History of Dichlorodimethylbenzenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dichlorodimethylbenzenes, chlorinated derivatives of xylene, represent a fascinating case study in the history of aromatic chemistry. Their journey from discovery in the late 19th century, born from the burgeoning field of electrophilic aromatic substitution, to their role as versatile intermediates in modern chemical synthesis, is a narrative of evolving synthetic strategies and analytical prowess. This technical guide provides a comprehensive exploration of the discovery, historical development, and key synthetic methodologies for preparing dichlorodimethylbenzene isomers. It delves into the mechanistic underpinnings of pivotal reactions such as the Friedel-Crafts reaction and direct electrophilic chlorination, explaining the causality behind experimental choices that dictate isomeric outcomes. Detailed protocols, comparative data, and a survey of characterization techniques are provided to equip researchers with a thorough understanding of this important class of compounds.
A Historical Perspective: The Dawn of Aromatic Substitution
The story of dichlorodimethylbenzenes is intrinsically linked to the foundational discoveries in aromatic chemistry during the 19th century. Following August Kekulé's proposal for the structure of benzene in 1865, the focus shifted to understanding the reactions of this remarkably stable ring system. The discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts was a watershed moment, providing a robust method for attaching alkyl groups to an aromatic ring using an alkyl halide and a Lewis acid catalyst like aluminum chloride.[1][2] This reaction laid the groundwork for the synthesis of alkylbenzenes such as the xylenes (dimethylbenzenes), the essential precursors to dichlorodimethylbenzenes.
The subsequent logical step was the introduction of halogen substituents onto the aromatic nucleus. Early investigations into the chlorination of aromatic hydrocarbons revealed that the reaction's outcome was highly dependent on the conditions. It was established that in the presence of a Lewis acid catalyst (such as ferric chloride or aluminum chloride) and in the absence of light, chlorine would substitute onto the aromatic ring (nuclear chlorination).[3][4][5] Conversely, under UV light irradiation, substitution occurs on the alkyl side-chains.[5][6]
The initial syntheses of dichlorodimethylbenzenes were therefore extensions of these fundamental discoveries. Chemists of the era would have prepared xylenes via Friedel-Crafts alkylation of toluene or benzene and then subjected them to nuclear chlorination.[7][8] These early experiments were often plagued by a lack of selectivity, producing complex mixtures of mono-, di-, and poly-chlorinated isomers, which were incredibly difficult to separate with the techniques available at the time.[9] The challenge lay in controlling the stoichiometry of the chlorination and understanding the directing effects of the two methyl groups already present on the xylene ring.
Synthetic Strategies: Controlling Isomer Formation
The primary challenge in synthesizing a specific dichlorodimethylbenzene is controlling the regioselectivity of the chlorination reaction. The two methyl groups on the starting xylene isomer are activating, ortho-, para-directing substituents. Therefore, the choice of the starting xylene isomer (ortho-, meta-, or para-xylene) is the first and most critical decision in determining the potential products.
Direct Electrophilic Chlorination of Xylenes
This remains the most common and industrially significant route. The reaction proceeds via a classic electrophilic aromatic substitution mechanism.
Causality Behind Experimental Choices:
-
Catalyst: A Lewis acid, typically anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is essential.[4] Its role is to polarize the Cl-Cl bond, creating a potent electrophile (Cl⁺) that can be attacked by the electron-rich xylene ring. Ferric chloride is often preferred on an industrial scale due to its lower cost and milder reactivity compared to AlCl₃.
-
Temperature: The reaction is exothermic. Maintaining a moderate temperature (e.g., 40-70°C) is crucial.[10] Higher temperatures can lead to unwanted side reactions, including polychlorination and isomerization.
-
Solvent: The reaction can be run neat or in an inert solvent like carbon tetrachloride or, more recently, without hazardous solvents.[5] The choice of solvent can influence reaction rates and product distribution.
-
Exclusion of Light: The reaction must be carried out in the dark to prevent free-radical side-chain chlorination of the methyl groups.[3]
The directing effects of the methyl groups dictate the product distribution. For example, chlorination of p-xylene (1,4-dimethylbenzene) can only lead to 2,5-dichloro-1,4-dimethylbenzene as the major dichlorinated product, as all four substitutable positions are equivalent. Chlorination of o-xylene, however, will produce a mixture of 3,4- and 4,5-dichloro-1,2-dimethylbenzene.
This protocol describes a representative laboratory-scale synthesis.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution to neutralize excess HCl and Cl₂). Ensure the entire apparatus is dry.
-
Reagent Charging: To the flask, add p-xylene and a catalytic amount of anhydrous ferric chloride (approx. 0.05 mol % relative to the xylene).[11]
-
Chlorination: Begin stirring the mixture. From the dropping funnel, add chlorine gas (or a solution of chlorine in a suitable solvent) at a controlled rate. The reaction is exothermic; maintain the temperature between 40-50°C using a water bath for cooling if necessary.[11]
-
Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) to observe the consumption of p-xylene and the formation of monochloro- and dichlorodimethylbenzene.[11]
-
Work-up: Once the desired conversion is achieved, stop the chlorine addition and purge the system with nitrogen to remove excess chlorine and HCl. Wash the organic mixture with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate. The solvent (if used) and unreacted starting material can be removed by distillation. The solid crude product can be purified by recrystallization from a suitable solvent like ethanol.
The Sandmeyer Reaction: A Regioselective Alternative
Discovered by Traugott Sandmeyer in 1884, this reaction provides an invaluable method for introducing a variety of substituents, including chlorine, onto an aromatic ring with high regioselectivity.[12][13] It is particularly useful when a specific isomer is required that cannot be easily synthesized or isolated from the mixture produced by direct chlorination.
The process involves three main steps:
-
Nitration: A dimethylbenzene (xylene) is nitrated to introduce a nitro group.
-
Reduction: The nitro group is reduced to an amino group (-NH₂) to form a dimethylaniline (xylidine).
-
Diazotization & Substitution: The amino group is converted to a diazonium salt (-N₂⁺Cl⁻) using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5°C).[14] This diazonium salt is then treated with a copper(I) chloride (CuCl) solution, which catalyzes the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.[15][16]
The power of this method lies in the ability to introduce the initial nitro group at a specific position (governed by the directing effects of the methyl groups) and then convert it to a chlorine atom, providing access to isomers that are difficult to obtain otherwise.
Physicochemical Properties and Isomer Characterization
The separation and identification of dichlorodimethylbenzene isomers are critical for their use in synthesis. Early chemists relied on painstaking fractional distillation and crystallization, exploiting differences in boiling and melting points.[17] Modern analytical chemistry provides a suite of powerful tools for this purpose.
Data Presentation: Properties of Dichlorodimethylbenzene Isomers
The following table summarizes key physical properties for several isomers.
| IUPAC Name | Starting Xylene | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3,4-Dichloro-1,2-dimethylbenzene | o-Xylene | 68266-67-1 | C₈H₈Cl₂ | 175.06 | N/A | N/A |
| 4,5-Dichloro-1,2-dimethylbenzene | o-Xylene | 608-26-4 | C₈H₈Cl₂ | 175.06 | 88-90 | 232 |
| 2,4-Dichloro-1,3-dimethylbenzene | m-Xylene | 19398-58-2 | C₈H₈Cl₂ | 175.06 | 32-34 | 224 |
| 4,6-Dichloro-1,3-dimethylbenzene | m-Xylene | 16616-43-2 | C₈H₈Cl₂ | 175.06 | 68-70 | 223 |
| 2,5-Dichloro-1,4-dimethylbenzene | p-Xylene | 1124-05-6 | C₈H₈Cl₂ | 175.06 | 69-70 | 222 |
| 2,3-Dichloro-1,4-dimethylbenzene | p-Xylene | 3279-48-9 | C₈H₈Cl₂ | 175.06 | 64-66 | 234 |
Analytical Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive technique for separating and identifying isomers in a mixture.[22] The isomers will have slightly different retention times on the GC column, and the mass spectrometer provides the molecular weight (m/z 174 for the molecular ion, with a characteristic isotopic pattern for two chlorine atoms) and a fragmentation pattern that can help distinguish between isomers.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is highly effective for isomer identification.[24] The chemical shifts and splitting patterns of the aromatic protons and the methyl protons are unique for each isomer due to the different symmetry and electronic environments. For example, 2,5-dichloro-1,4-dimethylbenzene will show two singlets: one for the two equivalent aromatic protons and one for the two equivalent methyl groups. Other less symmetrical isomers will exhibit more complex splitting patterns.[25][26]
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the substitution pattern on the benzene ring.[27][28] The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region are particularly diagnostic for the arrangement of substituents on the aromatic ring.[29]
Conclusion
The study of dichlorodimethylbenzenes offers a microcosm of the evolution of organic chemistry. From the initial, often uncontrolled, electrophilic substitution reactions of the 19th century to the highly regioselective, mechanistically understood syntheses of today, the journey reflects a continuous drive for precision and control. The development of powerful analytical techniques like GC-MS and NMR has been crucial in this progress, transforming the challenge of analyzing complex isomeric mixtures into a routine procedure. For today's researchers, a deep appreciation of this history and the underlying chemical principles provides the foundation for innovation, enabling the strategic synthesis of these valuable building blocks for applications in pharmaceuticals, agrochemicals, and materials science.
References
- 1. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 2. mt.com [mt.com]
- 3. US2889382A - Process for removing meta-xylene from mixtures of xylene isomers including the para isomer by means of chlorination - Google Patents [patents.google.com]
- 4. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 5. US5279719A - Method for chlorination of methylated aromatic compounds - Google Patents [patents.google.com]
- 6. Xylene - Wikipedia [en.wikipedia.org]
- 7. Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US4089909A - Separation of dichlorobenzene isomers - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. Khan Academy [khanacademy.org]
- 15. byjus.com [byjus.com]
- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US2123857A - Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes - Google Patents [patents.google.com]
- 18. 1,4-Dichloro-2,5-dimethylbenzene, CAS No. 1124-05-6 - iChemical [ichemical.com]
- 19. Benzene, 1,4-dichloro-2,5-dimethyl- [webbook.nist.gov]
- 20. Benzene, 1,2-dichloro-3,4-dimethyl- | C8H8Cl2 | CID 185652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. chemscene.com [chemscene.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Brain metabolites of lindane and related isomers: identification by negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Nuclear magnetic resonance spectroscopy (NMR) | Carl ROTH - België [carlroth.com]
- 25. Multiple quantum and high-resolution NMR, molecular structure, and order parameters of partially oriented ortho and meta dimethyl-, dichloro-, and chloromethylbenzenes codissolved in nematic liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pure.hw.ac.uk [pure.hw.ac.uk]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. edu.rsc.org [edu.rsc.org]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Protocol for the Laboratory-Scale Synthesis of 2,3-Dichloro-1,4-dimethylbenzene
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 2,3-dichloro-1,4-dimethylbenzene. The protocol is centered on the electrophilic aromatic substitution of p-xylene using chlorine gas with a ferric chloride catalyst. A key focus of this application note is to address the inherent challenge of isomeric byproduct formation, offering a detailed purification strategy based on fractional crystallization and distillation. This guide is intended for researchers and scientists in organic synthesis and drug development, providing not only a step-by-step procedure but also the underlying chemical principles and safety considerations necessary for a successful and safe execution.
Introduction and Theoretical Background
This compound is a halogenated aromatic compound valuable as a building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. Its synthesis is primarily achieved through the direct chlorination of p-xylene, a classic example of an electrophilic aromatic substitution reaction.[1]
The core challenge in this synthesis is controlling the regioselectivity. The two methyl groups on the p-xylene ring are activating and ortho-, para-directing. The first chlorination overwhelmingly yields 2-chloro-1,4-dimethylbenzene. The subsequent dichlorination is directed by both the methyl groups and the deactivating, yet ortho-, para-directing, chlorine atom. This leads to a mixture of dichlorinated isomers, predominantly the 2,5- and the desired 2,3-isomers. Precise control of reaction conditions and a robust purification strategy are therefore paramount.
Reaction Mechanism
The chlorination of an aromatic ring requires the generation of a potent electrophile, as chlorine (Cl₂) itself is not electrophilic enough to attack the stable benzene ring. A Lewis acid catalyst, such as ferric chloride (FeCl₃), is used to polarize the Cl-Cl bond, creating a highly reactive chloronium ion (Cl⁺) equivalent.[2][3][4]
The mechanism proceeds in three key steps:
-
Generation of the Electrophile: The Lewis acid catalyst interacts with chlorine gas to form a complex that acts as the source of the electrophile.
-
Electrophilic Attack: The π-electron system of the p-xylene ring attacks the electrophilic chlorine, breaking the ring's aromaticity and forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.[2][3]
-
Deprotonation: A weak base (in this case, the FeCl₄⁻ complex) removes a proton from the carbon atom bearing the new chlorine, restoring the aromaticity of the ring and regenerating the catalyst.[2][4]
Caption: Mechanism of Lewis acid-catalyzed aromatic chlorination.
Safety and Hazard Management
Extreme caution must be exercised throughout this procedure.
-
Chlorine Gas (Cl₂): Chlorine is a highly toxic, corrosive, and oxidizing gas that is heavier than air.[5][6] It can cause severe respiratory damage, and high concentrations can be fatal.[7][8] All operations involving chlorine gas must be conducted in a well-ventilated chemical fume hood.[5] A chlorine gas detector should be in place. Ensure a neutralization trap (e.g., a bubbler with sodium hydroxide solution) is used for any unreacted chlorine gas exiting the apparatus.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves at all times.[6]
-
Chlorinated Solvents and Products: Chlorinated hydrocarbons are potentially toxic and should be handled with care to avoid inhalation and skin contact.
-
Hydrogen Chloride (HCl): The reaction generates HCl gas as a byproduct. The reaction setup must include a gas outlet tube directed to a basic scrubbing solution (e.g., NaOH or NaHCO₃) to neutralize the acidic gas.
Experimental Protocol
This protocol details the synthesis starting from p-xylene to yield a mixture of dichlorinated products, followed by the purification of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| p-Xylene | C₈H₁₀ | 106.16 | 53.1 g (61.7 mL) | 0.50 | Reagent grade, anhydrous |
| Ferric Chloride | FeCl₃ | 162.20 | 1.62 g | 0.01 | Anhydrous powder |
| Chlorine Gas | Cl₂ | 70.90 | ~78 g | ~1.10 | From a compressed gas cylinder |
| Dichloromethane | CH₂Cl₂ | 84.93 | 250 mL | - | Anhydrous, for reaction solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | Saturated aqueous solution |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | For drying |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Gas inlet tube
-
Gas outlet tube connected to a neutralization trap
-
Heating mantle with temperature controller
-
Chlorine gas cylinder with a regulator and flowmeter
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration and distillation
Reaction Procedure
-
Setup: Assemble the three-neck flask with the magnetic stir bar, reflux condenser, gas inlet tube extending below the solvent surface, and a gas outlet connected to a basic scrubber. Ensure all glassware is oven-dried to prevent deactivation of the catalyst.
-
Reagent Addition: In the fume hood, charge the flask with p-xylene (53.1 g), dichloromethane (250 mL), and anhydrous ferric chloride (1.62 g).[9] Begin stirring to dissolve the catalyst.
-
Chlorination: Heat the mixture to a gentle reflux (approx. 40°C for dichloromethane). Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic; maintain the temperature between 40-50°C. Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC. The total chlorine introduced should be approximately 2.2 molar equivalents.
-
Reaction Monitoring: The reaction will first produce 2-chloro-1,4-dimethylbenzene, followed by the formation of dichlorinated isomers. Continue chlorination until GC analysis shows the desired ratio of dichlorinated to monochlorinated product has been reached. Avoid over-chlorination, which can lead to trichlorinated products.
-
Quenching: Once the reaction is complete, stop the chlorine flow and turn off the heat. Purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl from the flask, directing the exhaust through the scrubber.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 200 mL of cold water.
-
Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize HCl and quench the catalyst), and then with 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent using a rotary evaporator.[1]
-
Purification Strategy
The crude product is a mixture of unreacted starting material, monochlorinated xylene, and primarily the 2,5- and this compound isomers. The significant difference in their melting points is the key to their separation.[1]
| Compound | Boiling Point (°C) | Melting Point (°C) |
| 2,5-Dichloro-1,4-dimethylbenzene | 223-225 | 71-73 |
| This compound | 226.7 | -1 |
| 2-Chloro-1,4-dimethylbenzene | 183-185 | 7 |
-
Fractional Crystallization (Removal of 2,5-isomer):
-
Transfer the crude oil to a beaker and cool it in an ice bath while gently stirring.
-
The high-melting point 2,5-dichloro-1,4-dimethylbenzene will crystallize as a white solid.
-
Continue cooling to approximately 0-5°C to maximize crystallization of the 2,5-isomer while keeping the desired 2,3-isomer in the liquid phase.
-
Separate the solid 2,5-isomer from the liquid filtrate via vacuum filtration. Wash the solid with a small amount of cold hexane to remove residual liquid.
-
-
Fractional Distillation (Purification of 2,3-isomer):
-
The filtrate contains the desired this compound, along with residual monochloro-p-xylene and some dissolved 2,5-isomer.
-
Purify this liquid mixture by fractional distillation under reduced pressure to minimize thermal decomposition.
-
Collect the fraction boiling at the appropriate temperature for this compound.
-
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the collected fraction and confirm the molecular weight (m/z = 174.00 for the parent ion).[10][11]
-
¹H NMR (CDCl₃): The spectrum should show two singlets for the two non-equivalent methyl groups and two doublets in the aromatic region for the two adjacent aromatic protons.
-
¹³C NMR (CDCl₃): The spectrum should exhibit 4 aromatic carbon signals and 2 aliphatic carbon signals, consistent with the C₂ symmetry of the molecule.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. m.youtube.com [m.youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. njuajif.org [njuajif.org]
- 6. CCOHS: Chlorine [ccohs.ca]
- 7. erc.mp.gov.in [erc.mp.gov.in]
- 8. doh.wa.gov [doh.wa.gov]
- 9. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 10. env.go.jp [env.go.jp]
- 11. This compound | C8H8Cl2 | CID 286729 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of 2,3-Dichloro-1,4-dimethylbenzene
Introduction
2,3-Dichloro-1,4-dimethylbenzene is a halogenated aromatic hydrocarbon of significant interest in various fields, including chemical synthesis, environmental science, and drug development. Its specific substitution pattern necessitates precise analytical techniques for unambiguous identification and characterization, distinguishing it from other isomers and related compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the complete characterization of this compound. We will delve into the theoretical underpinnings and practical protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier Transform Infrared (FTIR) Spectroscopy.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂ | --INVALID-LINK--[1] |
| Molecular Weight | 175.05 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 226.7 °C at 760 mmHg | LookChem[2] |
| Melting Point | -1 °C | LookChem[2] |
| LogP | 3.61 | LookChem[2] |
| Appearance | Clear Liquid | Fisher Scientific[3] |
Safety Precautions
-
Handling: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[4] For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move to fresh air. In case of ingestion, seek immediate medical attention.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier technique for the separation and identification of volatile and semi-volatile organic compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and analyzing the resulting ions.
Sample Preparation
The choice of sample preparation method is critical for accurate and reproducible GC-MS analysis and depends on the sample matrix.
-
For Pure Compounds or Concentrated Solutions: Dilute the sample in a volatile organic solvent such as hexane, dichloromethane, or ethyl acetate to a concentration of approximately 1-10 µg/mL.
-
For Environmental Samples (Water): For the analysis of chlorinated hydrocarbons in water, EPA Method 612 can be adapted.[5] This typically involves liquid-liquid extraction with a suitable solvent like dichloromethane or purge and trap for more volatile compounds.
-
For Environmental Samples (Soil/Solid): Soxhlet extraction or ultrasonic extraction with an appropriate solvent mixture (e.g., hexane/acetone) is commonly employed for extracting chlorinated hydrocarbons from solid matrices.
GC-MS Protocol
The following protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Fisher GC-MS).
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column is recommended for the separation of halogenated aromatic compounds. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).[6][7]
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-450.
-
Scan Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for quantitative analysis to enhance sensitivity.
Data Interpretation
The identity of this compound is confirmed by its retention time and mass spectrum.
-
Retention Time: The retention time should be consistent with that of a certified reference standard analyzed under the same conditions.
-
Mass Spectrum: The EI mass spectrum will exhibit a characteristic fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z 174, corresponding to the molecular weight of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (M, M+2, M+4). Key fragment ions to look for include those resulting from the loss of a methyl group ([M-15]⁺) at m/z 159 and the loss of a chlorine atom ([M-35]⁺) at m/z 139. Comparison with a library spectrum, such as those from NIST, is crucial for confirmation.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the precise substitution pattern of this compound.
Sample Preparation
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Protocol
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard proton pulse sequence.
-
Number of Scans: 16-64 scans are typically sufficient.
Expected ¹H NMR Spectrum: Due to the symmetry of the molecule, the ¹H NMR spectrum of this compound is expected to be relatively simple.
-
Aromatic Protons: The two aromatic protons are chemically equivalent and are expected to appear as a singlet in the aromatic region (approximately δ 7.0-7.5 ppm).
-
Methyl Protons: The two methyl groups are also chemically equivalent and will appear as a singlet in the aliphatic region (approximately δ 2.2-2.5 ppm). The integration of this peak should correspond to six protons.
¹³C NMR Spectroscopy Protocol
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
Expected ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. For this compound, four distinct signals are expected:
-
Two signals for the aromatic carbons bearing a proton.
-
Two signals for the quaternary aromatic carbons (one attached to a methyl group and one to a chlorine atom).
-
One signal for the two equivalent methyl carbons.
The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effect of the chlorine atoms.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups and the overall "fingerprint" of a molecule by measuring the absorption of infrared radiation.
Sample Preparation
-
Liquid Samples: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
FTIR Spectroscopy Protocol
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
Data Interpretation
-
C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Medium to strong bands in the 2850-3000 cm⁻¹ region from the methyl groups.
-
C=C Stretching (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-H Bending (Aliphatic): Bands around 1375 cm⁻¹ and 1450 cm⁻¹.
-
C-Cl Stretching: Strong bands in the 600-800 cm⁻¹ region. The exact position is sensitive to the substitution pattern.
-
Aromatic Substitution Pattern: The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane C-H bending bands below 900 cm⁻¹ can provide clues to the substitution pattern on the benzene ring.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. GC-MS is the ideal method for separation and initial identification, particularly in complex mixtures. NMR spectroscopy provides unambiguous structural confirmation, and FTIR spectroscopy offers a characteristic fingerprint and information about functional groups. By employing the protocols and data interpretation guidelines outlined in this application note, researchers, scientists, and drug development professionals can confidently identify and characterize this compound in their samples.
References
- 1. This compound | C8H8Cl2 | CID 286729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dichloro-1,4-dimethoxybenzene | C8H8Cl2O2 | CID 14090070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hpst.cz [hpst.cz]
- 7. sglab.net [sglab.net]
- 8. Benzene, 2-chloro-1,4-dimethyl- [webbook.nist.gov]
- 9. Benzene, 1,4-dichloro-2,5-dimethyl- [webbook.nist.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Benzene, 1,4-dichloro-2,5-dimethyl- [webbook.nist.gov]
Application Note: High-Sensitivity GC-MS Analysis of 2,3-Dichloro-1,4-dimethylbenzene
Introduction and Scientific Context
2,3-Dichloro-1,4-dimethylbenzene (CAS No. 34840-79-4) is a halogenated aromatic hydrocarbon.[1] As with other dichlorinated benzene isomers, its presence in environmental samples or as an impurity in chemical synthesis requires sensitive and specific analytical methods for detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose. The inherent volatility of this compound makes it an ideal candidate for gas chromatography, which provides excellent separation from other isomers and matrix components.[2][3] The mass spectrometer offers unparalleled specificity, identifying the compound based on its unique mass fragmentation pattern, thereby providing unequivocal confirmation of its identity.
This application note provides a comprehensive, field-proven protocol for the analysis of this compound. The methodology is designed to be self-validating, incorporating quality control steps and explaining the scientific rationale behind critical parameter choices, ensuring both accuracy and reliability for researchers in environmental science, chemical quality control, and drug development.
Principle of the GC-MS Method
The analysis hinges on the synergistic combination of gas chromatography and mass spectrometry.
-
Gas Chromatography (GC): A liquid sample containing the analyte is injected into a heated inlet, where it is vaporized. An inert carrier gas (typically helium) transports the vaporized sample onto a long, narrow capillary column.[2] The column's inner surface is coated with a stationary phase. Separation is achieved based on the analyte's boiling point and its differential partitioning between the mobile phase (carrier gas) and the stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase elute from the column first.[2]
-
Mass Spectrometry (MS): As the separated this compound elutes from the GC column, it enters the high-vacuum environment of the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).[4] This high energy also induces predictable fragmentation of the molecular ion into smaller, charged fragment ions. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector measures the abundance of each ion, generating a mass spectrum that serves as a unique chemical "fingerprint" for the analyte.
Experimental Workflow Diagram
The overall analytical process from sample receipt to final data reporting is outlined below. This workflow ensures a logical progression and incorporates necessary quality control checks.
Caption: Workflow from sample preparation to data analysis.
Materials, Reagents, and Instrumentation
-
Instrumentation: A Gas Chromatograph equipped with a capillary column inlet (split/splitless) and coupled to a Mass Spectrometric detector. An autosampler is highly recommended for precision.
-
Reagents & Consumables:
Detailed Protocols
Preparation of Standard Solutions
The causality behind this protocol is to create a precise and accurate set of standards for instrument calibration, which is the foundation of quantitative analysis.
-
Primary Stock Solution (~1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and bring to volume with dichloromethane. This solvent is chosen for its volatility and ability to dissolve the analyte effectively.[7]
-
Calculate the exact concentration in µg/mL. This stock is the source for all subsequent dilutions, so its accuracy is paramount.
-
-
Working Standards (Calibration Curve):
-
Perform serial dilutions of the Primary Stock Solution to prepare a series of at least five calibration standards. A typical concentration range could be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.[6]
-
Transfer the final working standards into labeled 2 mL autosampler vials for analysis.
-
GC-MS Instrumental Method
The parameters below are optimized for the separation of dichlorinated xylene isomers on a standard non-polar column, providing a robust starting point for method development. A non-polar column like a DB-5ms is selected because separation of aromatic isomers is often governed by boiling point differences, which this phase effectively resolves.[3]
| Parameter | Recommended Setting | Justification & Expert Insight |
| GC System | ||
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | The 5% phenyl-methylpolysiloxane phase is a robust, general-purpose non-polar column excellent for separating volatile and semi-volatile compounds like halogenated aromatics.[3] The specified dimensions offer a good balance between resolution and analysis time. |
| Injection Volume | 1.0 µL | Standard volume for modern capillary GC systems. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and solvent without causing thermal degradation. |
| Injection Mode | Splitless | For trace analysis (<10 µg/mL), a splitless injection maximizes the transfer of analyte onto the column, enhancing sensitivity.[6] For higher concentrations, a split injection (e.g., 20:1) may be used to prevent column overload. |
| Carrier Gas | Helium | Provides good efficiency and is inert.[2] |
| Constant Flow Rate | 1.0 mL/min | Optimal flow rate for a 0.25 mm ID column, providing good chromatographic efficiency. |
| Oven Program | 35 °C for 3 min, then 10 °C/min to 220 °C, hold for 2 min | The initial hold allows for solvent focusing. The temperature ramp is sufficient to elute the analyte with a sharp peak shape while separating it from potential impurities.[4] A final hold ensures that any less volatile compounds are eluted from the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that provides reproducible, library-searchable mass spectra.[4] |
| Electron Energy | 70 eV | The universal standard for EI-MS, allowing for comparison with established spectral libraries like NIST.[4] |
| Ion Source Temperature | 230 °C | Hot enough to prevent analyte condensation but not so hot as to cause thermal degradation within the source. |
| MS Transfer Line Temp. | 280 °C | Must be kept hot to prevent the analyte from condensing as it transfers from the GC column to the MS source. |
| Acquisition Mode | Full Scan & Selected Ion Monitoring (SIM) | Full Scan (m/z 40-250): Used for initial identification and confirmation by acquiring the complete mass spectrum. SIM: For high-sensitivity quantification, monitor specific ions (e.g., m/z 174, 159, 140) to increase signal-to-noise. |
Expected Results and Data Interpretation
Analyte Identification
Successful identification of this compound requires confirmation of two parameters:
-
Retention Time (RT): The analyte should elute at a consistent time under the specified GC conditions.
-
Mass Spectrum: The acquired spectrum must match the expected fragmentation pattern, including the molecular ion and key fragment ions.
Mass Spectrum and Fragmentation
The molecular weight of this compound (C₈H₈Cl₂) is 175.05 g/mol .[1] Due to the natural isotopic abundance of Chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic isotopic cluster for any fragment containing two chlorine atoms.
-
Molecular Ion (M⁺•): The molecular ion will appear as a cluster of peaks at m/z 174 , 176 , and 178 . The peak at m/z 174 corresponds to the ion with two ³⁵Cl atoms. The m/z 176 peak (containing one ³⁵Cl and one ³⁷Cl) will have an intensity of approximately 65% of the m/z 174 peak. The m/z 178 peak (two ³⁷Cl atoms) will be about 10% of the m/z 174 peak. This isotopic pattern is a powerful confirmation tool.
-
Key Fragment Ions:
-
[M-CH₃]⁺ (m/z 159, 161, 163): Loss of a methyl group is a common fragmentation pathway for methylated aromatics.
-
[M-Cl]⁺ (m/z 139, 141): Loss of a chlorine atom.
-
[M-2Cl]⁺ (m/z 104): Loss of both chlorine atoms.
-
Caption: Predicted EI fragmentation of this compound.
Quality Control and System Validation
To ensure the trustworthiness of the results, the following QC measures must be integrated into the analytical sequence:
-
Solvent Blank: Inject a vial of pure solvent (e.g., dichloromethane) at the beginning of the run to check for system contamination.
-
Calibration Verification: After calibration, analyze a mid-point standard. The calculated concentration should be within ±15% of the true value.
-
Internal Standard (Optional): For the highest level of precision, especially with complex sample matrices, an internal standard (e.g., a deuterated analog like 1,2-dichlorobenzene-d₄) can be used to correct for variations in injection volume and instrument response.[8]
References
- 1. This compound | C8H8Cl2 | CID 286729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. gbcsci.com [gbcsci.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. idaea.csic.es [idaea.csic.es]
1H and 13C NMR spectroscopy of 2,3-Dichloro-1,4-dimethylbenzene
An Application Note on the Structural Elucidation of 2,3-Dichloro-1,4-dimethylbenzene using ¹H and ¹³C NMR Spectroscopy
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol and in-depth spectral analysis for the structural elucidation of this compound using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details optimized sample preparation, data acquisition parameters, and a thorough interpretation of the resulting spectra. The causality behind chemical shifts and signal multiplicities is explained by considering the molecule's structural symmetry and the electronic effects of its substituents.
Introduction to this compound
This compound (also known as 2,3-dichloro-p-xylene) is a substituted aromatic hydrocarbon with the molecular formula C₈H₈Cl₂.[1][2] Its structure consists of a p-xylene core with two chlorine atoms substituted at the 2 and 3 positions of the benzene ring. As a halogenated aromatic compound, it serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note serves as a practical guide to obtaining and interpreting high-quality ¹H and ¹³C NMR spectra for the definitive structural verification of this compound.
Molecular Structure and Symmetry Analysis
A foundational step in predicting and interpreting NMR spectra is the analysis of the molecule's symmetry. The structure of this compound possesses a C₂v symmetry axis, which dictates the chemical equivalence of its protons and carbons.
References
Application Note: High-Purity 2,3-Dichloro-1,4-dimethylbenzene via Optimized Crystallization
Abstract
This application note provides a comprehensive guide for the purification of 2,3-dichloro-1,4-dimethylbenzene (CAS No: 34840-79-4) utilizing crystallization techniques. The protocol details a systematic approach to solvent selection, the primary crystallization process, and subsequent crystal handling to achieve high purity. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a reliable method for obtaining purified this compound, a key intermediate in various synthetic pathways.
Introduction: The Significance of Purifying this compound
This compound, also known as 2,3-dichloro-p-xylene, is a halogenated aromatic hydrocarbon with the molecular formula C₈H₈Cl₂[1][2]. Its structural characteristics make it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised quality of the final product. Crystallization is a powerful and widely used technique for the purification of solid organic compounds, offering the potential for high recovery of exceptionally pure material[3][4][5]. This application note will elucidate the principles and provide a detailed protocol for the effective purification of this compound by crystallization.
Foundational Principles of Crystallization
Crystallization is a solid-liquid separation technique where a solute transfers from a liquid solution to a pure solid crystalline phase[4][5]. The fundamental principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal crystallization process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes, leaving the more soluble impurities behind in the mother liquor[4].
The selection of an appropriate solvent is the most critical step in developing a successful crystallization protocol. An ideal solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization and ensures a high recovery yield.
-
Impurities should either be highly soluble or completely insoluble in the chosen solvent. This allows for their effective separation from the desired product.
-
The solvent should not react with the target compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
-
The solvent should be non-toxic, inexpensive, and non-flammable for safety and economic considerations.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is essential for designing an effective crystallization protocol.
| Property | Value | Reference |
| Molecular Formula | C₈H₈Cl₂ | [1][2] |
| Molecular Weight | 175.06 g/mol | [2] |
| Appearance | Not specified, likely a solid or liquid at room temp. | |
| Melting Point | -1°C | [1] |
| Boiling Point | 226.7°C at 760 mmHg | [1] |
| Density | 1.199 g/cm³ | [1] |
The low melting point of -1°C indicates that the purification will likely require cooling to sub-zero temperatures to induce crystallization and achieve a good yield.
Experimental Protocol: Purification of this compound
This protocol is divided into two stages: a solvent screening to identify the optimal solvent system, followed by the full-scale crystallization procedure.
Solvent Screening Protocol
Given that this compound is a non-polar aromatic compound, a range of solvents with varying polarities should be tested.
Suggested Solvents for Screening:
-
Non-polar: Heptane, Hexane, Cyclohexane
-
Slightly Polar: Toluene, Diethyl Ether
-
Moderately Polar: Dichloromethane (DCM), Acetone
-
Polar: Ethanol, Methanol, Isopropanol
Procedure:
-
Place approximately 100 mg of impure this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, swirling after each addition, until the solid dissolves. Record the approximate volume of solvent required. A large volume suggests low solubility at room temperature.
-
If the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid completely dissolves.
-
Once a clear solution is obtained, allow it to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice-water bath, and subsequently in a dry ice/acetone bath to reach temperatures below the compound's melting point.
-
Observe the formation of crystals. An ideal solvent will show minimal solubility at room temperature and significant crystal formation upon cooling.
-
Evaluate the solvents based on the quantity and quality of the crystals formed.
Optimized Crystallization Protocol
This protocol assumes a suitable solvent has been identified from the screening process (e.g., a non-polar solvent like heptane or a slightly polar solvent mixture).
Materials and Equipment:
-
Impure this compound
-
Selected crystallization solvent
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water/oil bath
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Cold bath (ice-water or dry ice/acetone)
-
Spatula and glass stirring rod
Procedure:
-
Dissolution:
-
Place the impure this compound into an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves. If using a volatile solvent, attach a condenser to the flask.
-
Add the solvent in small portions until a clear, saturated solution is obtained at the elevated temperature. Avoid adding excess solvent, as this will reduce the yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
-
Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, immerse it in a cold bath (e.g., ice-water).
-
For this compound, further cooling in a dry ice/acetone bath (to approx. -78°C) will be necessary to maximize crystal formation due to its low melting point.
-
-
Crystal Recovery:
-
Set up a vacuum filtration apparatus with a Buchner funnel and a clean filter flask.
-
Wet the filter paper with a small amount of the cold crystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Keep the vacuum on to pull air through the crystals and partially dry them.
-
-
Drying:
-
Transfer the crystals from the filter paper to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a low temperature or in a desiccator under vacuum to remove any residual solvent.
-
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be because the solution is too concentrated or the cooling is too rapid. Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Evaporate some of the solvent to increase the concentration and try cooling again. Seeding the solution with a small crystal of the pure compound or scratching the inside of the flask with a glass rod can also induce crystallization.
-
Low Yield: A low yield can result from using too much solvent, incomplete crystallization (insufficient cooling), or loss of product during transfers.
Conclusion
The crystallization protocol detailed in this application note provides a robust and reliable method for the purification of this compound. By systematically selecting an appropriate solvent and carefully controlling the cooling process, researchers can obtain a high-purity product suitable for demanding applications in drug development and chemical synthesis. The principles and techniques described herein are fundamental to the purification of crystalline organic compounds and can be adapted for other similar molecules.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Cas 623-25-6,alpha,alpha'-Dichloro-p-xylene | lookchem [lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Utility of 2,3-Dichloro-1,4-dimethylbenzene: A Guide for Advanced Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of the applications of 2,3-dichloro-1,4-dimethylbenzene in modern organic synthesis. While not as commonly employed as some other di-substituted benzene isomers, this compound offers unique reactivity patterns and serves as a valuable precursor for the synthesis of complex molecular architectures. This document will detail its utility in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and oxidative functionalization, providing researchers, scientists, and drug development professionals with both theoretical insights and practical, field-proven protocols.
Introduction: Properties and Synthetic Potential
This compound, also known as 2,3-dichloro-p-xylene, is a halogenated aromatic hydrocarbon with the molecular formula C₈H₈Cl₂. Its structure, featuring vicinal chlorine atoms and para-oriented methyl groups, presents a unique combination of steric and electronic properties that can be strategically exploited in organic synthesis. The chlorine substituents offer reactive handles for cross-coupling and nucleophilic substitution reactions, while the methyl groups can be subjected to oxidative transformations. The inherent steric hindrance around the chlorinated positions can also influence regioselectivity in certain reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 34840-79-4 |
| Molecular Formula | C₈H₈Cl₂ |
| Molecular Weight | 175.06 g/mol |
| Appearance | Colorless liquid or solid |
| Boiling Point | ~227 °C |
| Melting Point | ~33-35 °C |
| Density | ~1.2 g/cm³ |
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
The presence of two chlorine atoms makes this compound a suitable electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: A Versatile Tool for Biaryl Synthesis
The Suzuki-Miyaura coupling reaction, which joins an organohalide with an organoboron compound, is a powerful method for constructing biaryl and substituted aromatic systems. While aryl chlorides are generally less reactive than bromides or iodides, the appropriate choice of catalyst, ligand, and reaction conditions can facilitate their efficient coupling.
Causality in Protocol Design: The selection of a bulky and electron-rich phosphine ligand, such as XPhos or SPhos, is crucial for activating the C-Cl bond of this compound. These ligands promote the oxidative addition of the palladium(0) catalyst to the aryl chloride, a key step in the catalytic cycle. The choice of a suitable base, like potassium phosphate, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The use of a dioxane/water solvent system aids in the solubility of both the organic and inorganic reagents.
dot
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Mono-arylation of this compound via Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 175 mg), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 4.5 mg), and XPhos (0.04 mmol, 19 mg).
-
Addition of Base and Solvent: To the flask, add potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg). Evacuate and backfill the flask with the inert gas three times. Add 5 mL of anhydrous 1,4-dioxane and 1 mL of deionized water via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated product.
Note on Selectivity: Achieving selective mono-arylation over di-arylation can be controlled by adjusting the stoichiometry of the boronic acid and careful monitoring of the reaction time. Using a slight excess of the boronic acid (1.1-1.2 equivalents) generally favors the mono-substituted product.
Heck Coupling: Vinylation of the Aryl Halide
The Heck reaction provides a means to form carbon-carbon bonds between an aryl halide and an alkene.[1] This transformation is particularly useful for synthesizing substituted styrenes and other vinylated aromatic compounds.
Causality in Protocol Design: Similar to the Suzuki-Miyaura coupling, the success of the Heck reaction with an aryl chloride depends on an active palladium catalyst. The use of a phosphine ligand or an N-heterocyclic carbene (NHC) ligand can facilitate the oxidative addition step. A base, typically an amine like triethylamine, is required to neutralize the hydrogen halide generated during the reaction and regenerate the active palladium catalyst.
dot
Caption: Heck coupling of this compound.
Experimental Protocol: Heck Coupling of this compound with Styrene
-
Reagent Preparation: In a sealed tube, combine this compound (1.0 mmol, 175 mg), styrene (1.5 mmol, 156 mg), palladium(II) acetate (0.03 mmol, 6.7 mg), and triphenylphosphine (0.06 mmol, 15.7 mg).
-
Addition of Base and Solvent: Add triethylamine (1.5 mmol, 209 µL) and 5 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired vinylated product.
Oxidation of Methyl Groups: Access to Carboxylic Acids
The methyl groups of this compound can be oxidized to carboxylic acids, providing a route to 2,3-dichloroterephthalic acid. This dicarboxylic acid can serve as a monomer in polymer synthesis or as a building block for more complex molecules.
Causality in Protocol Design: Strong oxidizing agents are required to convert the relatively unreactive methyl groups to carboxylic acids. Potassium permanganate (KMnO₄) in a basic aqueous solution is a classic and effective reagent for this transformation. The reaction is typically performed at elevated temperatures to ensure complete oxidation. Acidification of the reaction mixture after oxidation is necessary to protonate the carboxylate salts and precipitate the dicarboxylic acid product.
dot
Caption: Oxidation of this compound.
Experimental Protocol: Synthesis of 2,3-Dichloroterephthalic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol, 1.75 g) in 50 mL of a 1 M aqueous sodium hydroxide solution.
-
Oxidation: Heat the mixture to reflux and add potassium permanganate (40 mmol, 6.32 g) portion-wise over 1 hour.
-
Reaction Completion: Continue refluxing for 4-6 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.
-
Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2.
-
Isolation: Collect the precipitated 2,3-dichloroterephthalic acid by filtration, wash with cold water, and dry under vacuum.
Conclusion and Future Outlook
This compound, while a less common starting material, presents a valuable platform for the synthesis of a variety of organic molecules. Its utility in palladium-catalyzed cross-coupling reactions allows for the construction of complex biaryl and vinylated aromatic systems. Furthermore, the oxidation of its methyl groups provides access to the corresponding dicarboxylic acid, a useful building block in its own right. The protocols detailed in this guide are designed to be robust and reproducible, providing a solid foundation for researchers exploring the synthetic potential of this versatile compound. Future research may focus on the development of more selective catalytic systems for mono-functionalization and the exploration of its use in the synthesis of novel materials and biologically active compounds.
References
Application Notes and Protocols for Cross-Coupling Reactions Involving 2,3-Dichloro-1,4-dimethylbenzene
Introduction: Unlocking the Potential of a Sterically Congested Building Block
2,3-Dichloro-1,4-dimethylbenzene is an aromatic substrate that presents both unique challenges and significant opportunities in synthetic chemistry. As a derivative of p-xylene, a crucial industrial chemical, its further functionalization opens pathways to novel materials and complex molecular architectures.[1][2] The core structure, featuring two adjacent chlorine atoms flanked by methyl groups, is sterically congested and electronically influenced by the electron-donating methyl groups. These characteristics make the C-Cl bonds less reactive in typical cross-coupling reactions compared to their bromide or iodide counterparts.[3][4]
However, the strategic functionalization of this scaffold is of high interest for developing advanced materials, pharmaceuticals, and agrochemicals where precise substitution patterns dictate function.[5][6][7][8] The presence of two distinct chlorine atoms also allows for the potential of selective mono- or di-functionalization, offering a route to unsymmetrically substituted benzene derivatives. This guide provides an in-depth analysis and field-proven protocols for executing key palladium-catalyzed cross-coupling reactions on this challenging substrate, emphasizing the rationale behind catalyst selection, reaction conditions, and procedural steps to ensure reproducible success.
The Challenge: Overcoming Steric Hindrance and C-Cl Bond Inertness
The primary hurdles in utilizing this compound are twofold:
-
Steric Hindrance: The ortho-methyl group and the adjacent chlorine atom create significant steric bulk around each reactive C-Cl bond. This bulk impedes the approach of the palladium catalyst, making the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—energetically demanding.[9][10]
-
Aryl Chloride Reactivity: C-Cl bonds are inherently stronger and less polarizable than C-Br or C-I bonds, rendering them significantly less reactive towards oxidative addition by a Pd(0) catalyst.[4] Overcoming this inertness requires highly active catalytic systems, typically involving bulky, electron-rich phosphine ligands that promote the formation of the active, low-coordinate Pd(0) species necessary to cleave the C-Cl bond.[3]
The successful protocols detailed herein are designed to specifically address these challenges through the rational selection of modern, highly efficient catalyst systems.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most versatile method for creating carbon-carbon bonds between aromatic rings.[4][11] For a substrate like this compound, the key to success lies in employing a catalyst system potent enough to activate the C-Cl bond while accommodating the steric environment.
Causality Behind Experimental Choices
-
Catalyst & Ligand: We select a pre-formed palladium(II) precatalyst paired with a highly electron-rich and sterically demanding biaryl monophosphine ligand (e.g., SPhos, XPhos). These ligands stabilize the monomeric Pd(0) species and accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[3][12] The bulky nature of the ligand creates a coordinatively unsaturated palladium center that is more reactive towards the inert C-Cl bond.
-
Base & Solvent: A strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[12] A biphasic solvent system, such as toluene/water or dioxane/water, often enhances the reaction rate by facilitating the dissolution of both the organic substrate and the inorganic base.[5][11]
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: General catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 1: Mono-Arylation of this compound
This protocol targets the selective substitution of one chlorine atom.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Common, reliable Pd(II) precatalyst. |
| Ligand | SPhos (4 mol%) | Bulky, electron-rich ligand to promote C-Cl activation. |
| Substrate | This compound | 1.0 mmol, 1.0 equiv. |
| Coupling Partner | Arylboronic Acid | 1.1 equiv. (slight excess to drive reaction). |
| Base | K₃PO₄ | 3.0 equiv., strong base effective in these couplings. |
| Solvent | Toluene / H₂O (5:1) | 10 mL total, biphasic system aids base activity. |
| Temperature | 100-110 °C | Sufficient thermal energy for oxidative addition. |
| Time | 12-24 h | Monitor by TLC/GC-MS for completion. |
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Seal the tube with a septum, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene (8.3 mL) and degassed water (1.7 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the organic phase with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction creates C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[13][14] This reaction traditionally requires a palladium catalyst and a copper(I) co-catalyst.[15] The copper salt activates the alkyne, but can also lead to undesired alkyne homocoupling (Glaser coupling), a significant side reaction.[16][17]
Causality Behind Experimental Choices
-
Catalyst System: A combination of a Pd(II) source, such as PdCl₂(PPh₃)₂, and a copper(I) salt (CuI) is the classic choice.[14] The phosphine ligands on palladium are essential for the catalytic cycle.
-
Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.
-
Atmosphere: Rigorous exclusion of oxygen is critical. Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate, reducing the yield of the desired cross-coupled product.[16]
Catalytic Cycle: Sonogashira Reaction
Caption: Interlinked catalytic cycles of the Sonogashira coupling.
Protocol 2: Mono-Alkynylation of this compound
| Parameter | Condition | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ (3 mol%) | Standard, effective catalyst for this transformation. |
| Copper Co-catalyst | CuI (5 mol%) | Activates the terminal alkyne for transmetalation. |
| Substrate | This compound | 1.0 mmol, 1.0 equiv. |
| Coupling Partner | Terminal Alkyne | 1.2 equiv. |
| Base / Solvent | Triethylamine (Et₃N) | Acts as base and solvent; must be rigorously degassed. |
| Temperature | 60-80 °C | Moderate temperature to balance reaction rate and side reactions. |
| Time | 6-12 h | Typically faster than Suzuki couplings of aryl chlorides. |
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Seal the tube, evacuate, and backfill with argon. Repeat three times.
-
Add freshly distilled and degassed triethylamine (10 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction mixture at 70 °C for 6-12 hours, monitoring by TLC/GC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (25 mL) and filter through celite to remove metal salts.
-
Wash the filtrate with saturated aq. NH₄Cl (2 x 15 mL) to remove residual copper, followed by brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, a critical transformation in pharmaceutical and materials chemistry.[6][18] Coupling unactivated and sterically hindered aryl chlorides requires the use of state-of-the-art catalyst systems.[19]
Causality Behind Experimental Choices
-
Catalyst System: A palladium precatalyst in conjunction with a specialized biaryl monophosphine ligand is mandatory. Ligands like XPhos or BrettPhos are designed to facilitate the challenging oxidative addition to the C-Cl bond and the subsequent C-N reductive elimination.[20] Using a G3 or G4 precatalyst (e.g., XPhos Pd G3) simplifies setup as it is air-stable and generates the active Pd(0) species reliably.[20]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice for this purpose.[19]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Protocol 3: Mono-Amination of this compound
| Parameter | Condition | Rationale |
| Palladium Source | XPhos Pd G3 (2 mol%) | Air-stable precatalyst for robust generation of active Pd(0). |
| Substrate | This compound | 1.0 mmol, 1.0 equiv. |
| Coupling Partner | Amine (Primary or Secondary) | 1.2 equiv. |
| Base | Sodium tert-butoxide (NaOt-Bu) | 1.4 equiv., strong, non-nucleophilic base. |
| Solvent | Anhydrous Toluene | 5 mL, inert solvent. |
| Temperature | 100 °C | Standard temperature for aryl chloride amination. |
| Time | 4-18 h | Monitor for completion. |
Step-by-Step Methodology:
-
Inside a glovebox: To a vial, add the XPhos Pd G3 precatalyst (0.02 mmol) and sodium tert-butoxide (1.4 mmol).
-
Outside the glovebox, in a separate oven-dried Schlenk tube, add this compound (1.0 mmol).
-
Seal the Schlenk tube, evacuate, and backfill with argon.
-
Add anhydrous toluene (3 mL) to the Schlenk tube. Then add the amine (1.2 mmol).
-
Transfer the catalyst/base mixture from the vial to the Schlenk tube using the remaining anhydrous toluene (2 mL) under a positive pressure of argon.
-
Heat the reaction mixture at 100 °C for 4-18 hours.
-
After cooling to room temperature, quench the reaction by adding saturated aq. NH₄Cl (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
General Experimental Workflow
A standardized workflow is essential for achieving consistent results in cross-coupling reactions. The following diagram outlines the key stages from reaction setup to final product analysis.
Caption: Standard laboratory workflow for cross-coupling reactions.
Conclusion and Future Outlook
The functionalization of this compound via palladium-catalyzed cross-coupling is a challenging yet achievable endeavor. Success hinges on the use of modern, highly active catalyst systems featuring bulky, electron-rich ligands capable of activating inert C-Cl bonds in a sterically demanding environment. The protocols provided in this guide offer robust starting points for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling researchers to access a wide array of novel substituted p-xylene derivatives.
Future advancements will likely focus on developing even more active catalysts, potentially based on less expensive metals like nickel or iron, and exploring ligand-free systems to improve the cost-effectiveness and sustainability of these transformations.[21][22] As catalyst technology continues to evolve, the synthetic utility of challenging substrates like this compound will only continue to expand.
References
- 1. fiveable.me [fiveable.me]
- 2. 1,4-dimethylbenzene: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Functionalized derivatives of 1,4-dimethylnaphthalene as precursors for biomedical applications: synthesis, structures, spectroscopy and photochemical activation in the presence of dioxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 11. benchchem.com [benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. depts.washington.edu [depts.washington.edu]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2,3-Dichloro-1,4-dimethylbenzene as a Versatile Building Block for Advanced Ligand Synthesis
Introduction
In the landscape of modern catalysis and materials science, the design and synthesis of novel ligands are paramount to unlocking new reactivity and achieving desired chemical transformations. The judicious selection of foundational molecular scaffolds, or "building blocks," is a critical first step in this process. 2,3-Dichloro-1,4-dimethylbenzene, a readily available substituted aromatic compound, presents itself as a highly versatile precursor for a range of valuable ligands. Its vicinal chlorine atoms offer two reactive handles for the strategic introduction of coordinating moieties, while the flanking methyl groups provide steric bulk and influence the electronic properties of the resulting ligand-metal complexes.
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of phosphine-based, nitrogen-based, and oxygen-based ligands derived from this compound. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical experimental considerations.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of the starting material is essential for successful ligand synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂ | --INVALID-LINK-- |
| Molecular Weight | 175.05 g/mol | --INVALID-LINK-- |
| Appearance | White solid | |
| Melting Point | -1 °C | |
| Boiling Point | 226.7 °C at 760 mmHg | |
| Density | 1.199 g/cm³ | |
| Solubility | Insoluble in water; soluble in common organic solvents like THF, diethyl ether, toluene, and chlorinated solvents. |
Synthesis of Vicinal Diphosphine Ligands
Vicinal diphosphine ligands are a cornerstone of homogeneous catalysis, finding widespread application in cross-coupling reactions, hydrogenations, and hydroformylations. The synthesis of a C₂-symmetric diphosphine ligand from this compound can be achieved via a double lithiation followed by quenching with an electrophilic phosphine source.
Workflow for Diphosphine Ligand Synthesis
Caption: Synthetic workflow for a vicinal diphosphine ligand.
Detailed Protocol: Synthesis of 2,3-Bis(diphenylphosphino)-1,4-dimethylbenzene
This protocol details the synthesis of a valuable vicinal diphosphine ligand. The double lithiation of the starting material is a critical step, and careful control of stoichiometry and temperature is necessary to favor the desired outcome over mono-lithiation or side reactions.
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) (2.2 eq) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Chlorodiphenylphosphine (ClPPh₂) (2.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes or pentane for recrystallization
-
Schlenk flask and other appropriate glassware for air-sensitive reactions
-
Argon or nitrogen inert gas supply
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add this compound to a flame-dried Schlenk flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the n-butyllithium or tert-butyllithium solution dropwise via syringe over 30 minutes. A color change is typically observed, indicating the formation of the organolithium species. Stir the reaction mixture at -78 °C for 2-3 hours. The use of t-BuLi can sometimes facilitate the second lithiation due to its higher reactivity.
-
Phosphination: While maintaining the temperature at -78 °C, slowly add chlorodiphenylphosphine to the reaction mixture. A vigorous reaction may occur. Allow the reaction to stir at -78 °C for 1 hour, and then slowly warm to room temperature overnight.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system, such as hexanes or a mixture of dichloromethane and hexanes, to yield the pure 2,3-bis(diphenylphosphino)-1,4-dimethylbenzene as a white crystalline solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR spectroscopy, and mass spectrometry to confirm its identity and purity.
Synthesis of Vicinal Diamine Ligands
Vicinal diamine ligands are crucial in asymmetric catalysis, particularly in transfer hydrogenation and asymmetric synthesis. The synthesis from this compound can be accomplished through a palladium-catalyzed Buchwald-Hartwig amination.
Workflow for Diamine Ligand Synthesis
Application Notes and Protocols: 2,3-Dichloro-1,4-dimethylbenzene in Materials Science
A Senior Application Scientist's Guide to a Niche Aromatic Building Block
Authored for: Researchers, scientists, and drug development professionals.
Introduction: Unraveling the Potential of a Lesser-Known Dichloroxylene Isomer
In the vast landscape of chemical intermediates for materials science, chlorinated aromatic compounds hold a significant position due to their reactivity and the unique properties they can impart to polymers and other advanced materials. Among these, dichlorinated xylenes are a noteworthy class of molecules. While isomers like 2,5-dichloro-p-xylene have found utility as precursors for polymeric materials, the application of 2,3-Dichloro-1,4-dimethylbenzene (also known as 2,3-dichloro-p-xylene) in materials science is not as prominently documented in scientific literature.[1][2] This guide aims to provide a comprehensive overview of this compound, including its physicochemical properties and a discussion of its potential, yet underexplored, role in the synthesis of novel materials.
Given the scarcity of direct polymerization protocols for this specific isomer, this document will also provide detailed application notes and experimental procedures for a closely related and more commonly utilized isomer, 2,5-dichloro-p-xylene . This will serve as a valuable reference point and a foundational methodology for researchers interested in exploring the reactivity and potential applications of dichlorinated p-xylene derivatives.
Physicochemical and Computed Properties of this compound
A thorough understanding of the physical and chemical properties of a monomer is paramount for its successful application in materials synthesis. The following table summarizes the key properties of this compound.[3]
| Property | Value |
| Molecular Formula | C₈H₈Cl₂ |
| Molecular Weight | 175.05 g/mol |
| IUPAC Name | This compound |
| CAS Number | 34840-79-4 |
| Appearance | Not specified, likely a solid or liquid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| XLogP3 | 3.9 |
| Exact Mass | 174.0003056 Da |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 10 |
Reactivity and Potential Applications: A Structural Perspective
The chemical structure of this compound, with two adjacent chlorine atoms and two methyl groups on a benzene ring, presents both opportunities and challenges for its use as a monomer in polymer synthesis.
The chlorine atoms offer reactive sites for various cross-coupling reactions, which are fundamental to the synthesis of many conjugated polymers. However, the ortho-positioning of the two chlorine atoms, in close proximity to a methyl group, can introduce significant steric hindrance. This steric crowding can impede the approach of catalysts and other reactants, potentially leading to lower reaction rates and yields compared to less hindered isomers like 2,5-dichloro-p-xylene.
Despite these challenges, this compound could potentially be explored as:
-
A monomer for specialty polymers: Its unique substitution pattern could lead to polymers with distinct solubility, thermal, and morphological properties.
-
A precursor for other functional monomers: The chlorine and methyl groups could be chemically modified to introduce other functionalities, opening up different polymerization pathways.
-
An additive in polymer formulations: While less common for this type of molecule, it could be investigated for its potential to modify the properties of existing polymers.
The following diagram illustrates the structural comparison between this compound and its more reactive isomer, 2,5-Dichloro-1,4-dimethylbenzene.
References
Application Note & Protocols: Synthesis of Poly(2,3-dimethyl-p-phenylene) via Nickel-Catalyzed Dehalogenative Polycondensation
Abstract: This document provides a comprehensive guide for the synthesis of poly(2,3-dimethyl-p-phenylene), a novel polymer, from the monomer 2,3-dichloro-1,4-dimethylbenzene. Due to the challenges associated with direct oxidative polymerization of this substituted monomer, this guide details a robust and efficient protocol based on a nickel-catalyzed dehalogenative polycondensation, specifically a Yamamoto-type coupling reaction. This method offers excellent control over the polymer structure by forming carbon-carbon bonds directly between the aromatic units. We present a detailed, step-by-step protocol, from monomer purification to polymer characterization, grounded in established principles of organometallic chemistry and polymer synthesis. The causality behind experimental choices is explained to provide researchers with a deep understanding of the process. This guide is intended for researchers in materials science, polymer chemistry, and drug development seeking to explore novel polymers with potential applications in high-performance thermoplastics, advanced electronics, and membrane technologies.
Introduction and Scientific Rationale
Poly(p-phenylene)s (PPPs) and their derivatives are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The specific properties of these polymers can be tailored by introducing substituents onto the phenylene backbone. The monomer this compound presents an opportunity to synthesize poly(2,3-dimethyl-p-phenylene), a polymer whose properties are not yet widely documented.
The direct polymerization of this compound is best achieved through a dehalogenative coupling mechanism, as the chlorine atoms provide reactive sites for carbon-carbon bond formation. Nickel-catalyzed coupling reactions, such as Yamamoto polycondensation, are particularly well-suited for this transformation.[1] This method utilizes a zerovalent nickel complex, typically generated in situ, to reductively couple aryl dihalides. The driving force is the formation of stable nickel(II) halides and a new C-C bond, leading to the growth of a polymer chain.
The choice of a Ni(0)-based system, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], in conjunction with a neutral ligand like 2,2'-bipyridine, is critical. The ligand stabilizes the active nickel species, enhances its solubility, and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2] This protocol provides a reliable pathway to synthesize a well-defined poly(2,3-dimethyl-p-phenylene) and enables the exploration of its material properties.
Reaction Mechanism and Experimental Workflow
The proposed synthesis proceeds via a nickel-catalyzed Yamamoto-type dehalogenative polycondensation. The catalytic cycle, illustrated below, is fundamental to understanding the reaction's progression.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Ni-catalyzed dehalogenative polymerization.
Overall Experimental Workflow
The complete experimental process, from preparation to final analysis, is outlined in the following workflow diagram. This systematic approach ensures reproducibility and the synthesis of a high-quality polymer.
Caption: Comprehensive workflow for the synthesis and characterization of poly(2,3-dimethyl-p-phenylene).
Detailed Experimental Protocol
CAUTION: This procedure involves pyrophoric and moisture-sensitive reagents. All steps must be performed under a dry, inert atmosphere (Argon or Nitrogen) using proper Schlenk line or glovebox techniques.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercial Source | Monomer, requires purification.[3] |
| Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] | >98% | Commercial Source | Catalyst, highly air-sensitive. |
| 2,2'-Bipyridine (bpy) | >99% | Commercial Source | Ligand. |
| 1,5-Cyclooctadiene (COD) | >99% | Commercial Source | Catalyst stabilizer. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercial Source | Solvent, must be dry. |
| Toluene | Anhydrous, >99.8% | Commercial Source | Solvent. |
| Methanol | ACS Grade | Commercial Source | For precipitation. |
| Hydrochloric Acid (HCl) | Concentrated | Commercial Source | For catalyst removal. |
| Argon / Nitrogen Gas | High Purity (99.998%) | Gas Supplier | For inert atmosphere. |
Equipment
-
Schlenk line with a high-vacuum pump
-
Oven-dried Schlenk flasks and glassware
-
Magnetic stir plates with heating capabilities
-
Cannulas and gas-tight syringes
-
Glass fritted funnel for filtration
-
Vacuum oven
Monomer Purification
Rationale: The purity of the monomer is paramount for achieving a high degree of polymerization. Impurities can act as chain terminators or catalyst poisons, leading to low molecular weight polymers.
-
Dissolve 10 g of crude this compound in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum at 40 °C overnight. Confirm purity (>99.5%) by GC-MS or NMR.
Polymerization Procedure
-
Reactor Setup: Place a magnetic stir bar into a 100 mL three-neck Schlenk flask. Attach a condenser and an argon inlet/outlet. Dry the entire assembly in an oven at 120 °C overnight and cool under a stream of argon.
-
Reagent Addition: Under a positive pressure of argon, charge the flask with Ni(COD)₂ (2.75 g, 10 mmol), 2,2'-bipyridine (1.56 g, 10 mmol), and 1,5-cyclooctadiene (1.2 mL, 10 mmol).
-
Causality: The added 1,5-cyclooctadiene acts as a stabilizer for the Ni(0) complex, improving its lifetime in the reaction mixture.
-
-
Solvent Addition: Using a cannula, transfer 40 mL of anhydrous DMF to the flask. The solution should turn deep-red or purple, indicating the formation of the active Ni(0)bpy complex. Stir the mixture at 60 °C for 30 minutes.
-
Monomer Addition: Dissolve the purified this compound (1.75 g, 10 mmol) in 10 mL of anhydrous toluene. Transfer this solution to the catalyst mixture via cannula.
-
Polymerization: Heat the reaction mixture to 80 °C and stir vigorously. The polymerization is typically allowed to proceed for 24-48 hours. The formation of the polymer may be observed as the solution becomes more viscous or a precipitate forms.
-
Reaction Quenching: After the designated time, cool the flask to room temperature. Quench the reaction by slowly adding 50 mL of methanol. This will precipitate the crude polymer.
Polymer Work-up and Purification
Rationale: The work-up process is designed to isolate the polymer from the solvent, unreacted monomer, and catalyst residues. Washing with HCl is essential to remove the nickel catalyst, which can otherwise color the polymer and affect its properties.
-
Initial Precipitation: Pour the quenched reaction mixture into a beaker containing 400 mL of methanol with vigorous stirring. The polymer will precipitate as a solid.
-
Filtration: Collect the solid polymer by vacuum filtration using a Büchner funnel.
-
Catalyst Removal: Suspend the crude polymer in 200 mL of a 1 M HCl solution in methanol. Stir for 4 hours at room temperature to dissolve and remove nickel salts.
-
Washing: Filter the polymer again and wash thoroughly with fresh methanol until the filtrate is colorless and neutral (check with pH paper).
-
Final Drying: Dry the purified white or off-white polymer in a vacuum oven at 60 °C to a constant weight.
Characterization and Expected Results
The successful synthesis of poly(2,3-dimethyl-p-phenylene) must be confirmed through a suite of analytical techniques.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural verification | Aromatic proton signals in the range of 7.0-7.5 ppm and methyl proton signals around 2.0-2.5 ppm. Broadening of peaks compared to the monomer indicates polymerization. |
| FTIR | Functional group analysis | Presence of C-H stretching (aromatic ~3050 cm⁻¹, aliphatic ~2950 cm⁻¹) and C=C ring stretching (~1600, 1500 cm⁻¹). Disappearance of C-Cl bands (~1050 cm⁻¹) from the monomer. |
| GPC | Molar mass and dispersity | Determination of number-average molar mass (Mn), weight-average molar mass (Mw), and polydispersity index (PDI = Mw/Mn). A PDI between 1.5 and 2.5 is typical for this type of polycondensation. |
| TGA | Thermal stability | High decomposition temperature (Td), likely >400 °C in a nitrogen atmosphere, indicating excellent thermal stability. |
| DSC | Glass transition temperature | A high glass transition temperature (Tg), potentially in the range of 180-230 °C, characteristic of rigid-backbone polymers.[4] |
Potential Applications
Polymers derived from this synthesis are expected to exhibit properties making them suitable for demanding applications:
-
High-Performance Materials: Due to their expected high thermal stability and chemical resistance, they could be used as structural components in the automotive and aerospace industries.[4]
-
Advanced Electronics: The polyphenylene backbone provides a basis for developing materials with low dielectric constants, suitable for use in microelectronics and printed circuit boards.[5]
-
Gas Separation Membranes: The rigid structure of poly(p-phenylene)s can create microporosity, making them candidates for fabricating membranes for gas separation, such as nitrogen generation from air.[4]
-
Fluorescent Sensors: The conjugated polymer backbone offers potential for functionalization to create fluorescent sensors for detecting ions, pH, or other analytes.[6]
References
Application Notes and Protocols for the Biological Activity Screening of Dichlorodimethylbenzene Derivatives
Introduction: Unveiling the Bioactive Potential of Dichlorodimethylbenzene Derivatives
Dichlorodimethylbenzene derivatives, a class of halogenated aromatic hydrocarbons, represent a compelling area of investigation for researchers in drug discovery and the life sciences. The introduction of chlorine atoms and methyl groups onto a benzene ring can significantly alter its physicochemical properties, leading to a diverse range of biological activities. The specific isomerism—the arrangement of these functional groups on the aromatic core—plays a critical role in determining the molecule's interaction with biological targets. This variability underscores the importance of systematic screening to elucidate the therapeutic potential of each derivative.
This comprehensive guide provides a detailed framework for the biological activity screening of dichlorodimethylbenzene derivatives. We will delve into the scientific rationale behind key assays, offer step-by-step protocols for their implementation, and discuss the interpretation of results. The primary focus will be on three key areas of biological activity where halogenated aromatic compounds have shown promise: anticancer, antimicrobial, and anti-inflammatory effects.
Part 1: Anticancer Activity Screening
The search for novel anticancer agents is a cornerstone of pharmaceutical research. Many small molecules exert their effects by inducing cytotoxicity in cancer cells through various mechanisms, such as apoptosis, cell cycle arrest, or disruption of key signaling pathways. Halogenated compounds, in particular, have been investigated for their cytotoxic potential.[1]
Rationale for Cytotoxicity Screening
The initial step in assessing the anticancer potential of dichlorodimethylbenzene derivatives is to determine their cytotoxic effect on various cancer cell lines. This is typically achieved through in vitro assays that measure cell viability and proliferation. A compound that selectively kills cancer cells while having a minimal effect on normal cells is a promising candidate for further development.
Experimental Workflow for Cytotoxicity Assessment
The following workflow outlines the key steps in assessing the cytotoxicity of dichlorodimethylbenzene derivatives.
Figure 1: A generalized workflow for in vitro cytotoxicity screening of dichlorodimethylbenzene derivatives.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]
Materials:
-
Dichlorodimethylbenzene derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the dichlorodimethylbenzene derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation
The cytotoxic activity of different dichlorodimethylbenzene derivatives should be summarized in a table for easy comparison.
Table 1: Illustrative Cytotoxic Activity of Dichlorodimethylbenzene Derivatives
| Compound ID | Isomer | Cancer Cell Line | IC50 (µM) |
| DCDMB-1 | 2,3-dichloro-1,4-dimethylbenzene | MCF-7 | 45.2 |
| DCDMB-2 | 2,5-dichloro-1,4-dimethylbenzene | MCF-7 | 28.7 |
| DCDMB-3 | 3,6-dichloro-1,2-dimethylbenzene | MCF-7 | 62.1 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.8 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Part 2: Antimicrobial Activity Screening
The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Halogenated phenols, such as chloroxylenol (4-chloro-3,5-dimethylphenol), are known for their antiseptic properties.[3][4] The antimicrobial potential of other dichlorodimethylbenzene isomers and their derivatives is a promising area of investigation.
Rationale for Antimicrobial Susceptibility Testing
The primary goal is to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) and the minimum concentration that results in microbial death (Minimum Bactericidal Concentration, MBC). These parameters are fundamental in assessing the antimicrobial efficacy of the test compounds.
Mechanism of Action of Phenolic Antimicrobials
Phenolic compounds, including chlorinated derivatives, typically exert their antimicrobial effects by disrupting the microbial cell membrane. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death. They can also inhibit essential enzymes.[3]
Figure 2: Simplified mechanism of action for phenolic antimicrobial agents like chloroxylenol.
Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[3]
Materials:
-
Dichlorodimethylbenzene derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each dichlorodimethylbenzene derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination (Optional): To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that shows no growth on the agar plates after incubation.
Data Presentation
The antimicrobial activity is best presented in a table comparing the MIC values of different derivatives against various microorganisms.
Table 2: Illustrative Antimicrobial Activity of Dichlorodimethylbenzene Derivatives (MIC in µg/mL)
| Compound ID | Isomer | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| DCDMB-1 | This compound | 128 | >256 | >256 |
| DCDMB-2 | 2,5-dichloro-1,4-dimethylbenzene | 64 | 128 | 256 |
| Chloroxylenol | 4-chloro-3,5-dimethylphenol | 32 | 64 | 128 |
| Ampicillin | (Positive Control) | 2 | 8 | NA |
| Fluconazole | (Positive Control) | NA | NA | 4 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of significant interest. Halogenated aromatic compounds have the potential to modulate inflammatory pathways. For instance, some chloro-m-xylenol derivatives have demonstrated anti-inflammatory activities.[5]
Rationale for Anti-inflammatory Screening
In vitro anti-inflammatory assays aim to identify compounds that can inhibit key inflammatory mediators or pathways. A common approach is to use immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS), and then measure the production of pro-inflammatory molecules.
Experimental Workflow for In Vitro Anti-inflammatory Assay
The following workflow illustrates the screening of dichlorodimethylbenzene derivatives for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Figure 3: Workflow for assessing the anti-inflammatory activity of dichlorodimethylbenzene derivatives by measuring nitric oxide production.
Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a simple and sensitive method to measure nitrite (a stable product of NO) in cell culture supernatants. A reduction in nitrite levels in LPS-stimulated macrophages treated with the test compounds indicates anti-inflammatory activity.
Materials:
-
Dichlorodimethylbenzene derivatives
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the dichlorodimethylbenzene derivatives for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a control group with cells and LPS only.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-only control.
Data Presentation
The anti-inflammatory activity can be presented by comparing the inhibition of NO production by different derivatives.
Table 3: Illustrative Anti-inflammatory Activity of Dichlorodimethylbenzene Derivatives
| Compound ID | Isomer | Inhibition of NO Production (%) at 50 µM |
| DCDMB-1 | This compound | 25.4 |
| DCDMB-2 | 2,5-dichloro-1,4-dimethylbenzene | 48.9 |
| DCDMB-3 | 3,6-dichloro-1,2-dimethylbenzene | 15.7 |
| Dexamethasone | (Positive Control) | 85.2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The systematic screening of dichlorodimethylbenzene derivatives for their biological activities is a crucial step in identifying novel therapeutic leads. The protocols and workflows outlined in this guide provide a robust framework for assessing their anticancer, antimicrobial, and anti-inflammatory potential. It is imperative to consider the structure-activity relationships, as the isomeric form of these derivatives will likely have a profound impact on their biological effects. By employing these standardized assays, researchers can effectively characterize the bioactive profiles of dichlorodimethylbenzene derivatives and contribute to the development of new therapeutic agents.
References
- 1. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different chlorine and hydroxyl radical environments impact m-xylene oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 3. Chloroxylenol - Wikipedia [en.wikipedia.org]
- 4. europeanreview.org [europeanreview.org]
- 5. 2,4-Dichloro-3,5-dimethylphenol | C8H8Cl2O | CID 8621 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Synthesis of Dichloroxylenes via Friedel-Crafts Chlorination
Abstract
The Friedel-Crafts reaction, a cornerstone of organic synthesis developed in 1877, provides a fundamental method for attaching substituents to aromatic rings.[1] This application note presents a detailed protocol for the synthesis of dichloroxylenes via the electrophilic aromatic substitution of xylene. We will delve into the underlying reaction mechanism, explore the critical parameters that govern regioselectivity and yield, and provide a robust, step-by-step experimental procedure suitable for a laboratory setting. This guide is designed to equip researchers with the practical knowledge and theoretical understanding necessary to successfully synthesize dichloroxylene isomers, which are valuable intermediates in the pharmaceutical and agrochemical industries.
The Mechanism of Electrophilic Chlorination
The Friedel-Crafts chlorination of xylene is a classic example of electrophilic aromatic substitution. The reaction proceeds through the generation of a potent electrophile, which then attacks the electron-rich xylene ring. A strong Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is essential for this process.[2]
The mechanism unfolds in three primary stages:
-
Generation of the Electrophile: The Lewis acid catalyst interacts with molecular chlorine (Cl₂) to polarize the Cl-Cl bond, creating a highly electrophilic chlorine species, effectively a chloronium ion (Cl⁺) source, complexed with the catalyst.
-
Electrophilic Attack: The nucleophilic π-electron system of the xylene ring attacks the electrophilic chlorine. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
-
Rearomatization: A weak base, such as the FeCl₄⁻ complex, abstracts a proton (H⁺) from the carbon atom bearing the new chlorine substituent. This action collapses the intermediate, restores the aromaticity of the ring, and regenerates the Lewis acid catalyst, releasing HCl as a byproduct.[1]
Caption: Reaction mechanism for the Friedel-Crafts chlorination of xylene.
Expertise in Practice: Controlling Regioselectivity
The two methyl groups on the xylene ring are activating, ortho-, para-directing groups. This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. The specific isomer of xylene used as the starting material dictates the possible dichlorinated products.
-
p-Xylene (1,4-dimethylbenzene): All four available positions on the ring are ortho to a methyl group and are chemically equivalent. The first chlorination yields 2-chloro-p-xylene. The second chlorination is then directed by both the methyl groups and the deactivating (but still ortho-, para-directing) chlorine atom. This typically results in a mixture of 2,5-dichloro-p-xylene and 2,3-dichloro-p-xylene.[3]
-
o-Xylene (1,2-dimethylbenzene): The initial chlorination will primarily occur at positions 4 and 3, leading to 4-chloro-o-xylene and 3-chloro-o-xylene.[4] Subsequent dichlorination will yield a more complex mixture of isomers.
-
m-Xylene (1,3-dimethylbenzene): The most activated positions are 2, 4, and 6. Position 2 is sterically hindered. Therefore, the first chlorination predominantly yields 4-chloro-m-xylene. Dichlorination will proceed from this intermediate.
Controlling the reaction temperature and molar ratio of chlorine to xylene is crucial. Lower temperatures can enhance selectivity, while adding chlorine slowly helps prevent over-chlorination and the formation of trichloro-products.[3]
Detailed Experimental Protocol
This protocol describes the dichlorination of p-xylene as a representative example.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| p-Xylene | ≥99%, Anhydrous | e.g., Sigma-Aldrich | Must be dry. |
| Ferric Chloride (FeCl₃) | Anhydrous, ≥98% | e.g., Sigma-Aldrich | Highly hygroscopic; handle quickly. |
| Chlorine (Cl₂) gas | High purity | In-house supply | Use with a calibrated mass flow controller. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | e.g., Fisher Scientific | Solvent. |
| Hydrochloric Acid (HCl) | Concentrated, 37% | VWR | For quenching. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Lab-prepared | For neutralization. |
| Sodium Chloride (NaCl) | Saturated solution (Brine) | Lab-prepared | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | e.g., Acros Organics | For drying. |
| Crushed Ice | - | Lab-prepared | For quenching. |
Apparatus Setup
Assemble a three-necked, 500 mL round-bottom flask equipped with a magnetic stirrer, a gas inlet tube connected to the chlorine source (extending below the solvent surface), and a reflux condenser. The top of the condenser should be connected to a gas outlet/scrubber system (e.g., a bubbler containing sodium hydroxide solution) to neutralize excess HCl and chlorine gas. The entire apparatus must be oven-dried and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.
Reaction Procedure
-
Charging the Flask: To the reaction flask, add anhydrous ferric chloride (0.01 mol) and 200 mL of anhydrous dichloromethane.
-
Adding Substrate: Add p-xylene (0.5 mol) to the flask.
-
Cooling: Cool the stirred mixture to 0-5 °C using an ice-water bath. This is critical to control the initial exotherm.[5]
-
Chlorine Addition: Begin bubbling chlorine gas into the reaction mixture at a slow, controlled rate. Monitor the reaction temperature closely, ensuring it does not exceed 10 °C. The evolution of HCl gas should be apparent.
-
Reaction Monitoring: The progress of the reaction can be monitored by withdrawing small aliquots, quenching them, and analyzing by Gas Chromatography (GC). The target is the disappearance of monochloroxylene and the appearance of dichloroxylene peaks.
-
Completion: Continue the chlorine addition until the desired conversion to dichloroxylenes is achieved (typically 2-4 hours). Avoid over-chlorination.
-
Warming: Once the reaction is complete, stop the chlorine flow and remove the ice bath. Allow the mixture to stir at room temperature for an additional 30 minutes.[6]
Work-up and Product Isolation
-
Quenching (Trustworthiness): In a fume hood, carefully and slowly pour the reaction mixture into a large beaker containing 500 g of crushed ice and 50 mL of concentrated HCl.[7] This step is highly exothermic and vigorously liberates HCl gas. The purpose is to decompose the ferric chloride catalyst and draw it into the aqueous phase.
-
Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate and collect the lower organic (dichloromethane) layer.
-
Washing: Wash the organic layer sequentially with:
-
Drying: Dry the organic layer over anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.
-
Filtration & Solvent Removal: Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.
Purification
The resulting crude product will be a mixture of dichloroxylene isomers and potentially some residual starting material or trichlorinated byproducts. Purification can be achieved by fractional distillation under reduced pressure.
Experimental Workflow Overview
Caption: Workflow for the synthesis of dichloroxylenes.
Summary of Key Reaction Parameters
| Parameter | Recommended Value/Range | Rationale |
| Xylene:Cl₂ Molar Ratio | 1 : 2.2 (approx.) | A slight excess of chlorine ensures complete dichlorination. |
| Catalyst Loading | 1-2 mol% vs. Xylene | Sufficient for catalysis without excessive waste or side reactions.[8] |
| Temperature | 0-10 °C | Controls exothermicity and improves regioselectivity.[3] |
| Reaction Time | 2-4 hours | Dependent on chlorine addition rate and scale; monitor by GC. |
| Solvent | Anhydrous Dichloromethane | Inert solvent that helps dissipate heat and control viscosity. |
Safety and Trustworthiness
-
Chemical Hazards: Xylene is flammable and an irritant.[9] Anhydrous ferric chloride is corrosive and reacts violently with water.[5] Chlorine and concentrated HCl are highly corrosive and toxic; all operations must be conducted in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Exothermic Reaction: The reaction is exothermic, and the quench step is particularly vigorous.[11] Maintain cooling capacity and perform additions slowly and carefully.
-
Gas Handling: Ensure the gas scrubber is functioning correctly to neutralize toxic HCl and Cl₂ off-gases.
Product Characterization
The identity and purity of the final product fractions should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the isomeric ratio and identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the isolated isomers.
-
Infrared (IR) Spectroscopy: To verify the functional groups present.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. patents.justia.com [patents.justia.com]
- 4. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 11. youtube.com [youtube.com]
FT-IR Analysis of 2,3-Dichloro-1,4-dimethylbenzene: A Comprehensive Protocol and Interpretive Guide
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed guide for the analysis of 2,3-Dichloro-1,4-dimethylbenzene using Fourier Transform Infrared (FT-IR) spectroscopy. As a key intermediate in various chemical syntheses, confirming the identity and purity of this compound is critical. FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for molecular characterization. This document outlines the fundamental principles, provides step-by-step protocols for sample analysis using Attenuated Total Reflectance (ATR) and transmission methods, and offers a detailed guide to spectral interpretation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction: The Analytical Imperative
This compound (also known as 2,3-dichloro-p-xylene) is a substituted aromatic hydrocarbon with the molecular formula C₈H₈Cl₂[1]. Its structure, featuring a p-xylene core with two adjacent chlorine substituents, makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The precise substitution pattern on the benzene ring is crucial for its reactivity and the properties of the final products.
FT-IR spectroscopy is an indispensable tool for the structural elucidation and quality control of such compounds. By measuring the absorption of infrared radiation by a molecule, an FT-IR spectrum is generated, which serves as a unique molecular "fingerprint"[2]. Each peak in the spectrum corresponds to a specific molecular vibration (e.g., stretching or bending of bonds), providing definitive information about the functional groups present and the overall molecular architecture[2]. This guide serves as a practical resource for scientists employing FT-IR to verify the identity and assess the quality of this compound.
Fundamental Principles of FT-IR Spectroscopy
FT-IR spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds[2]. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy and transitions to a higher vibrational state.
For a vibration to be "IR active," it must cause a change in the molecule's dipole moment. The key vibrational modes observed in the spectrum of this compound include:
-
Stretching Vibrations: Changes in the inter-atomic distance along the bond axis. These can be symmetric or asymmetric.
-
Bending Vibrations: Changes in the angle between two bonds. These include scissoring, rocking, wagging, and twisting.
The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). The position, intensity, and shape of the absorption bands provide a wealth of structural information.
Experimental Protocol: Acquiring a High-Quality Spectrum
Given that this compound is a liquid at room temperature (Melting Point: -1°C)[3], several convenient sampling techniques are available. We will detail the two most common and effective methods: Attenuated Total Reflectance (ATR) and the use of a traditional liquid transmission cell.
Method 1: Attenuated Total Reflectance (ATR) FT-IR
ATR is a preferred method due to its minimal sample preparation, speed, and ease of cleaning. It is ideal for rapid screening and routine quality control.
3.1.1. Rationale: This technique works by passing an IR beam through a crystal of high refractive index (e.g., diamond or zinc selenide). The beam reflects internally, creating an evanescent wave that penetrates a short distance into the sample placed in tight contact with the crystal surface. The sample absorbs energy at its characteristic frequencies, and the attenuated beam is directed to the detector. Applying pressure ensures intimate contact between the liquid sample and the crystal, which is essential for a high-quality spectrum.
3.1.2. Instrumentation and Materials:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., a single-bounce diamond ATR).
-
Sample: this compound.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free laboratory wipes.
-
Disposable pipette.
3.1.3. Step-by-Step Protocol:
-
Background Collection: Ensure the ATR crystal is clean and dry. Using the spectrometer software, collect a background spectrum. This step is crucial as it subtracts the spectral contributions of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal itself.
-
Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol and allow it to dry completely. A clean crystal is paramount to prevent cross-contamination and spectral artifacts.
-
Sample Application: Using a pipette, place a single drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.
-
Apply Pressure (if applicable): If your ATR accessory has a pressure arm, lower it to apply consistent pressure to the sample. This ensures good contact and reproducibility.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Post-Analysis Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe immediately after the measurement to prevent residue buildup.
Method 2: Transmission FT-IR using a Liquid Cell
This is the classic method for quantitative analysis and for obtaining spectra without the potential for minor band shifts that can occur with ATR.
3.2.1. Rationale: A thin film of the liquid is held between two IR-transparent salt plates (e.g., NaCl or KBr). The IR beam passes directly through the sample. The path length of the cell is fixed and known, which is critical for quantitative measurements according to the Beer-Lambert Law. The choice of salt plate material depends on the desired spectral range and the sample's properties (NaCl and KBr are hygroscopic and cannot be used with aqueous samples).
3.2.2. Instrumentation and Materials:
-
FT-IR Spectrometer.
-
Dismountable liquid cell (consisting of two IR-transparent salt plates, e.g., NaCl).
-
Sample: this compound.
-
Solvent for cleaning (e.g., methylene chloride or another solvent in which the sample is soluble).[4]
-
Lint-free laboratory wipes and gloves.
-
Disposable pipette.
3.2.3. Step-by-Step Protocol:
-
Cell Preparation: Ensure the salt plates are clean, dry, and free from scratches. Handle them only by the edges while wearing gloves to avoid transferring moisture and oils.
-
Background Collection: Collect a background spectrum with the empty, assembled liquid cell in the sample holder to account for the absorbance of the cell windows.
-
Sample Loading: Disassemble the cell. Place a small drop of this compound on the center of one plate. Place the second plate on top and gently rotate it to spread the liquid into a thin, uniform film without air bubbles.[4]
-
Cell Assembly: Place the plates into the cell holder and secure them.
-
Spectrum Acquisition: Place the loaded cell into the spectrometer's sample compartment and acquire the spectrum using similar parameters as the ATR method (e.g., 16-32 scans, 4 cm⁻¹ resolution).
-
Post-Analysis Cleaning: Immediately disassemble the cell and clean the salt plates thoroughly with a suitable dry solvent, followed by a rinse with a volatile solvent like ethanol. Store the plates in a desiccator to protect them from moisture.
FT-IR Analysis Workflow
The general workflow for the analysis is illustrated below.
Caption: Workflow for FT-IR analysis of liquid samples.
Spectral Interpretation: Decoding the Molecular Fingerprint
The FT-IR spectrum of this compound can be divided into several key regions. The expected absorption bands are summarized in the table below.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Comments |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | This band confirms the presence of hydrogens attached directly to the benzene ring.[5] |
| 2975 - 2850 | Medium-Strong | Aliphatic C-H Stretch | Arises from the symmetric and asymmetric stretching of C-H bonds in the two methyl (-CH₃) groups.[5] |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C Ring Stretch | These two bands are characteristic of the carbon-carbon double bond stretching within the benzene ring. The exact positions are sensitive to substitution. |
| 1470 - 1370 | Medium | Aliphatic C-H Bend | Corresponds to the bending vibrations of the methyl groups.[5] |
| 1250 - 1000 | Medium-Strong | In-plane C-H Bending | Bending vibrations of the aromatic C-H bonds within the plane of the ring. |
| 850 - 750 | Strong | Out-of-plane C-H Bend | This is a highly diagnostic region. For a 1,2,3,4-tetrasubstituted ring, a strong absorption is expected in this range due to the out-of-plane "wagging" of the two adjacent free hydrogen atoms.[6] |
| 800 - 600 | Medium-Strong | C-Cl Stretch | The carbon-chlorine stretching vibration typically appears in this region. The presence of two chlorine atoms may lead to multiple or broadened bands. |
| < 600 | Medium-Weak | Ring Bending | Out-of-plane bending of the benzene ring itself. |
Distinguishing Substitution Patterns
The region between 2000 and 1650 cm⁻¹ often contains weak overtone and combination bands, sometimes called "benzene fingers."[7] The pattern of these weak peaks is highly characteristic of the substitution pattern on the benzene ring.[7][8] While often weak, this region can provide confirmatory evidence for the 1,2,3,4-substitution pattern when compared against reference spectra or databases. Furthermore, the strong out-of-plane C-H bending (wagging) vibration is particularly useful for identifying substitution patterns on a benzene ring.[6][9]
Conclusion
FT-IR spectroscopy is a powerful and efficient technique for the structural verification of this compound. By following the detailed protocols for either ATR or transmission measurements, researchers can rapidly obtain high-quality, reproducible spectra. The interpretation guide provided, focusing on characteristic vibrational modes, enables confident identification of the compound's key structural features, including the aromatic core, methyl groups, chlorine substituents, and the specific substitution pattern. This application note provides a self-validating framework for the analysis, ensuring high scientific integrity for research, development, and quality control applications.
References
- 1. This compound | C8H8Cl2 | CID 286729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. lookchem.com [lookchem.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. C8H10 infrared spectrum of 1,4-dimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of para-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. spectra-analysis.com [spectra-analysis.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Notes & Protocols: Strategic Derivatization of 2,3-Dichloro-1,4-dimethylbenzene for Advanced Synthesis
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
2,3-Dichloro-1,4-dimethylbenzene (2,3-dichloro-p-xylene) is a key aromatic intermediate whose value lies in its unique substitution pattern. The presence of two adjacent chlorine atoms offers a handle for various transformations, particularly in modern metal-catalyzed cross-coupling reactions. Simultaneously, the two methyl groups and the remaining unsubstituted aromatic positions provide sites for electrophilic aromatic substitution and side-chain functionalization. This combination of reactive sites makes it a valuable precursor for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1]
This guide provides an in-depth analysis of the reactivity of this compound and details robust protocols for its strategic derivatization. We will explore the underlying chemical principles that govern reaction selectivity and provide field-proven methodologies for researchers engaged in advanced organic synthesis.
Part 1: Reactivity and Regioselectivity Analysis
The key to strategically derivatizing this compound is understanding the interplay of the directing effects of its substituents. The benzene ring is influenced by four groups: two methyl (-CH₃) groups and two chloro (-Cl) groups.
-
Methyl Groups (-CH₃): These are weakly activating, electron-donating groups.[2] They direct incoming electrophiles to the ortho and para positions relative to themselves.
-
Chloro Groups (-Cl): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho and para directors because their lone pairs can donate electron density and stabilize the carbocation intermediate (sigma complex) via resonance.[3][4][5]
Predicting Electrophilic Aromatic Substitution (EAS):
When considering an electrophilic attack on the ring, we must evaluate the two available positions (C5 and C6).
-
Position 5: This position is ortho to the methyl group at C4 and para to the methyl group at C1. Both methyl groups, therefore, strongly activate this site. It is also meta to both chlorine atoms, which is the least deactivated position relative to the halogens.
-
Position 6: This position is ortho to the methyl group at C1 but is sterically hindered by the adjacent chlorine at C2.
Consequently, electrophilic aromatic substitution is overwhelmingly favored at the C5 position . This high regioselectivity is a significant synthetic advantage.
Part 2: Protocols for Electrophilic Aromatic Substitution
Protocol 1: Regioselective Nitration to 2,3-Dichloro-1,4-dimethyl-5-nitrobenzene
The introduction of a nitro group is a cornerstone of aromatic chemistry, providing a versatile handle for further transformations, such as reduction to an amine or as a meta-directing group for subsequent substitutions. Utilizing a mixed-acid system containing phosphoric acid enhances selectivity and yield by maintaining anhydrous conditions.[6][7]
Experimental Workflow: Nitration
Caption: Workflow for the regioselective nitration of this compound.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | 98% | Fisher Scientific |
| Nitric Acid (HNO₃) | 70% | J.T. Baker |
| Phosphoric Acid (H₃PO₄) | 85% | EMD Millipore |
| Dichloroethane | Anhydrous | Acros Organics |
| Sodium Bicarbonate (NaHCO₃) | Reagent | VWR Chemicals |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Alfa Aesar |
| Ethanol | 200 Proof | Decon Labs |
| Deionized Water | Type I | In-house |
Step-by-Step Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve this compound (1 equiv.) in dichloroethane (approx. 3 mL per gram of substrate).
-
Mixed Acid Preparation: In a separate flask, carefully prepare the nitrating mixture by combining sulfuric acid, nitric acid, and phosphoric acid. A ternary acid system has been shown to favor the desired isomer.[6][7]
-
Addition: Cool the substrate solution to 30-35°C. Slowly add the mixed acid dropwise to the stirred solution, ensuring the temperature does not exceed 40°C to minimize side reactions.
-
Reaction: After the addition is complete, raise the temperature to 105–110°C.[6] Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is obtained as a solid. Recrystallize from an ethanol-water mixture to yield pure 2,3-dichloro-1,4-dimethyl-5-nitrobenzene.[6]
Quantitative Data
| Parameter | Value | Reference |
| Optimal Temperature | 105-110°C | [6] |
| Isomer Ratio | 76:24 (5-nitro vs. other isomers) | [6] |
| Typical Yield | ~88% (total), ~67% (isolated 5-nitro) | [6] |
Protocol 2: Electrophilic Formylation via Rieche Reaction
Formylation introduces an aldehyde (-CHO) group, a versatile functional group for building molecular complexity through reactions like Wittig olefination, reductive amination, or oxidation to a carboxylic acid. The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid, is an effective method for electron-rich aromatic rings. An improved, milder protocol uses silver trifluoromethanesulfonate (AgOTf) as a promoter, allowing for lower reaction temperatures.[8][9][10]
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried, argon-purged flask, add the this compound substrate (1 equiv.) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add silver trifluoromethanesulfonate (AgOTf) (1.1 equiv.) to the solution, followed by the slow, dropwise addition of dichloromethyl methyl ether (1.1 equiv.).
-
Reaction: Stir the mixture at -78°C and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.[10]
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude aldehyde can be purified by column chromatography on silica gel.
Part 3: Derivatization via Metal-Catalyzed Cross-Coupling
The two chlorine atoms serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, a powerful method for forming C-C, C-N, and C-O bonds.[11][12] Palladium- and nickel-based catalysts are most common.[11] A key consideration is the potential for selective mono-coupling versus di-coupling, which can often be controlled by stoichiometry and reaction conditions.
Catalytic Cycle: Suzuki Cross-Coupling
Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
General Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at one of the C-Cl positions.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich |
| Arylboronic Acid | >97% | Combi-Blocks |
| Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | Catalyst Grade | Strem Chemicals |
| Ligand (e.g., SPhos, XPhos) | Catalyst Grade | MilliporeSigma |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Anhydrous | Alfa Aesar |
| Solvent (e.g., Toluene, Dioxane, DMF) | Anhydrous | Acros Organics |
Step-by-Step Protocol
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2-3 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography on silica gel.
Part 4: Side-Chain Functionalization
The methyl groups can be functionalized, typically through free-radical pathways, to introduce new reactive sites without altering the aromatic core.
Protocol 3: Free-Radical Benzylic Bromination
Benzylic bromination with N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide provides a route to bromomethyl derivatives, which are potent electrophiles for nucleophilic substitution.
Step-by-Step Protocol
-
Setup: Combine this compound (1 equiv.), N-bromosuccinimide (1.05 equiv. for mono-bromination), and a catalytic amount of AIBN in an anhydrous solvent like carbon tetrachloride or acetonitrile in a flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux. Irradiation with a sunlamp or UV lamp can facilitate the initiation.
-
Monitoring: Monitor the reaction by observing the consumption of NBS (which is denser than the solvent and will be consumed) and by TLC.
-
Workup: Cool the reaction to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water, dry the organic layer, and concentrate under reduced pressure. The resulting benzylic bromide is often used immediately due to its lachrymatory nature and potential instability, but can be purified by chromatography if necessary.
Conclusion
This compound is a synthetically versatile platform. By understanding the directing effects of its substituents, chemists can achieve high regioselectivity in electrophilic aromatic substitutions, primarily at the C5 position. Furthermore, the chloro and methyl groups provide orthogonal reactive handles for metal-catalyzed cross-coupling and free-radical side-chain functionalization, respectively. The protocols detailed herein offer reliable and reproducible methods for accessing a wide range of derivatives, empowering researchers in the development of novel and complex molecular architectures.
References
- 1. 2-Chloro-1,3-dimethylbenzene | 6781-98-2 | Benchchem [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. 2,3-Dichloro-1,4-dimethyl-5-nitrobenzene | 89749-35-9 | Benchchem [benchchem.com]
- 7. EP0581148A1 - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 8. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.de [thieme-connect.de]
- 12. Transition Metal-Catalyzed Couplings | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3-Dichloro-1,4-dimethylbenzene
Welcome to the technical support guide for the synthesis of 2,3-Dichloro-1,4-dimethylbenzene (2,3-dichloro-p-xylene). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve experimental yields. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the synthesis of this compound.
Q1: What is the primary synthetic route to this compound?
The most common and direct method is the electrophilic aromatic substitution (EAS) of p-xylene (1,4-dimethylbenzene) using molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst.[1][2][3] The reaction proceeds sequentially, first forming 2-chloro-1,4-dimethylbenzene, followed by the introduction of a second chlorine atom to yield a mixture of dichlorinated isomers.
Q2: Why is the yield of the 2,3-dichloro isomer typically low?
The low yield is primarily due to two factors: isomer distribution and over-chlorination.
-
Isomer Distribution: The chlorination of 2-chloro-p-xylene is directed by the existing methyl and chloro substituents. The formation of the 2,5-dichloro-p-xylene isomer is significantly favored over the 2,3-dichloro isomer.[4] This is because the position ortho to one methyl group and meta to the other (the C5 position) is electronically and sterically more accessible than the position between the methyl and chloro group (the C3 position). Ratios of 2,5- to 2,3-dichloro-p-xylene can be as high as 3.3 to 1.[4]
-
Over-chlorination: The desired 2,3-dichloro-p-xylene is often more susceptible to further chlorination to form trichloro- and tetrachloro-p-xylene compared to the 2,5-isomer.[4] This subsequent reaction consumes the desired product, thereby reducing its isolated yield.
Q3: What are the major byproducts I should expect?
The primary byproducts are other chlorinated isomers and over-chlorinated products.
-
Positional Isomer: 2,5-Dichloro-1,4-dimethylbenzene is the major byproduct.[4]
-
Over-chlorinated Products: 2,3,5-Trichloro-p-xylene and 2,3,5,6-Tetrachloro-p-xylene are common if the reaction is not carefully controlled.[2][4]
-
Side-Chain Chlorinated Products: Compounds like α,α'-dichloro-p-xylene can form if the reaction conditions favor a free-radical mechanism, such as high temperatures or exposure to UV light.[5][6][7]
Q4: How can I minimize the formation of the 2,5-dichloro isomer?
Altering the isomer ratio is the most significant challenge in this synthesis. While completely eliminating the 2,5-isomer is difficult, its formation can be influenced by catalyst and solvent choice. Some catalyst systems, including those with organic sulfur co-catalysts, have been developed to enhance the selectivity for a particular isomer, although these are often aimed at maximizing the 2,5-isomer.[1] The key strategy is not preventing its formation, but rather optimizing reaction conditions to maximize the 2,3-isomer and then employing efficient purification techniques.
Q5: What is the role of the Lewis acid catalyst and which should I choose?
The Lewis acid catalyst, such as ferric chloride (FeCl₃) or antimony pentachloride (SbCl₅), polarizes the Cl-Cl bond of molecular chlorine.[2][3] This polarization generates a strong electrophile (Cl⁺ character) that is necessary to attack the electron-rich aromatic ring of p-xylene. Without the catalyst, the reaction is impractically slow.
-
Common Choices: Ferric chloride (FeCl₃) is a common, cost-effective choice.[2][3] Antimony halides and aluminum chloride are also effective.[1][2]
-
Impact: The choice of catalyst can influence isomer ratios and reaction rates, though literature specifically detailing catalysts that favor the 2,3-isomer is sparse. It is recommended to screen a few common Lewis acids under consistent conditions to determine the optimal choice for your specific setup.
Q6: How do I prevent unwanted side-chain chlorination on the methyl groups?
Side-chain chlorination occurs via a free-radical mechanism, which is promoted by UV light and high temperatures.[5][6] To ensure chlorination occurs exclusively on the aromatic ring (electrophilic substitution), the following precautions are critical:
-
Exclude Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil or in an amber flask).
-
Moderate Temperature: Avoid excessive heat. Ring chlorination is typically effective at temperatures ranging from 20°C to 85°C.[2][4]
-
Use a Lewis Acid: The presence of a Lewis acid catalyst strongly favors the electrophilic pathway over the radical pathway.[5]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the synthesis.
Problem 1: My overall yield of dichlorinated products is very low, and I have a lot of unreacted 2-chloro-p-xylene.
-
Possible Cause A: Inactive or Insufficient Catalyst. The Lewis acid catalyst can be deactivated by moisture.
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously dried before use.
-
Use anhydrous solvents and reagents.
-
Use a fresh, anhydrous supply of the Lewis acid catalyst (e.g., FeCl₃).
-
Verify that the catalyst loading is appropriate, typically 1-2% by weight relative to the p-xylene.[2]
-
-
-
Possible Cause B: Insufficient Chlorinating Agent or Premature Termination. The reaction may not have gone to completion.
-
Troubleshooting Steps:
-
Ensure at least two molar equivalents of chlorine gas are delivered for each mole of p-xylene.
-
Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC), to track the consumption of the 2-chloro-p-xylene intermediate.[3]
-
Increase the reaction time and re-analyze.
-
-
Problem 2: My GC analysis shows a very high proportion of the 2,5-dichloro isomer compared to the desired 2,3-dichloro isomer.
-
Possible Cause: Kinetically Favored Pathway. As established, the formation of the 2,5-isomer is kinetically favored due to lower steric hindrance.[4]
-
Troubleshooting Steps:
-
Temperature Control: Experiment with lowering the reaction temperature. While this may slow the reaction rate, it can sometimes influence the kinetic vs. thermodynamic product distribution.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates (sigma complexes). Compare results in a non-polar solvent versus a polar aprotic solvent like acetic acid.[4]
-
Focus on Purification: Acknowledge that a mixture is inevitable. The most practical approach is to focus on an efficient downstream separation process, such as fractional crystallization or preparative chromatography, as separating these isomers is a known industrial challenge.[8][9]
-
-
Problem 3: I am observing significant amounts of tri- and tetra-chlorinated byproducts.
-
Possible Cause: Over-chlorination. This is a common issue, especially given the high reactivity of the 2,3-dichloro-p-xylene product.[4]
-
Troubleshooting Steps:
-
Stoichiometric Control: Carefully control the delivery of chlorine gas. Use a mass flow controller or bubble counter for precise measurement. Do not exceed 2.0-2.1 molar equivalents.
-
Monitor Reaction Closely: Take aliquots every 30-60 minutes and analyze by GC. Stop the reaction immediately once the concentration of the 2-chloro-p-xylene intermediate drops to a minimum and before the concentration of trichloro-p-xylene begins to rise significantly.
-
Run at Lower Conversion: Consider stopping the reaction earlier, leaving some monochlorinated material unreacted. While this lowers the theoretical maximum yield, it can significantly simplify purification and increase the isolated yield of the desired dichlorinated product by preventing its consumption. The unreacted material can potentially be recovered and recycled.
-
-
Section 3: Experimental Protocols & Data
General Protocol for the Lewis Acid-Catalyzed Chlorination of p-Xylene
Disclaimer: This protocol is a representative example. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction medium, a thermometer, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize excess chlorine and HCl byproduct. Protect the apparatus from light.
-
Charging Reagents: Charge the flask with p-xylene (1.0 mol) and an anhydrous solvent such as acetic acid or perchloroethylene (200 mL).[2][4]
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous FeCl₃, 0.01-0.02 mol) to the stirred solution.
-
Chlorination: While maintaining the reaction temperature at a controlled value (e.g., 20-25°C), begin bubbling dry chlorine gas (Cl₂) through the solution at a steady rate.[4]
-
Monitoring: Monitor the reaction progress by GC analysis of small aliquots. The reaction will first show the formation of 2-chloro-p-xylene, followed by the appearance of the 2,3- and 2,5-dichloro-p-xylene isomers.
-
Termination: Once the desired conversion is reached (balancing dichlorination with the onset of trichlorination), stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove residual Cl₂ and HCl.
-
Workup: Pour the reaction mixture into water. Separate the organic layer, wash it with a dilute sodium bicarbonate solution, then with brine, and finally dry it over an anhydrous salt (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure. The resulting crude oil, a mixture of isomers, must be purified. This is the most challenging step and may require fractional distillation under vacuum or preparative chromatography.
Table 1: Influence of Reaction Parameters on Product Distribution
| Parameter | Condition | Expected Outcome on 2,3-Dichloro-p-xylene Yield | Rationale & Key Byproducts |
| Chlorine Stoichiometry | < 2.0 equivalents | Low conversion | Incomplete reaction; high residual 2-chloro-p-xylene. |
| ~2.0 equivalents | Optimal (theoretically) | Balances conversion with over-chlorination. | |
| > 2.2 equivalents | Decreased yield | Significant formation of trichloro- and tetrachloro-p-xylene.[4] | |
| Temperature | Low (e.g., 20°C) | May slightly alter isomer ratio | Slower reaction rate. |
| High (e.g., >100°C) | Decreased yield | Promotes side-chain chlorination and potential over-chlorination.[5] | |
| UV Light Exposure | Present | Significantly decreased yield | Strongly promotes free-radical side-chain chlorination.[6] |
| Absent (dark) | Required for high yield | Favors the desired electrophilic aromatic substitution pathway. | |
| Catalyst | Absent | No reaction | Chlorine is not a strong enough electrophile on its own. |
| Lewis Acid (e.g., FeCl₃) | Required for reaction | Polarizes the Cl-Cl bond to activate it for EAS.[3] |
Section 4: Visual Guides
Diagram 1: Electrophilic Chlorination Pathway of p-Xylene
Caption: Reaction pathway for the dichlorination of p-xylene.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing yield issues.
References
- 1. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 2. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 3. 2-Chloro-1,3-dimethylbenzene | 6781-98-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Free Radical Chlorination of p-Xylene - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. a,a -Dichloro-p-xylene 98 623-25-6 [sigmaaldrich.com]
- 8. p-Xylene - Wikipedia [en.wikipedia.org]
- 9. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Chlorination of p-Xylene
Welcome to the technical support center for the regioselective chlorination of p-xylene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we will delve into the common challenges, provide practical troubleshooting guidance, and answer frequently asked questions to support the success of your experiments.
Introduction: The Challenge of Selectivity
The chlorination of p-xylene is a cornerstone reaction for the synthesis of valuable intermediates in the pharmaceutical, agrochemical, and polymer industries. The primary goal is often the selective introduction of a chlorine atom to a specific position on the aromatic ring, most commonly to produce 2-chloro-p-xylene. However, the inherent reactivity of the aromatic ring and the directing effects of the two methyl groups present a significant challenge in controlling the regioselectivity and preventing undesired side reactions.
The methyl groups in p-xylene are ortho-, para-directing and activating, meaning they increase the electron density of the benzene ring and direct incoming electrophiles to the positions ortho to them.[1][2] Since the para positions are already occupied by the other methyl group, electrophilic substitution is directed to the four equivalent ortho positions. This would ideally lead to a single monochlorinated product. However, the reality is often more complex, with challenges arising from over-chlorination and side-chain chlorination.
Troubleshooting Guide
This section addresses specific problems you may encounter during the regioselective chlorination of p-xylene, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired 2-Chloro-p-xylene
Symptoms:
-
GC-MS analysis shows a large amount of unreacted p-xylene.
-
The overall conversion of the starting material is low.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Inactive Catalyst | Lewis acid catalysts like FeCl₃ or AlCl₃ are crucial for activating the chlorine molecule to generate the electrophilic species (Cl⁺) that attacks the aromatic ring.[3] Moisture can deactivate these catalysts by hydrolysis. | 1. Use Anhydrous Catalyst: Ensure the Lewis acid catalyst is anhydrous. Purchase from a reputable supplier and store in a desiccator. 2. Freshly Prepare/Activate: For catalysts like FeCl₃, consider using a freshly opened bottle or subliming it to ensure high activity. 3. Increase Catalyst Loading: A slight increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome minor deactivation issues.[4] |
| Insufficient Reaction Time or Temperature | Electrophilic aromatic substitution is a kinetically controlled process.[5][6][7][8] Insufficient time or energy (temperature) may not allow the reaction to proceed to a significant extent. | 1. Monitor Reaction Progress: Use TLC or GC-MS to monitor the consumption of the starting material over time. Extend the reaction time if necessary. 2. Optimize Temperature: While higher temperatures can increase the reaction rate, they may also lead to side products. A modest increase in temperature (e.g., from room temperature to 40-50 °C) can be beneficial.[4] |
| Poor Quality Reagents | The purity of p-xylene and the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) can impact the reaction. Impurities can interfere with the catalyst or lead to unwanted side reactions. | 1. Purify Starting Materials: Distill p-xylene before use if its purity is questionable. 2. Verify Chlorinating Agent: Use a fresh, high-purity source of the chlorinating agent. |
Issue 2: Formation of Significant Amounts of Dichloro- and Polychlorinated Products
Symptoms:
-
GC-MS analysis reveals multiple products with higher molecular weights corresponding to the addition of two or more chlorine atoms.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Excess Chlorinating Agent | The monochlorinated product is also an activated aromatic ring and can undergo further chlorination. Using a stoichiometric excess of the chlorinating agent will drive the reaction towards polychlorination. | 1. Control Stoichiometry: Carefully control the amount of chlorinating agent used. Aim for a 1:1 molar ratio of p-xylene to the chlorinating agent for monochlorination. 2. Slow Addition: Add the chlorinating agent slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration. |
| High Catalyst Loading or Activity | A highly active catalyst or a high concentration of the catalyst can accelerate the second chlorination step, leading to over-chlorination. | 1. Reduce Catalyst Loading: Decrease the amount of Lewis acid catalyst used. 2. Use a Milder Catalyst: Consider using a less reactive Lewis acid. For instance, if you are using AlCl₃, you might try FeCl₃ or ZnCl₂.[4] |
| Elevated Reaction Temperature | Higher temperatures increase the rate of all reactions, including the subsequent chlorination of the monochlorinated product. | 1. Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the initial, faster monochlorination over the subsequent, slower dichlorination. |
Issue 3: Presence of Side-Chain Chlorinated Products
Symptoms:
-
¹H NMR analysis shows signals corresponding to benzylic protons being replaced by chlorine.
-
GC-MS may show isomers with the same mass as the desired product but different retention times.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Radical Reaction Conditions | Side-chain chlorination occurs via a free-radical mechanism, which is typically initiated by UV light or high temperatures.[9] | 1. Exclude Light: Conduct the reaction in the dark or in a flask wrapped in aluminum foil to prevent photo-initiation of radical chlorination. 2. Moderate Temperature: Avoid excessively high reaction temperatures that can promote homolytic cleavage of the chlorine-chlorine bond. |
| Absence of a Lewis Acid Catalyst | In the absence of a Lewis acid, the free-radical pathway can become more competitive, especially under conditions that favor radical formation. | 1. Ensure Catalyst Presence and Activity: Double-check that the Lewis acid catalyst has been added and is active. |
| Use of Radical Initiators | Contaminants in the reagents or solvent could potentially act as radical initiators. | 1. Use High-Purity Reagents: Ensure the purity of all starting materials and the solvent. |
Issue 4: Difficulty in Separating 2-Chloro-p-xylene from Isomeric Byproducts
Symptoms:
-
Purification by distillation or chromatography yields a mixture of isomers.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Similar Physical Properties of Isomers | Isomers of chloro-p-xylene can have very similar boiling points and polarities, making their separation challenging.[10][11][12][13][14] | 1. Fractional Distillation: Use a fractional distillation column with a high number of theoretical plates for better separation of isomers with close boiling points. 2. Chromatography Optimization: For column chromatography, screen different solvent systems to maximize the difference in retention factors (Rf) between the isomers. High-performance liquid chromatography (HPLC) may offer better resolution. 3. Crystallization: In some cases, fractional crystallization can be an effective method for separating isomers, as they may have different melting points and solubilities.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid catalyst in the chlorination of p-xylene?
A1: The Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), plays a critical role in activating the chlorine molecule.[3] It polarizes the Cl-Cl bond, making one of the chlorine atoms more electrophilic and susceptible to attack by the electron-rich aromatic ring of p-xylene. This facilitates the electrophilic aromatic substitution reaction. The general mechanism is illustrated below.
Caption: Mechanism of Lewis acid-catalyzed chlorination.
Q2: How does the choice of solvent affect the reaction?
A2: The solvent can influence the rate and selectivity of the reaction. Non-polar solvents are often used for electrophilic aromatic chlorinations.[15] Chlorinated solvents like dichloromethane or carbon tetrachloride have been traditionally used, but due to safety and environmental concerns, other options are often sought.[16] The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Polar solvents can sometimes slow down the reaction by solvating the electrophile.[15][17][18]
Q3: Can I use other chlorinating agents besides chlorine gas?
A3: Yes, other chlorinating agents can be used. Sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid is a common alternative to chlorine gas and is often easier to handle in a laboratory setting. N-Chlorosuccinimide (NCS) can also be used, typically with an acid catalyst. The choice of chlorinating agent can sometimes influence the regioselectivity of the reaction.
Q4: How can I analyze the product mixture to determine the regioselectivity?
A4: The most common methods for analyzing the product mixture are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[19][20][21][22][23] GC can separate the different isomers, and the relative peak areas can be used to determine the product ratio. GC-MS provides mass information for each peak, confirming the identity of the chlorinated products. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structure elucidation and confirming the position of the chlorine atom on the aromatic ring.
Q5: What are the key safety precautions to consider during this experiment?
A5:
-
Chlorine Gas: Chlorine gas is highly toxic and corrosive.[24][25][26][27][28] All manipulations involving chlorine gas must be performed in a well-ventilated fume hood. A proper gas scrubbing system should be in place to neutralize any excess chlorine gas.
-
Lewis Acids: Anhydrous Lewis acids like AlCl₃ and FeCl₃ react violently with water. They should be handled in a dry environment (e.g., under an inert atmosphere or in a glove box) to prevent exposure to moisture.
-
Solvents: Be aware of the hazards associated with the chosen solvent. Many organic solvents are flammable and may have specific health risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Protocol: Regioselective Monochlorination of p-Xylene
This protocol provides a starting point for the regioselective synthesis of 2-chloro-p-xylene.
Materials:
-
p-Xylene (distilled)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Sulfuryl Chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser with a drying tube
-
Ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. Place the flask in an ice bath.
-
Reactant Addition: To the flask, add p-xylene (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the p-xylene is fully dissolved.
-
Catalyst Addition: Carefully add anhydrous ferric chloride (0.02 eq) to the reaction mixture.
-
Chlorinating Agent Addition: In the addition funnel, place a solution of sulfuryl chloride (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or GC-MS.
-
Quenching: Once the reaction is complete (typically 1-2 hours), carefully quench the reaction by slowly adding it to a beaker of saturated sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation or column chromatography to obtain pure 2-chloro-p-xylene.
Caption: Experimental workflow for monochlorination.
References
- 1. homework.study.com [homework.study.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 5. fiveable.me [fiveable.me]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. homepages.uc.edu [homepages.uc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 10. US3850998A - Separation of monochloro-o-xylenes - Google Patents [patents.google.com]
- 11. Efficient separation of xylene isomers by a guest-responsive metal–organic framework with rotational anionic sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A better separation process for xylene isomers - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 13. youtube.com [youtube.com]
- 14. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. shimadzu.com [shimadzu.com]
- 21. Xylene analysis using LCMS/MS? - Chromatography Forum [chromforum.org]
- 22. researchgate.net [researchgate.net]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. njuajif.org [njuajif.org]
- 25. CCOHS: Chlorine [ccohs.ca]
- 26. worksafebc.com [worksafebc.com]
- 27. Chlorine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 28. erc.mp.gov.in [erc.mp.gov.in]
minimizing byproduct formation in 2,3-Dichloro-1,4-dimethylbenzene synthesis
Technical Support Center: Synthesis of 2,3-Dichloro-1,4-dimethylbenzene
Introduction
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are working on or troubleshooting the chlorination of p-xylene. The synthesis, while conceptually straightforward, is often complicated by challenges in controlling regioselectivity and preventing the formation of multiple byproducts. This guide provides in-depth, experience-based solutions to common issues encountered during this electrophilic aromatic substitution reaction, ensuring you can optimize your reaction for yield and purity.
Core Chemical Principles: Understanding the Reaction Landscape
The synthesis of this compound is achieved through the direct dichlorination of p-xylene. This reaction is a classic example of Electrophilic Aromatic Substitution (SEAr), a process where an electrophile replaces an atom (typically hydrogen) on an aromatic ring.[1] The reaction is governed by the following principles:
-
Activation and Direction: The two methyl groups on the p-xylene ring are activating, electron-donating groups. They direct incoming electrophiles to the ortho positions (positions 2, 3, 5, and 6). Since all four positions are equivalent on p-xylene, the first chlorination exclusively produces 2-chloro-1,4-dimethylbenzene.
-
The Second Chlorination Challenge: The critical challenge lies in the second chlorination step. The intermediate, 2-chloro-1,4-dimethylbenzene, now has three directing groups: two activating methyl groups and one deactivating but ortho-, para- directing chloro group. The interplay of these electronic and steric effects determines the final isomer distribution, which is the primary source of byproduct formation.[2]
-
Catalysis: A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is essential.[3] It polarizes the Cl-Cl bond, creating a potent electrophile (Cl⁺) that can attack the electron-rich aromatic ring. The reaction proceeds through a cationic intermediate known as an arenium ion or sigma complex.[1]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
FAQ 1: Why is my final product a mixture of dichloroxylene isomers instead of pure this compound?
Root Cause Analysis: This is the most frequent challenge and stems from a lack of regiocontrol during the second chlorination step. After the formation of 2-chloro-1,4-dimethylbenzene, the subsequent chlorine atom can add to several available positions. The methyl groups strongly direct to positions 3 and 5, while the chlorine atom directs to positions 3 and 5 as well (its ortho and para positions). This leads to a mixture of the desired 2,3-isomer along with the 2,5- and 2,6-isomers.
Visualizing Byproduct Formation
Caption: Reaction pathway showing the formation of the desired product and isomeric byproducts.
Troubleshooting & Mitigation Strategies:
-
Catalyst Selection: While standard Lewis acids like FeCl₃ are effective, their high activity can sometimes reduce selectivity. Experimenting with milder Lewis acids or specific catalyst systems can influence the isomer ratio. A patented process for preparing the 2,5-dichloro isomer highlights the use of a mixed catalyst system of iron/antimony halides with an organic sulfur co-catalyst, demonstrating that catalyst choice is key to directing the outcome.[4][5]
-
Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable products and can increase selectivity. High temperatures provide more energy for the reaction to overcome activation barriers for multiple isomers, leading to a less selective product mixture.[6] Maintain a consistent and low temperature (e.g., 0-10°C) during chlorine addition.
-
Solvent Effects: The choice of solvent can influence isomer distribution. Non-polar solvents are common, but some processes use solvents like perchloroethylene or acetic acid, which can alter the reaction environment and affect selectivity.[4][6]
| Parameter | Condition | Expected Outcome on Selectivity | Reference |
| Temperature | Low (e.g., 0-10°C) | Increased selectivity for the desired isomer. | [6] |
| High (e.g., >50°C) | Decreased selectivity, more mixed isomers. | [6] | |
| Catalyst | Strong Lewis Acid (AlCl₃) | High reaction rate, potentially lower selectivity. | [7] |
| Mild Lewis Acid (FeCl₃, I₂) | Slower reaction, often improved selectivity. | [4][8] | |
| Solvent | Perchloroethylene | Used to improve solubility and control the reaction. | [6] |
FAQ 2: My analysis shows significant amounts of tri- and tetrachlorinated xylenes. How do I prevent this over-chlorination?
Root Cause Analysis: Over-chlorination occurs when the reaction proceeds past the dichlorination stage. The dichlorinated products are still susceptible to further electrophilic attack, especially if excess chlorine or a highly active catalyst is present, or if the reaction is allowed to run for too long.
Troubleshooting & Mitigation Strategies:
-
Strict Stoichiometric Control: The most critical factor is the molar ratio of chlorine to p-xylene. Use a precise 2.0 to 2.1 molar equivalents of chlorine. Adding chlorine gas via a mass flow controller or by bubbling it at a slow, controlled rate is essential.
-
Reaction Monitoring: Do not run the reaction for a fixed amount of time. Instead, monitor its progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Once the monochlorinated intermediate is consumed and the desired dichlorinated product concentration is maximized, the reaction should be quenched promptly.
-
Controlled Addition: Add the chlorinating agent (or bubble the chlorine gas) slowly and incrementally. This prevents a localized high concentration of chlorine, which can lead to rapid, uncontrolled over-chlorination.[6]
FAQ 3: I'm observing byproducts resulting from chlorination on the methyl groups. What is causing this side-chain chlorination?
Root Cause Analysis: This is a classic case of a competing reaction mechanism. While ring chlorination proceeds via an ionic, electrophilic pathway promoted by a Lewis acid, side-chain chlorination occurs through a free-radical mechanism. This is typically initiated by ultraviolet (UV) light or high temperatures.[9]
Troubleshooting Flowchart for Unwanted Side-Chain Chlorination
Caption: A troubleshooting guide to diagnose and resolve side-chain chlorination.
Troubleshooting & Mitigation Strategies:
-
Exclude Light: The most common cause is UV light. Ensure your reaction vessel is completely shielded from light by wrapping it in aluminum foil. Conduct the reaction in a fume hood with the light turned off if possible.
-
Purify Reagents: Ensure that starting materials and solvents are free from any potential radical initiators (e.g., peroxides).
-
Use Sequestering Agents: In industrial settings where trace metal ions might interfere, sequestering agents like phosphorous trichloride have been used to inhibit metal-catalyzed ring substitution when side-chain chlorination is the desired outcome.[9] While the opposite of our goal, this highlights the importance of a clean, well-defined catalytic system.
FAQ 4: How can I effectively purify this compound from its isomers?
Root Cause Analysis: The dichloroxylene isomers have very similar chemical properties and often close boiling points, making separation by standard distillation extremely difficult and inefficient.[10]
| Isomer of Dichloro-1,4-dimethylbenzene | Boiling Point (°C) | Melting Point (°C) |
| 2,3-dichloro- | ~218-220 | ~7 |
| 2,5-dichloro- | ~217-219 | 70-72 |
| 2,6-dichloro- | ~218-220 | 45-47 |
| (Note: Physical properties can vary slightly based on the source.) |
Troubleshooting & Mitigation Strategies:
-
Fractional Crystallization: This is the most effective method, leveraging the significant differences in melting points. The 2,5-isomer, with its high melting point, can be crystallized and removed from the crude mixture first by cooling. Subsequent, more careful cooling and crystallization steps may allow for the isolation of the other isomers.
-
Adsorptive Separation: Specialized techniques using adsorbents like faujasite-type zeolites in a simulated moving bed have been developed for industrial-scale separation of chloro-aromatic isomers.[11][12] While complex, this indicates that chromatographic-style separations based on molecular shape and polarity are viable.
-
Preparative Chromatography: For laboratory-scale purification, column chromatography on silica gel can be used. A non-polar eluent system (e.g., hexanes or petroleum ether) should provide separation, although it may require long columns and careful fraction collection due to the similar polarities of the isomers.
Optimized Experimental Protocol
This protocol integrates the troubleshooting advice to maximize the yield and purity of the desired this compound.
Materials:
-
p-Xylene (reagent grade, dry)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine gas
-
Dichloromethane (DCM, dry, as solvent)
-
5% Sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction medium, a thermometer, and a gas outlet connected to a scrubber (e.g., containing NaOH solution). Wrap the entire apparatus in aluminum foil.
-
Charging the Reactor: Charge the flask with p-xylene (1.0 mol) and dry DCM (200 mL). Begin stirring and cool the mixture to 0°C using an ice-salt bath.
-
Catalyst Addition: Add anhydrous FeCl₃ (0.01 mol) to the cooled solution.
-
Chlorination: Begin bubbling chlorine gas through the solution at a slow, steady rate. Monitor the reaction temperature closely and maintain it between 0-5°C.
-
Monitoring: After approximately 1.8 equivalents of chlorine have been added (this can be estimated by time if the flow rate is known, or measured with a mass flow controller), begin taking small aliquots every 15-20 minutes. Analyze these by GC to monitor the ratio of mono- to di- and tri-chlorinated products.
-
Quenching: Once the GC analysis shows that the 2-chloro-1,4-dimethylbenzene intermediate is nearly consumed and the formation of trichlorinated byproducts is beginning to rise, immediately stop the chlorine flow.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and wash with 5% NaOH solution to remove the catalyst and HCl gas, followed by washing with water until the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the DCM solvent by rotary evaporation.
-
Purification:
-
Cool the resulting crude oil to approximately 0°C. The high-melting 2,5-dichloro-1,4-dimethylbenzene will crystallize. Isolate this byproduct by vacuum filtration.
-
The remaining filtrate, enriched in the 2,3- and 2,6-isomers, can be further purified by careful fractional distillation under reduced pressure or by preparative column chromatography.
-
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 5. GB1491841A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 6. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 7. A Friedel-Crafts Alkylation Of P-Xylene | ipl.org [ipl.org]
- 8. researchgate.net [researchgate.net]
- 9. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 10. A better separation process for xylene isomers - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. data.epo.org [data.epo.org]
Technical Support Center: Optimizing Reaction Conditions for the Chlorination of 1,4-Dimethylbenzene
Welcome to the technical support center for the chlorination of 1,4-dimethylbenzene (p-xylene). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important electrophilic aromatic substitution reaction. Here, we address common challenges and provide in-depth, scientifically-grounded solutions in a direct question-and-answer format to help you optimize your experimental outcomes.
FAQs - Reaction Fundamentals & Selectivity
Q1: I'm starting a project on the chlorination of 1,4-dimethylbenzene. What is the fundamental reaction mechanism, and what products should I expect?
The chlorination of 1,4-dimethylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The reaction proceeds by activating a chlorinating agent with a catalyst to generate a potent electrophile (Cl⁺), which is then attacked by the electron-rich aromatic ring.[1][2]
-
Mechanism:
-
Generation of Electrophile: A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), polarizes the chlorine molecule (Cl₂), creating a highly reactive electrophilic chlorine species.[1][2][3]
-
Nucleophilic Attack: The π-electrons of the 1,4-dimethylbenzene ring attack the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][4]
-
Restoration of Aromaticity: A proton (H⁺) is removed from the carbon bearing the new chlorine atom, collapsing the intermediate and restoring the stable aromatic ring.[3][4]
-
-
Expected Products: The two methyl groups on the benzene ring are activating, electron-donating groups. They direct incoming electrophiles to the ortho and para positions. Since the para positions are already occupied by the other methyl group, substitution can only occur at the positions ortho to each methyl group. All four available positions on the ring are chemically equivalent, leading to a single possible monochlorinated product: 2-chloro-1,4-dimethylbenzene .[5]
However, the reaction doesn't stop there. The initial product, 2-chloro-1,4-dimethylbenzene, can undergo further chlorination to yield dichlorinated products. Additionally, under certain conditions (like the presence of UV light), substitution can occur on the methyl side chains (a free-radical mechanism), leading to benzylic chlorides.[2][6]
Q2: My main goal is to synthesize 2-chloro-1,4-dimethylbenzene. How can I prevent the reaction from proceeding to dichlorinated and other byproducts?
Controlling the reaction to favor monosubstitution is a primary challenge. Over-chlorination is common because the initial product is still activated towards further electrophilic attack. Here are the key parameters to control:
-
Stoichiometry: Use a molar excess of 1,4-dimethylbenzene relative to the chlorinating agent. This increases the statistical probability that the chlorinating agent will react with the starting material rather than the monochlorinated product. A 2:1 or higher ratio of p-xylene to chlorinating agent is a good starting point.
-
Reaction Temperature: Lower reaction temperatures generally favor the desired monosubstitution.[3] Electrophilic aromatic substitution is an exothermic process. Running the reaction at a lower temperature (e.g., 0-10 °C) reduces the overall reaction rate and provides better control, minimizing the formation of the thermodynamically stable, but often undesired, dichlorinated products.
-
Controlled Addition of Reagents: Add the chlorinating agent slowly and portion-wise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, which helps to prevent over-reaction with the product.[3]
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). This allows you to quench the reaction as soon as the optimal conversion of starting material to the desired monochlorinated product is achieved, before significant amounts of dichlorinated byproducts form.
FAQs - Optimizing Catalysts and Reagents
Q3: What is the best catalyst for this reaction? I've seen FeCl₃, AlCl₃, and even zeolites mentioned.
The choice of catalyst is critical and directly impacts both reaction rate and selectivity. There is no single "best" catalyst, as the optimal choice depends on your specific goals (e.g., maximizing yield, minimizing waste, ease of handling).
| Catalyst Type | Advantages | Disadvantages | Best For |
| FeCl₃ / AlCl₃ | Highly active, inexpensive, and readily available.[7][8] | Can be overly aggressive, leading to over-chlorination and byproduct formation. Moisture-sensitive. | Rapid, small-scale synthesis where maximizing conversion is the primary goal. |
| Iodine (I₂) | Milder catalyst, often leading to cleaner reactions with fewer byproducts. | Lower activity compared to strong Lewis acids, may require longer reaction times or higher temperatures. | Reactions where high selectivity for the monochloro product is critical. |
| Zeolites | Shape-selective properties can enhance regioselectivity.[3] Reusable and environmentally friendlier. | Can be more expensive and may require specific activation procedures. Lower activity than traditional Lewis acids. | Green chemistry applications and processes where isomer control is paramount. Zeolite K-L has shown high activity and selectivity in related reactions.[9] |
For achieving high selectivity towards 2-chloro-1,4-dimethylbenzene, starting with a milder catalyst like iodine or a shape-selective zeolite is often a better strategy than using highly reactive catalysts like AlCl₃.[3]
Q4: Can I use chlorinating agents other than chlorine gas (Cl₂)? What are the pros and cons of reagents like sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)?
Yes, several chlorinating agents can be used, each with distinct advantages and disadvantages. Moving away from chlorine gas is often desirable for safety and handling reasons in a lab setting.
| Chlorinating Agent | Mechanism | Advantages | Disadvantages |
| Chlorine (Cl₂) | Electrophilic Aromatic Substitution (with Lewis acid) | High reactivity, inexpensive. | Highly toxic gas, difficult to handle and measure accurately on a lab scale. |
| Sulfuryl Chloride (SO₂Cl₂) | Electrophilic Aromatic Substitution (with Lewis acid)[9] OR Free Radical (with initiator/light)[10][11] | Liquid, easier to handle and measure than Cl₂. Can be used for both ring and side-chain chlorination depending on conditions.[10][12] | Corrosive, decomposes to toxic gases (SO₂ and HCl).[13] Requires careful control to ensure ring substitution over radical side-chain reaction. |
| N-Chlorosuccinimide (NCS) | Electrophilic Aromatic Substitution (with acid catalyst) | Solid, crystalline reagent that is easy to handle and weigh. Milder and often more selective. | More expensive, lower atom economy (produces succinimide as a byproduct). |
For controlled ring chlorination in a research setting, sulfuryl chloride in the presence of a Lewis acid catalyst (in the dark to suppress radical pathways) or NCS with an acid catalyst are excellent and safer alternatives to chlorine gas.
Troubleshooting Guide
Q5: My reaction is complete, but my yield of 2-chloro-1,4-dimethylbenzene is very low, and I see a lot of unreacted starting material. What went wrong?
Low conversion is a common issue and typically points to a problem with the activation of your chlorinating agent or the overall reaction conditions.
Caption: Troubleshooting workflow for low reaction conversion.
-
Inactive Catalyst: Lewis acid catalysts like AlCl₃ and FeCl₃ are extremely sensitive to moisture.[3] Any water in the solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. Ensure all glassware is oven-dried and solvents are anhydrous. Use a fresh bottle of the catalyst if possible.
-
Insufficient Catalyst: The catalyst is required in stoichiometric amounts to activate the chlorinating agent. While it is regenerated, practical applications often require 0.1 to 1.0 equivalents. If conversion is low, consider a modest increase in catalyst loading.
-
Low Temperature: While low temperatures are good for selectivity, they also slow down the reaction rate. If the reaction has stalled, you may need to allow it to warm slowly to room temperature or slightly above to achieve a reasonable rate.
-
Purity of Reagents: Ensure your 1,4-dimethylbenzene and chlorinating agent are of high purity. Impurities can interfere with the catalyst.
Q6: I'm seeing significant amounts of side-chain chlorinated products like 1-(chloromethyl)-4-methylbenzene. How do I suppress this side reaction?
The formation of benzylic chlorides indicates that a free-radical substitution mechanism is competing with your desired electrophilic aromatic substitution.[2][6] This is a critical issue, especially when using reagents like SO₂Cl₂.
Caption: Competing pathways for the chlorination of p-xylene.
-
Exclude Light: Free-radical reactions are often initiated by UV light.[6][10] Conduct your reaction in a flask wrapped in aluminum foil to completely exclude light.
-
Avoid Radical Initiators: Ensure no peroxide or azo-compound impurities are present, as these can initiate radical chain reactions.[11]
-
Use a Lewis Acid Catalyst: The presence of a strong Lewis acid (like FeCl₃ or AlCl₃) strongly favors the electrophilic pathway. Free-radical reactions do not require such catalysts.
-
Control Temperature: While high temperatures can increase the rate of EAS, they can also promote radical pathways. Maintain a controlled, moderate temperature.
Experimental Protocol
Protocol 1: Selective Monochlorination of 1,4-Dimethylbenzene using Sulfuryl Chloride
This protocol is a general guideline and should be optimized based on your specific laboratory setup and safety procedures.
Materials:
-
1,4-Dimethylbenzene (p-xylene), anhydrous
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser with drying tube (e.g., CaCl₂)
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon). Wrap the flask in aluminum foil.
-
Charging the Reactor: To the flask, add 1,4-dimethylbenzene (e.g., 20 mmol, 1.0 eq) and anhydrous dichloromethane (e.g., 40 mL). Stir until dissolved. Add anhydrous FeCl₃ (e.g., 0.2 mmol, 0.01 eq).
-
Initiating the Reaction: Cool the reaction mixture in an ice-water bath to 0 °C.
-
Reagent Addition: In a dropping funnel, prepare a solution of sulfuryl chloride (e.g., 10 mmol, 0.5 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C. Monitor the progress by taking small aliquots and analyzing them by GC or TLC. The reaction is typically complete in 1-3 hours.
-
Workup: Once the desired conversion is reached, quench the reaction by slowly pouring the mixture into a beaker containing ice-cold saturated NaHCO₃ solution. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or flash column chromatography to isolate the pure 2-chloro-1,4-dimethylbenzene.
References
- 1. benchchem.com [benchchem.com]
- 2. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. benchchem.com [benchchem.com]
- 4. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. scribd.com [scribd.com]
purification strategies for removing 2,5-dichloro-1,4-dimethylbenzene from 2,3-isomer
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth, practical guidance on a common and often challenging purification task: the separation of 2,5-dichloro-1,4-dimethylbenzene from its 2,3-isomer. This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of 2,5-dichloro-1,4-dimethylbenzene and its 2,3-isomer so challenging?
The primary challenge in separating most isomers, including dichlorinated xylenes, stems from their identical molecular weights and similar chemical properties.[1] Conventional separation methods that rely on large differences in physical properties are often less effective. However, in this specific case, a significant difference in their physical states at room temperature provides a distinct advantage for purification.
Q2: What are the key physical property differences I can exploit for separation?
The most critical difference lies in the melting points of the two isomers. The 2,5-isomer is a solid at room temperature, while the 2,3-isomer is a liquid. This substantial difference in crystallization temperature is the cornerstone of an effective separation strategy.
Data Summary: Physical Properties of Dichloro-1,4-dimethylbenzene Isomers
| Property | 2,5-dichloro-1,4-dimethylbenzene | 2,3-dichloro-1,4-dimethylbenzene | Rationale for Separation |
| Molecular Formula | C₈H₈Cl₂[2] | C₈H₈Cl₂[3] | Identical; not useful for separation. |
| Molecular Weight | 175.06 g/mol [2] | 175.058 g/mol [3] | Nearly identical; not useful for separation. |
| Appearance | White to Pale Yellow Solid[2] | Liquid (Implied by melting point) | Key difference; allows for separation by phase change. |
| Melting Point | 69-70 °C [2][4] | -1 °C [3] | Primary handle for separation. The large delta allows the 2,5-isomer to be selectively crystallized. |
| Boiling Point | 222 °C[2][4] | 226.7 °C[3] | Very close boiling points make separation by standard distillation difficult and energy-intensive.[1][5][6][7] |
| Solubility | Sparingly soluble in chloroform, hexanes, methanol; slightly in DMSO (heated).[2][4] | (Data not specified, but expected to be similar) | Differential solubility in a chosen solvent at low temperatures is the basis for fractional crystallization from a solution. |
Q3: What is the most effective purification strategy on a laboratory scale?
For laboratory-scale purification, Fractional Crystallization is unequivocally the most effective and efficient method.[8][9] This technique directly leverages the significant difference in melting points between the two isomers. By carefully controlling the temperature of a solution or the melt, the desired 2,5-isomer can be selectively solidified and isolated from the 2,3-isomer, which remains in the liquid phase (mother liquor).
Q4: Can I use fractional distillation?
While technically possible, fractional distillation is highly impractical for this specific separation. The boiling points differ by only ~5°C (222°C vs. 226.7°C).[2][3][4] Achieving high purity would require a distillation column with a very large number of theoretical plates and a carefully controlled reflux ratio, making the process inefficient, time-consuming, and energetically expensive.[5][7]
Q5: Is chromatographic separation a viable option?
Yes, chromatographic techniques are viable, particularly for analytical assessment or small-scale preparative work.
-
Gas Chromatography (GC): Excellent for assessing the purity of fractions and confirming the success of the separation. Specialized capillary columns can resolve closely related isomers.[10]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used to separate dichlorobenzene isomers and is a powerful analytical tool.[11][12]
While effective, chromatography is generally less scalable and more costly for bulk purification compared to fractional crystallization for this specific pair of isomers.
Purification Strategy Workflow
The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on your experimental goals.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Fractional Crystallization
This section provides a detailed protocol and addresses common issues encountered during the fractional crystallization of 2,5-dichloro-1,4-dimethylbenzene.
Experimental Protocol: Fractional Crystallization from a Solvent
This method is preferred as it offers better control and selectivity over melt crystallization.[8]
Objective: To isolate solid 2,5-dichloro-1,4-dimethylbenzene from its liquid 2,3-isomer impurity.
Materials:
-
Mixture of 2,5- and this compound
-
Selected solvent (e.g., Hexanes, Methanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the isomer mixture in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until all the solid (2,5-isomer) is just dissolved. The goal is to create a saturated solution at an elevated temperature.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rushing this step will trap impurities.
-
Controlled Chilling: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the 2,5-isomer, whose solubility will decrease significantly at lower temperatures.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel. The liquid passing through the filter (the mother liquor) will be enriched with the 2,3-isomer.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces.
-
Drying: Dry the purified crystals. This can be done by air drying or in a vacuum oven at a temperature well below the product's melting point (e.g., 40°C).
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor using GC, HPLC, or melting point determination to assess the efficiency of the separation. For higher purity, a second recrystallization may be necessary.
Crystallization Workflow Diagram
Caption: Step-by-step workflow for fractional crystallization.
Troubleshooting Q&A
Q: My final product is still contaminated with the 2,3-isomer. How can I improve its purity?
-
A1 (Recrystallization): The most reliable method is to perform a second crystallization. Dissolve your semi-pure product in fresh, minimal hot solvent and repeat the cooling and filtration process. Each crystallization step will further reduce the amount of impurity.[13]
-
A2 (Sweating): For melt crystallization, a technique called "sweating" can be effective.[14] After the initial crystallization, the temperature is raised slightly to just below the melting point of the pure 2,5-isomer. This melts the portions of the crystals that have a higher concentration of the 2,3-isomer impurity, which can then be drained away, leaving a purer solid behind.[14]
-
A3 (Washing): Ensure you are washing the filtered crystals with ice-cold solvent. Using room-temperature solvent will dissolve some of your desired product and reduce yield. The goal is to rinse away the impure mother liquor, not to dissolve the crystals.
Q: I'm getting a very low yield. What are the likely causes?
-
A1 (Too Much Solvent): Using too much solvent during the initial dissolution step is the most common cause of low yield. If the solution is not saturated, a significant amount of your product will remain dissolved even after cooling. Use the absolute minimum amount of hot solvent required to fully dissolve the solid.
-
A2 (Cooling Too Quickly): While it won't necessarily reduce the final yield after chilling, crash-cooling the solution can lead to the formation of very small crystals that are difficult to filter and can trap impurities, potentially forcing you to do a second crystallization and lose material in the process.
-
A3 (Incomplete Precipitation): Ensure you are cooling the solution to a sufficiently low temperature (e.g., 0-4°C in an ice bath) for an adequate amount of time to maximize crystal formation.
Q: How do I choose the best solvent for crystallization?
-
A: The ideal solvent is one in which your desired compound (2,5-dichloro-1,4-dimethylbenzene) has high solubility at high temperatures but low solubility at low temperatures. The impurity (2,3-isomer) should ideally remain soluble at low temperatures. Based on documented solubilities, solvents like hexanes or methanol are good starting points.[2][4] You may need to perform small-scale solubility tests with a few candidate solvents to find the optimal one for your specific mixture ratio.
References
- 1. A better separation process for xylene isomers - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. chembk.com [chembk.com]
- 3. This compound|34840-79-4|lookchem [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcprocess.se [rcprocess.se]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1,4-Dichloro-2,5-dimethylbenzene | SIELC Technologies [sielc.com]
- 13. fiveable.me [fiveable.me]
- 14. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Selective Dichlorination of p-Xylene
Welcome to the Technical Support Center for the selective dichlorination of p-xylene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this critical synthetic transformation. The selective synthesis of dichlorinated p-xylene isomers, particularly 2,5-dichloro-p-xylene, is a vital step in the production of various materials, including pesticides and polymers.[1] This guide provides a comprehensive overview of catalyst selection, reaction optimization, and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalysts used for the selective dichlorination of p-xylene to 2,5-dichloro-p-xylene?
The most effective catalysts for promoting the selective dichlorination of p-xylene are typically Lewis acids.[2] Commonly employed catalysts include:
-
Iron(III) chloride (FeCl₃): A widely used, cost-effective, and efficient catalyst for electrophilic aromatic chlorination.[2][3]
-
Antimony halides (e.g., SbCl₃, SbCl₅): These are also highly effective catalysts for this reaction.[1]
-
Aluminum chloride (AlCl₃): Another common Lewis acid catalyst that can be used for this transformation.[2][3]
-
Zeolites: Certain types of zeolites, such as K-L and ZSM-5, have shown high selectivity in aromatic chlorination reactions, including that of xylene isomers.[4][5]
Q2: What is the role of a co-catalyst in the selective dichlorination of p-xylene?
Co-catalysts are often employed to enhance the selectivity of the desired isomer, particularly the 2,5-dichloro-p-xylene isomer, while minimizing the formation of other isomers and over-chlorinated products.[1] Organic sulfur compounds containing divalent sulfur, such as dioctyl sulfide and bis(p-chlorophenyl) sulfide, have been shown to be effective co-catalysts when used in conjunction with iron or antimony halides.[1]
Q3: What is the underlying mechanism for the dichlorination of p-xylene?
The dichlorination of p-xylene proceeds via an electrophilic aromatic substitution mechanism. The methyl groups on the p-xylene ring are electron-donating, activating the ortho positions for electrophilic attack. The catalyst, typically a Lewis acid, polarizes the chlorine molecule, generating a more potent electrophile that then attacks the electron-rich aromatic ring.
Q4: Why is achieving high selectivity for 2,5-dichloro-p-xylene challenging?
The primary challenge lies in controlling the regioselectivity of the second chlorination step. The first chlorination of p-xylene yields 2-chloro-p-xylene. The existing methyl and chloro substituents on this intermediate direct the second incoming chlorine atom to different positions. While the methyl groups favor substitution at the 5-position (ortho to one methyl and meta to the other), the chloro group directs to the 3- and 5-positions. This can lead to a mixture of 2,3-dichloro-p-xylene and the desired 2,5-dichloro-p-xylene. Over-chlorination to trichloro- and tetrachloro-p-xylene is also a competing side reaction.[6]
Q5: Are there catalyst systems that favor side-chain chlorination over ring chlorination?
Yes, the reaction conditions play a crucial role in determining whether chlorination occurs on the aromatic ring or on the methyl side chains. Ring chlorination is favored by the presence of Lewis acid catalysts in the dark.[2] Conversely, side-chain chlorination is promoted by UV light (photochlorination) or radical initiators, often in the absence of Lewis acids.[7][8] It's important to note that even trace amounts of metal ions can inadvertently catalyze ring chlorination, even under conditions intended for side-chain chlorination.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the selective dichlorination of p-xylene.
Problem 1: Low yield of the desired 2,5-dichloro-p-xylene isomer.
Possible Causes & Solutions:
-
Suboptimal Catalyst or Co-catalyst:
-
Verify Catalyst Activity: Ensure the Lewis acid catalyst (e.g., FeCl₃) is anhydrous, as moisture will deactivate it.
-
Introduce a Co-catalyst: The use of an organic sulfur compound can significantly improve the yield of the 2,5-dichloro isomer.[1]
-
-
Incorrect Reaction Temperature:
-
Temperature Control: The reaction temperature should be carefully controlled. A typical starting temperature is around 30°C, which can be gradually increased to about 60°C as the reaction progresses.[6]
-
-
Inefficient Chlorine Gas Dispersion:
Problem 2: Formation of significant amounts of the undesired 2,3-dichloro-p-xylene isomer.
Possible Causes & Solutions:
-
Catalyst System Lacks Selectivity:
-
Catalyst and Co-catalyst Selection: As mentioned, a combination of an iron or antimony halide with a divalent organic sulfur co-catalyst is known to enhance the selectivity for the 2,5-isomer.[1]
-
Zeolite Catalysts: Consider using shape-selective catalysts like certain zeolites, which can favor the formation of the para-substituted product due to steric constraints within their pore structures.[4]
-
-
Reaction Conditions Favoring Other Isomers:
-
Solvent Effects: The choice of solvent can influence isomer distribution. While the reaction can be run neat, solvents like carbon tetrachloride or perchloroethylene have been used.[2] Experimenting with different solvents may alter the product ratios.
-
Problem 3: Over-chlorination leading to trichloro- and tetrachloro-p-xylene byproducts.
Possible Causes & Solutions:
-
Excess Chlorine:
-
Stoichiometric Control: Carefully monitor the amount of chlorine gas introduced. The reaction should be stopped once the desired degree of chlorination is achieved, which can be monitored by gas chromatography (GC).[6]
-
-
Prolonged Reaction Time:
-
Reaction Monitoring: Regularly analyze aliquots of the reaction mixture by GC to determine the optimal reaction time to maximize the dichlorinated product and minimize over-chlorination.
-
Problem 4: Unwanted side-chain chlorination.
Possible Causes & Solutions:
-
Presence of UV Light:
-
Conduct in the Dark: Ensure the reaction is shielded from light, as UV radiation promotes radical side-chain chlorination.[7]
-
-
High Reaction Temperatures:
-
Moderate Temperatures: While some heating is necessary, excessively high temperatures can favor side-chain reactions. Maintain the temperature within the recommended range.
-
Experimental Protocols
General Procedure for Selective Dichlorination of p-Xylene
This protocol is a general guideline and may require optimization based on your specific laboratory setup and desired scale.
Materials:
-
p-xylene
-
Anhydrous Iron(III) chloride (FeCl₃) or Antimony trichloride (SbCl₃)
-
Organic sulfur co-catalyst (e.g., dibenzyl sulfide)
-
Chlorine gas
-
Nitrogen gas
-
Suitable solvent (optional, e.g., carbon tetrachloride)
-
Apparatus for gas dispersion (e.g., fritted glass sparger)
-
Reaction flask with stirring, heating, and condenser capabilities
Procedure:
-
To a reaction flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and a condenser connected to a scrubber for excess chlorine and HCl, add p-xylene and the chosen solvent (if any).
-
Add the anhydrous Lewis acid catalyst (e.g., FeCl₃, ~0.1-1 mol%) and the co-catalyst (e.g., dibenzyl sulfide, ~0.1-1 mol%).
-
Purge the system with nitrogen gas to remove air and moisture.
-
Begin stirring and heat the mixture to the desired starting temperature (e.g., 30°C).
-
Slowly introduce a controlled stream of chlorine gas below the surface of the reaction mixture.
-
Monitor the reaction temperature and the off-gas. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature.
-
Periodically take samples from the reaction mixture and analyze them by GC to monitor the progress of the reaction and the product distribution.
-
Once the desired conversion and selectivity are achieved, stop the chlorine flow and purge the system with nitrogen to remove any remaining chlorine and HCl.
-
The crude product can then be worked up. This may involve washing with water and a dilute base to remove the catalyst and HCl, followed by distillation or recrystallization to isolate the pure 2,5-dichloro-p-xylene.[6]
Visualizations
Reaction Pathway for the Dichlorination of p-Xylene
Caption: Reaction scheme for the dichlorination of p-xylene.
Troubleshooting Logic Flow
References
- 1. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 2. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. US5473084A - Chlorination process with high para selectivity - Google Patents [patents.google.com]
- 6. 2,5-DICHLORO-P-XYLENE | 1124-05-6 [chemicalbook.com]
- 7. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
managing temperature control in xylene chlorination reactions
Welcome to the technical support center for managing xylene chlorination reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the practical challenges of controlling these highly exothermic and selective processes. Here, we move beyond basic protocols to address the specific, nuanced issues that can arise during experimentation, providing solutions grounded in chemical engineering principles and field-proven experience.
Section 1: Frequently Asked Questions - The Fundamentals of Thermal Control
This section addresses the foundational principles governing heat management in xylene chlorination.
Q1: Why is precise temperature control so critical in xylene chlorination reactions?
Precise temperature control is paramount for three primary reasons: safety, selectivity, and reaction efficiency.
-
Safety (Preventing Thermal Runaway): Xylene chlorination is a highly exothermic process, meaning it releases significant heat.[1][2] If this heat is not removed faster than it is generated, the reaction temperature will rise. This increases the reaction rate, which in turn accelerates heat production, leading to a dangerous cycle called a thermal runaway.[1][3] A runaway reaction can cause a rapid increase in pressure from boiling solvents and the evolution of HCl gas, potentially leading to catastrophic vessel failure, explosions, and the release of toxic materials.[3][4][5]
-
Product Selectivity (Ring vs. Side-Chain): The temperature of the reaction is a key determinant of where the chlorine atom will substitute on the xylene molecule.
-
Ring Chlorination: This electrophilic substitution on the aromatic ring is typically favored at lower temperatures (e.g., 0°C to 60°C) and requires a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[6][7]
-
Side-Chain (Free Radical) Chlorination: Substitution on the methyl groups is a free-radical reaction initiated by UV light (photochlorination) and is favored at higher temperatures, often near the boiling point of xylene (around 90°C to 130°C).[8][9] Imprecise temperature control can lead to a mixture of undesired ring and side-chain products, complicating purification and reducing the yield of the target molecule.
-
-
Minimizing Byproducts: Even within the desired reaction type, improper temperature can promote side reactions. For instance, higher temperatures during Lewis acid-catalyzed ring chlorination can promote the formation of undesirable polychlorinated xylenes and other impurities.[6]
Q2: What is a "thermal runaway," and what are the early warning signs during a xylene chlorination?
A thermal runaway is a hazardous situation where an exothermic reaction goes out of control due to an inability to remove the heat it generates.[3][10] The reaction rate and temperature increase exponentially, often with severe consequences.
Early Warning Signs:
-
A steady, unexpected increase in temperature even with maximum cooling applied.
-
A noticeable rise in the reactor's internal pressure.
-
A sudden, rapid evolution of hydrogen chloride (HCl) gas, often visible as dense white fumes.
-
A change in the color of the reaction mixture, such as darkening or charring.[8]
-
Boiling or violent bubbling of the reaction mixture when the temperature is still below the solvent's expected boiling point.
Immediate and drastic intervention is required if these signs are observed.
Section 2: Troubleshooting Guide - Diagnosing and Solving Common Issues
This section provides a question-and-answer guide to troubleshoot specific problems you may encounter during your experiments.
Q3: My reaction temperature is rising uncontrollably, and the cooling system can't keep up. What are the immediate emergency steps?
This is a potential thermal runaway scenario. Your immediate priority is to stop the reaction and regain control.
Emergency Protocol:
-
Stop All Reagent Feeds: Immediately halt the addition of chlorine gas and any other reagents.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity.
-
Prepare for Quenching: If the temperature continues to rise, you must be prepared to "quench" the reaction. This involves adding a substance that will rapidly stop the reaction. The choice of quenching agent depends on your specific reaction, but options can include introducing a radical scavenger for photochemical reactions or a substance that neutralizes the Lewis acid catalyst.
-
Emergency Venting: If the pressure is rising to a critical level, controlled venting to a scrubber system may be necessary to prevent vessel rupture.
-
Evacuate: If control cannot be re-established, evacuate the area immediately and alert safety personnel.
Decision Logic for Temperature Excursion
The following diagram outlines the critical decision-making process when faced with a temperature spike.
Caption: Troubleshooting workflow for a temperature excursion event.
Q4: My reaction initiated with a significant delay after starting chlorine addition, followed by a very sharp temperature spike. What caused this?
This dangerous situation is characteristic of an induction period , where the reaction does not start immediately upon the introduction of a reactant.[4] During this delay, unreacted chlorine accumulates in the solution. When the reaction finally initiates, this large concentration of accumulated chlorine reacts very rapidly, causing a sudden and often uncontrollable release of heat.[4]
Potential Causes and Solutions:
-
Catalyst Inactivity: The Lewis acid catalyst may be inactive due to moisture or other impurities. Ensure all reagents and solvents are anhydrous and the catalyst is fresh.
-
Low Initial Temperature: For some reactions, an initial temperature that is too low can prevent initiation. The reaction may need to be gently warmed to the minimum initiation temperature before starting chlorine addition.
-
Poor Mixing: Inadequate agitation can create localized zones where the catalyst, xylene, and chlorine are not in sufficient contact. Ensure the stirring is vigorous enough to create a homogenous mixture.
-
Inhibitors: Impurities in the xylene feedstock can act as inhibitors.[8]
To prevent this, always ensure a small, controlled amount of chlorine initiates the reaction (confirmed by a slight temperature rise or HCl evolution) before beginning the main addition.
Q5: I'm getting a poor yield of my desired monochlorinated product and a lot of dichlorinated species. Is this related to temperature?
Yes, this is very likely a temperature control issue. Over-chlorination is often a result of poor temperature management or incorrect stoichiometry.
-
High Local Temperatures: Even if the bulk temperature reading is correct, poor mixing can create "hot spots" where the reaction rate is much higher, leading to the rapid formation of the monochlorinated product which then immediately reacts again to form the dichlorinated species.
-
Excessive Bulk Temperature: A reaction temperature that is too high will increase the rate of all chlorination steps, making it difficult to stop the reaction after the first substitution. Lowering the overall reaction temperature can improve selectivity for the mono-substituted product.[7]
Solution: Improve agitation and consider lowering the reaction temperature. Additionally, carefully control the molar ratio of chlorine to xylene to favor mono-substitution.
Section 3: Protocols and Best Practices for Thermal Management
This section provides actionable protocols and diagrams to establish robust temperature control in your experimental setup.
Q6: What is the recommended reactor setup for effective heat removal in a lab-scale xylene chlorination?
A standard lab setup is often insufficient for the exothermicity of this reaction. A robust system for heat removal is essential.
Recommended Lab-Scale Setup Protocol:
-
Select a Jacketed Reactor: Use a glass reactor with an outer jacket through which a cooling fluid can be circulated. This provides a large surface area for heat transfer.
-
Connect a Circulating Chiller/Heater: Connect the jacket to a recirculating bath (chiller). This allows for precise control of the cooling fluid temperature, far superior to using a simple ice bath.
-
Implement an Internal Cooling Coil (for larger scale/highly exothermic reactions): For added cooling capacity, an internal cooling coil made of an inert material (like glass or PTFE) can be immersed in the reaction mixture.
-
Use an Overhead Stirrer: Ensure efficient mixing with a mechanical overhead stirrer equipped with a properly designed impeller (e.g., pitched-blade turbine) to ensure good top-to-bottom fluid motion and prevent hot spots. Magnetic stir bars are often inadequate.
-
Install a Calibrated Thermocouple: Place a thermocouple (encased in a protective sheath) directly into the reaction mixture to measure the internal temperature accurately. Do not rely on the chiller's setpoint temperature.
-
Control Chlorine Addition: Use a mass flow controller or a calibrated rotameter to introduce chlorine gas at a slow, steady, and quantifiable rate. The gas should be introduced below the surface of the liquid (subsurface sparging) for maximum efficiency.[6]
-
Set Up a Scrubber: The HCl gas evolved must be directed through an outlet to a caustic scrubber (e.g., a beaker with stirred sodium hydroxide solution) to neutralize it.
Diagram: Temperature Control and Product Selectivity
The choice of reaction conditions, primarily temperature and the presence of a catalyst or UV light, dictates the product outcome.
Caption: Relationship between reaction conditions and primary product type.
Table 1: Recommended Temperature Ranges for Xylene Chlorination
| Reaction Type | Isomer | Catalyst/Initiator | Typical Temperature Range | Primary Product Type | Reference |
| Ring Chlorination | p-Xylene | Lewis Acid (e.g., FeCl₃) | 60°C - 120°C | Ring substituted | [6] |
| Ring Chlorination | o-Xylene | Lewis Acid (e.g., FeCl₃) | 0°C - 60°C | Ring substituted | [7] |
| Side-Chain | p-Xylene | UV Light | 35°C - 135°C | Side-chain substituted | [11] |
| Side-Chain | Commercial Xylene | UV Light | 90°C - 120°C (initial) | Side-chain substituted | [8] |
Note: Optimal temperatures can vary based on solvent, catalyst concentration, and desired selectivity. These ranges are starting points for process development.
Section 4: Advanced Considerations and Safety
Q7: How does scaling up the reaction from 1L to 20L affect my temperature control strategy?
Scaling up a reaction is not linear and presents significant thermal management challenges.[3] The key issue is the change in the surface-area-to-volume ratio .
-
Heat Generation: The total heat generated is proportional to the volume of the reaction mixture (which increases cubically, e.g., by a factor of 20).
-
Heat Removal: The ability to remove heat is proportional to the surface area of the reactor available for cooling (which increases squarely).
As you scale up, the volume increases much faster than the surface area, making heat removal less efficient.[3] A strategy that worked perfectly at 1L will likely fail at 20L.
Scale-Up Strategy:
-
Perform Calorimetry Studies: Before scaling up, use a reaction calorimeter to determine the precise heat of reaction (enthalpy) and the rate of heat evolution. This data is critical for engineering calculations.
-
Re-evaluate Cooling Capacity: Your lab chiller may be insufficient. A larger, more powerful cooling system will be needed. You may need to add more heat transfer area with internal cooling coils or switch to a more efficient external heat exchanger loop.[12][13]
-
Adjust Addition Rates: The rate of chlorine addition must be significantly slower relative to the total volume to allow the cooling system time to remove the heat generated.
Q8: Beyond temperature, what are the most critical safety protocols for handling these reactions?
Xylene chlorination involves multiple hazards: flammable liquids, a toxic and corrosive reactant (chlorine), and a corrosive byproduct (HCl).[4][14]
Critical Safety Protocols:
-
Ventilation: Always perform the reaction in a certified chemical fume hood with good airflow to prevent exposure to xylene vapors and chlorine gas.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Inert Atmosphere: While chlorine is the oxidant, an inert gas blanket (like nitrogen or argon) in the reactor headspace can help prevent the formation of a flammable mixture of xylene vapor and air, especially during setup and shutdown.
-
Material Compatibility: Ensure all materials in contact with chlorine and HCl are compatible (e.g., glass, PTFE). Chlorine is highly corrosive, especially in the presence of moisture.
-
Emergency Preparedness: Have an emergency plan. Ensure a safety shower and eyewash station are immediately accessible. Keep appropriate spill kits and a chlorine gas detector nearby.[16][17]
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. cedrec.com [cedrec.com]
- 4. icheme.org [icheme.org]
- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 6. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 7. US6930216B2 - Method for the nuclear chlorination of ortho-xylene - Google Patents [patents.google.com]
- 8. US2566065A - Processes for photochemical chlorination of hydrocarbons - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. mt.com [mt.com]
- 11. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. quora.com [quora.com]
- 14. nj.gov [nj.gov]
- 15. hartman-hartman.com [hartman-hartman.com]
- 16. Xylene: An overview of its health hazards and preventive measures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CCOHS: Xylene (mixed isomers) [ccohs.ca]
Technical Support Center: Selective Chlorination of 1,4-Dimethylbenzene
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for the electrophilic chlorination of 1,4-dimethylbenzene (p-xylene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high selectivity for mono-chlorination and preventing the formation of undesired di- and poly-chlorinated byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when chlorinating 1,4-dimethylbenzene?
The primary challenge is controlling the reaction's selectivity to favor the mono-chlorinated product, 2-chloro-1,4-dimethylbenzene. The methyl groups on the p-xylene ring are activating, making the initial electrophilic aromatic substitution proceed readily. However, the mono-chlorinated product is still sufficiently activated to undergo a second chlorination, leading to the formation of dichlorinated byproducts, primarily 2,5-dichloro-1,4-dimethylbenzene. The core issue is balancing reaction conditions to consume the starting material without promoting this subsequent chlorination.
Q2: Why does over-chlorination occur from a mechanistic standpoint?
Over-chlorination is a classic example of a consecutive reaction. The chlorination of p-xylene is an electrophilic aromatic substitution reaction, typically catalyzed by a Lewis acid (e.g., FeCl₃, AlCl₃, ZrCl₄).[1][2][3] The catalyst polarizes the chlorinating agent (like Cl₂ or N-chlorosuccinimide, NCS), creating a potent electrophile (Cl⁺).
-
First Chlorination: The electron-rich p-xylene ring attacks the electrophile to form the desired mono-chloro product.
-
Second Chlorination: While the newly introduced chlorine atom is an electron-withdrawing, deactivating group, the two methyl groups remain strongly activating. The net effect is that the mono-chlorinated ring is still reactive enough to be attacked by a second electrophile, leading to dichlorination.
Controlling the reaction is therefore a kinetic challenge: maximizing the rate of the first reaction while minimizing the rate of the second.
Q3: What are the critical experimental parameters to control for achieving high mono-selectivity?
There are four primary pillars of control for this reaction:
-
Molar Ratio of Reactants: Employing a stoichiometric excess of 1,4-dimethylbenzene relative to the chlorinating agent is crucial. This increases the statistical probability that the chlorinating agent will encounter a molecule of the starting material rather than the mono-chlorinated product.
-
Catalyst Choice and Loading: The activity of the Lewis acid catalyst significantly impacts the reaction rate. Highly active catalysts (like AlCl₃) or high catalyst loading can accelerate both chlorination steps, potentially reducing selectivity. Milder catalysts (e.g., ZrCl₄, FeCl₃) or lower concentrations are often preferred.[4][5]
-
Reaction Temperature: Lower reaction temperatures decrease the overall reaction rate but often lead to a significant increase in selectivity.[6] The activation energy for the second chlorination is often more sensitive to temperature changes. Maintaining a consistently low temperature (e.g., 0-10 °C) is a common strategy to suppress byproduct formation.
-
Reaction Time: Prolonged reaction times will invariably lead to an increase in di- and poly-chlorinated products as the concentration of the starting material diminishes.[6] Therefore, real-time monitoring of the reaction's progress is essential to determine the optimal endpoint.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Problem: My final product mixture contains a high percentage of di- and poly-chlorinated 1,4-dimethylbenzene.
This is the most common issue and points to reaction conditions that are too harsh or a suboptimal stoichiometric setup.
-
Potential Cause 1: Molar Ratio Favors Over-chlorination.
-
Explanation: Using a 1:1 or excess molar ratio of the chlorinating agent to p-xylene will inevitably drive the reaction toward polychlorination once a significant amount of the starting material is consumed.
-
Solution: Adjust the molar ratio to favor the substrate. Start with a p-xylene to chlorinating agent ratio of at least 2:1 or higher. This ensures that the chlorinating agent is the limiting reactant and is more likely to react with the abundant starting material.
-
-
Potential Cause 2: Reaction Temperature is Too High.
-
Explanation: The chlorination of aromatic compounds is an exothermic process. Without adequate cooling, the heat of the reaction can raise the internal temperature, increasing the rate of the second, undesired chlorination.[7]
-
Solution: Implement robust temperature control. Conduct the reaction in an ice bath or with a cryo-cooler to maintain a stable internal temperature, typically between 0 °C and 10 °C. Add the chlorinating agent slowly and incrementally to manage the exotherm.
-
-
Potential Cause 3: Reaction Time is Excessive.
-
Explanation: As the reaction progresses, the concentration of p-xylene decreases while the concentration of the mono-chloro product increases. Allowing the reaction to proceed for too long creates a scenario where the chlorinating agent is more likely to react with the mono-chloro product.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[7][8] Take aliquots from the reaction mixture at regular intervals (e.g., every 15-30 minutes) to determine the point of maximum mono-chloro product yield before significant di-chloro product formation occurs. Quench the reaction at this optimal time point.
-
-
Potential Cause 4: Catalyst is Too Active or Overloaded.
-
Explanation: A highly potent Lewis acid like AlCl₃, or an excessive amount of a milder catalyst like FeCl₃, can dramatically increase the electrophilicity of the chlorine, promoting multiple substitutions.
-
Solution: Reduce the catalyst loading to the minimum effective amount (e.g., 1-5 mol%). Alternatively, consider switching to a milder Lewis acid catalyst, such as Zirconium(IV) chloride (ZrCl₄), which has been shown to offer high selectivity in aromatic halogenations.[4][5][9]
-
Data Summary: Impact of Conditions on Selectivity
| Parameter | Condition | Expected Mono-chloro Yield | Expected Di-chloro Yield | Rationale |
| Molar Ratio (Xylene:Cl) | 1:1 | Moderate to Low | High | Insufficient xylene to compete for the chlorinating agent. |
| 2:1 or higher | High | Low | Statistically favors reaction with the starting material. | |
| Temperature | 40-60 °C | Moderate | High | Higher kinetic energy overcomes the activation barrier for dichlorination.[7] |
| 0-10 °C | High | Low | Reduces the rate of the second chlorination more significantly than the first. | |
| Catalyst | High-activity (e.g., AlCl₃) | Moderate | High | Strong electrophile generation promotes multiple substitutions. |
| Low-activity (e.g., FeCl₃, ZrCl₄) | High | Low | Provides sufficient activation for mono-chlorination with less propensity for over-reaction. [4] |
Problem: The reaction is very slow, incomplete, or fails to initiate.
This issue typically points to problems with reagent purity or insufficient catalytic activity.
-
Potential Cause 1: Catalyst Deactivation by Moisture.
-
Explanation: Lewis acid catalysts are extremely hygroscopic and react readily with water. Any moisture present in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.[6]
-
Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use. Use anhydrous grade solvents and reagents. If using chlorine gas, it must be passed through a drying agent (e.g., sulfuric acid bubbler) before being introduced to the reaction.
-
-
Potential Cause 2: Insufficient Catalyst Loading.
-
Explanation: While high catalyst loading can cause over-chlorination, an insufficient amount will not generate the electrophile at a sufficient rate for the reaction to proceed effectively.
-
Solution: If the reaction is clean but slow, consider a modest increase in the catalyst concentration. Ensure the catalyst is fresh and has been stored under anhydrous conditions.
-
Visualizing the Reaction Pathway
The following diagram illustrates the sequential nature of the chlorination process, highlighting the formation of the undesired byproduct.
Recommended Experimental Protocol: Selective Mono-chlorination
This protocol provides a robust starting point for achieving high selectivity. Optimization may be required based on your specific laboratory conditions.
Materials:
-
1,4-Dimethylbenzene (p-xylene), anhydrous
-
N-Chlorosuccinimide (NCS)
-
Zirconium(IV) chloride (ZrCl₄), anhydrous[4]
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
Standard glassware for work-up (separatory funnel, flasks)
Procedure:
-
Apparatus Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar and a septum. Place the flask under an inert atmosphere of nitrogen or argon.
-
Charging the Reactor: To the flask, add 1,4-dimethylbenzene (2.0 equivalents) and anhydrous dichloromethane. Begin stirring to ensure the solution is homogenous.
-
Catalyst Addition: Add the Lewis acid catalyst, ZrCl₄ (0.05 equivalents), to the stirred solution.
-
Initiating the Reaction: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Chlorinating Agent Addition: Slowly add N-chlorosuccinimide (1.0 equivalent) portion-wise over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material and the formation of the product by GC or TLC.
-
Quenching: Once the analysis shows optimal conversion to the mono-chloro product, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to isolate the 2-chloro-1,4-dimethylbenzene.
Troubleshooting Workflow Diagram
Use this logical diagram to diagnose and resolve common experimental issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 8. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2,3-Dichloro-1,4-dimethylbenzene
Welcome to the technical support center for the synthesis of 2,3-Dichloro-1,4-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical synthesis. Here, you will find practical, in-depth answers to common questions and troubleshooting advice to ensure a successful, safe, and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and industrially relevant method for synthesizing this compound is through the direct electrophilic chlorination of p-xylene.[1] This reaction typically employs a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the chlorine molecule for electrophilic attack on the aromatic ring.[2][3]
Q2: What are the major challenges when scaling up the chlorination of p-xylene?
A2: Scaling up this synthesis presents several key challenges:
-
Isomer Selectivity: The chlorination of p-xylene can produce a mixture of dichlorinated isomers, primarily this compound and 2,5-dichloro-1,4-dimethylbenzene.[1] Controlling the reaction conditions to favor the desired 2,3-isomer is a primary concern.
-
Polychlorination: Over-chlorination can lead to the formation of trichloro- and tetrachloro-p-xylene, reducing the yield of the desired product.[4]
-
Exothermic Reaction: The chlorination reaction is highly exothermic, and efficient heat management is critical to prevent runaway reactions and ensure consistent product quality.[5][6][7]
-
Handling of Hazardous Materials: The use of chlorine gas, a toxic and corrosive substance, and the generation of hydrogen chloride (HCl) gas as a byproduct necessitate robust safety protocols and specialized equipment.[8][9]
-
Product Purification: Separating the desired 2,3-dichloro isomer from other isomers and byproducts can be challenging due to their similar physical properties.[10][11][12]
Q3: What safety precautions are essential for the large-scale chlorination of p-xylene?
A3: Safety is paramount. Key precautions include:
-
Chlorine Gas Handling: All operations involving chlorine gas should be conducted in a well-ventilated fume hood or a closed system. Personnel must be equipped with appropriate personal protective equipment (PPE), including respirators with acid gas cartridges, chemical-resistant gloves, and safety goggles.[8]
-
HCl Gas Scrubbing: The significant amount of HCl gas generated must be neutralized. A scrubber system, typically using a caustic solution like sodium hydroxide, is essential to prevent the release of corrosive fumes into the atmosphere.[8][13]
-
Reaction Monitoring and Control: Continuous monitoring of the reaction temperature and pressure is crucial. An emergency quenching plan should be in place to rapidly neutralize the reaction in case of a thermal runaway.
-
Material Compatibility: The reactor and associated equipment must be constructed from materials resistant to both chlorine and hydrochloric acid, such as glass-lined steel or specialized alloys.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up of this compound.
Low Yield of this compound
Problem: The final product contains a low percentage of the desired 2,3-dichloro isomer, with a high proportion of the 2,5-dichloro isomer.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Catalyst | The choice and concentration of the Lewis acid catalyst can influence isomer distribution. | While FeCl₃ is common, experimenting with other Lewis acids or co-catalysts may alter the isomer ratio. Some studies suggest that specific catalyst systems can direct chlorination to particular positions on the aromatic ring.[14] |
| Incorrect Reaction Temperature | Temperature affects the kinetics of the chlorination reaction and can influence isomer formation. | Maintain a consistent and controlled reaction temperature. Generally, lower temperatures can favor certain isomers in electrophilic aromatic substitution reactions. Start with a lower temperature (e.g., 0-10 °C) and optimize based on in-process analysis. |
| Inefficient Mixing | Poor mixing can lead to localized "hot spots" and uneven distribution of chlorine, affecting selectivity. | Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of chlorine gas. For larger reactors, consider the use of baffles to improve mixing. |
Formation of Polychlorinated Byproducts
Problem: Significant amounts of trichloro- and tetrachloro-p-xylene are detected in the crude product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Excess Chlorine | Adding too much chlorine gas will inevitably lead to further chlorination of the desired dichlorinated product. | Carefully control the stoichiometry of the reaction. Use a mass flow controller for precise addition of chlorine gas. Monitor the reaction progress using in-process controls like GC-MS to stop the chlorine addition at the optimal time. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the initial dichlorination can result in over-chlorination. | Determine the optimal reaction time through small-scale experiments and in-process monitoring. Quench the reaction promptly once the desired conversion is achieved. |
Difficulties in Product Purification
Problem: Inefficient separation of this compound from its isomers, particularly 2,5-dichloro-1,4-dimethylbenzene.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Similar Physical Properties | The boiling points and solubilities of dichloroxylene isomers are very close, making separation by simple distillation or crystallization challenging. | A combination of fractional distillation under reduced pressure followed by fractional crystallization is often necessary.[10][12] For fractional crystallization, experiment with different solvent systems to maximize the solubility difference between the isomers. Alcohols like isopropanol have been used in some separation processes.[10] |
| Impure Starting Material | Impurities in the starting p-xylene can lead to the formation of additional byproducts that complicate purification. | Use high-purity p-xylene as the starting material. |
Experimental Workflow & Protocols
The following diagrams and protocols provide a general framework for the synthesis and analysis of this compound.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for common synthesis issues.
General Laboratory Protocol (Adaptable for Scale-Up)
1. Reactor Setup:
-
A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a gas inlet tube extending below the liquid surface, and a condenser connected to an HCl scrubber system is recommended.
-
The reactor should be thoroughly dried and purged with an inert gas (e.g., nitrogen) before use.
2. Reaction:
-
Charge the reactor with high-purity p-xylene and a suitable solvent (e.g., dichloromethane or carbon tetrachloride, though greener alternatives should be considered).
-
Cool the mixture to the desired reaction temperature (e.g., 0-10 °C) using a circulating chiller.
-
Add the Lewis acid catalyst (e.g., anhydrous FeCl₃) under an inert atmosphere.
-
Slowly bubble chlorine gas into the stirred reaction mixture at a controlled rate using a mass flow controller.
-
Monitor the reaction temperature closely and adjust the cooling as needed to maintain a stable temperature.
-
Take aliquots of the reaction mixture at regular intervals for analysis by GC-MS to monitor the formation of the desired product and byproducts.[15][16][17][18][19]
3. Work-up and Quenching:
-
Once the desired conversion is reached, stop the chlorine flow and purge the system with an inert gas to remove any residual chlorine and HCl.
-
The reaction can be quenched by carefully adding a reducing agent solution (e.g., sodium bisulfite) or by pouring the reaction mixture into ice-water.[13][20][21]
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure.
4. Purification:
-
The crude product is first subjected to fractional distillation under reduced pressure to separate the dichloroxylene isomers from unreacted starting material and more highly chlorinated byproducts.
-
The enriched dichloroxylene fraction is then purified further by fractional crystallization. This may involve dissolving the mixture in a minimal amount of a suitable hot solvent and allowing it to cool slowly to selectively crystallize one isomer. Multiple recrystallization steps may be necessary to achieve high purity.
References
- 1. krc.cecri.res.in [krc.cecri.res.in]
- 2. A Friedel-Crafts Alkylation Of P-Xylene | ipl.org [ipl.org]
- 3. docsity.com [docsity.com]
- 4. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 9. icheme.org [icheme.org]
- 10. US3067270A - Separation of xylene isomers by crystallization and distillation - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 13. CN101634453A - Quenching process and quenching device of incineration smoke of waste liquid and waste gas containing chlorine - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. jeol.com [jeol.com]
- 17. longdom.org [longdom.org]
- 18. researchgate.net [researchgate.net]
- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Identification and Troubleshooting of Impurities in Crude 2,3-Dichloro-1,4-dimethylbenzene
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered with crude 2,3-dichloro-1,4-dimethylbenzene. As a critical intermediate in various synthetic pathways, ensuring its purity is paramount for downstream success. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) grounded in established analytical and chemical principles.
Part 1: Frequently Asked Questions (FAQs): The First Line of Defense
This section addresses the most common initial queries regarding impurities in crude this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is almost entirely dictated by the synthetic route. The most common industrial synthesis is the direct electrophilic chlorination of p-xylene, typically using a Lewis acid catalyst like ferric chloride (FeCl₃)[1][2]. Based on this, you should anticipate the following classes of impurities:
-
Unreacted Starting Material: p-Xylene.
-
Under-Chlorinated Intermediates: The primary monochlorinated intermediate is 2-chloro-1,4-dimethylbenzene[3][4]. Its presence indicates an incomplete reaction.
-
Isomeric Dichloro-Products: Due to the directing effects of the two methyl groups on the aromatic ring, the second chlorine atom can add to several positions. The most significant isomeric impurity is 2,5-dichloro-1,4-dimethylbenzene [5][6]. A minor isomer, 2,6-dichloro-1,4-dimethylbenzene, may also be present.
-
Over-Chlorinated Products: Trichloro- or even tetrachloro-1,4-dimethylbenzenes can form if the reaction is not carefully controlled[1].
A summary of these primary impurities is provided in the table below.
Table 1: Common Process-Related Impurities from the Chlorination of p-Xylene
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Origin |
| p-Xylene | C₈H₁₀ | 106.17 | Unreacted Starting Material |
| 2-Chloro-1,4-dimethylbenzene | C₈H₉Cl | 140.61 | Incomplete Reaction Intermediate |
| This compound | C₈H₈Cl₂ | 175.06 | Target Product [7] |
| 2,5-Dichloro-1,4-dimethylbenzene | C₈H₈Cl₂ | 175.06 | Isomeric Side-Product[8] |
| Trichloro-1,4-dimethylbenzenes | C₈H₇Cl₃ | 209.50 | Over-chlorination Side-Product |
Q2: What is the best initial analytical method for a quick purity assessment?
A2: For a rapid and robust assessment of volatile and semi-volatile organic compounds, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the industry-standard technique[9][10].
-
Expertise & Causality: GC provides excellent separation of the different chlorinated isomers based on their boiling points and interaction with the GC column stationary phase[11]. The mass spectrometer provides two crucial pieces of information: the molecular weight of each eluting compound and a characteristic fragmentation pattern. For dichlorinated compounds, the MS will show a distinctive isotopic pattern for the molecular ion (M, M+2, M+4) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), immediately confirming the presence of your target and any isomeric impurities.
Q3: My GC-MS shows several dichlorinated isomers. How can I definitively distinguish the 2,3-isomer from the 2,5-isomer?
A3: While GC can separate them, confirming the identity of each peak requires further analysis, as their mass spectra are often very similar[12]. The most powerful and conclusive technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy .
-
Expertise & Causality: The key difference between this compound and 2,5-dichloro-1,4-dimethylbenzene is molecular symmetry.
-
2,5-dichloro-1,4-dimethylbenzene is highly symmetrical. This results in a very simple ¹H NMR spectrum: one signal for the two equivalent aromatic protons and one signal for the two equivalent methyl groups.
-
This compound is unsymmetrical. This lack of symmetry means all protons are in chemically distinct environments, leading to a more complex spectrum: two separate signals for the two aromatic protons and two separate signals for the two methyl groups. This clear difference in the number of signals makes NMR assignment unambiguous.
-
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows for resolving specific analytical challenges.
Scenario 1: Unexpected Peaks in Your Gas Chromatography (GC) Analysis
Problem: "My GC chromatogram shows multiple peaks besides my main product. I suspect they are isomers, but I'm not sure how to proceed with identification."
Systematic Approach:
This workflow provides a logical path from initial data to confirmed impurity identity.
Caption: Workflow for systematic impurity identification.
Protocol: GC-MS Analysis for Dichloroxylene Isomers
-
Sample Preparation: Prepare a ~1 mg/mL solution of your crude product in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
GC Column: Use a standard non-polar column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) for good separation of aromatic isomers.
-
GC Conditions (Typical):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split mode, e.g., 50:1)
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow ~1.2 mL/min.
-
-
MS Conditions:
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Integrate all significant peaks in the chromatogram.
-
Examine the mass spectrum for each peak. Look for the characteristic molecular ion cluster for dichlorinated compounds shown in Table 2. The relative abundance of the m/z 174, 176, and 178 peaks should be in an approximate 9:6:1 ratio.
-
Table 2: Key Mass Spectrometry Fragments for Dichloroxylene (C₈H₈Cl₂)
| m/z Value | Ion Identity | Significance |
| 174 | [M]⁺ (C₈H₈³⁵Cl₂) | Molecular ion (most abundant of the cluster) |
| 176 | [M+2]⁺ | Isotope peak due to one ³⁷Cl atom |
| 178 | [M+4]⁺ | Isotope peak due to two ³⁷Cl atoms |
| 139 | [M-Cl]⁺ | Loss of a chlorine atom |
| 103 | [M-Cl-HCl]⁺ | Subsequent loss of HCl |
Scenario 2: Ambiguous NMR Spectrum
Problem: "My ¹H NMR spectrum is complex, with more signals than I expected for my product. How do I assign these signals to specific impurities?"
Systematic Approach:
-
Trustworthiness - The Self-Validating System: The key is to compare the observed spectrum to the predicted spectra based on the likely impurities identified by GC-MS. The symmetry of each molecule dictates the number of unique signals you should see.
-
Authoritative Grounding - Reference Data: Use established chemical shift data to assign peaks. While exact values vary with solvent and concentration, the relative positions and multiplicities are highly diagnostic.
Table 3: Comparative ¹H NMR Data for Dichloroxylene Isomers (Predicted, in CDCl₃)
| Compound | Aromatic Protons (HAr) | Methyl Protons (CH₃) | Key Differentiating Feature |
| This compound | ~7.15 ppm (1H, s)~7.10 ppm (1H, s) | ~2.35 ppm (3H, s)~2.30 ppm (3H, s) | Four unique singlets (2 aromatic, 2 methyl) |
| 2,5-dichloro-1,4-dimethylbenzene | ~7.20 ppm (2H, s) | ~2.25 ppm (6H, s) | Two unique singlets (1 aromatic, 1 methyl) |
| 2-chloro-1,4-dimethylbenzene[13] | ~7.1-7.3 ppm (3H, m) | ~2.3 ppm (3H, s)~2.2 ppm (3H, s) | Complex aromatic multiplet, two methyl singlets |
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh ~15-20 mg of the crude product and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure good resolution and signal-to-noise. If the spectrum is very crowded, consider acquiring a ¹³C or a 2D NMR (e.g., COSY, HSQC) experiment for more detailed structural information.
-
Interpretation:
-
Identify the four characteristic singlets of your target compound, this compound.
-
Look for a pair of high-intensity singlets corresponding to the highly symmetrical 2,5-isomer.
-
Integrate all peaks. The ratio of the integrals for the product versus the impurities provides a quantitative measure of the purity of your crude material.
-
Part 3: Purification Strategy Guide
Q: My analysis confirmed the presence of the 2,5-dichloro isomer as the main impurity. What is the most effective purification method?
A: The choice of purification method is guided by the differences in the physical properties of the components. Based on the significant difference in melting points, recrystallization is the most practical and efficient method for separating this compound from its 2,5-isomer.
Caption: Decision workflow for purification strategy.
Table 4: Physical Properties for Purification Method Selection
| Compound | Melting Point (°C) | Boiling Point (°C) | Rationale for Separation |
| This compound | -1[3] | 226.7[3] | The target product is a liquid or low-melting solid at room temperature. |
| 2,5-dichloro-1,4-dimethylbenzene | 69-70[6] | 222[6] | The isomeric impurity is a solid with a much higher melting point. |
Protocol: Purification by Recrystallization
-
Causality: This protocol exploits the fact that the 2,5-isomer is a solid at room temperature while the desired 2,3-isomer is a liquid[3][6]. By dissolving the crude mixture in a minimal amount of cold solvent, the less soluble impurity (or in this case, the component that is solid at that temperature) can be filtered off, or conversely, the desired liquid can be isolated from the solid impurity. A more traditional recrystallization can also be performed from a suitable solvent like ethanol or hexane at low temperatures.
-
Solvent Selection: Choose a solvent in which the desired 2,3-isomer is highly soluble and the 2,5-isomer is less soluble, especially at lower temperatures. Hexane or ethanol are good starting points.
-
Procedure (Example with Hexane): a. Dissolve the crude mixture in a minimal amount of hot hexane. b. Slowly cool the solution to room temperature, then further cool in an ice bath (0 °C). c. The 2,5-dichloro-1,4-dimethylbenzene, having a higher melting point, should preferentially crystallize out of the solution. d. Filter the cold solution to remove the solid 2,5-isomer crystals. e. The filtrate will be enriched with your desired this compound. f. Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the purified liquid product.
-
Validation: Re-analyze the purified liquid product by GC-MS and NMR to confirm the removal of the isomeric impurity. Analyze the collected crystals as well to confirm they are the 2,5-isomer.
References
- 1. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound|34840-79-4|lookchem [lookchem.com]
- 4. homework.study.com [homework.study.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2,5-DICHLORO-P-XYLENE CAS#: 1124-05-6 [m.chemicalbook.com]
- 7. This compound | C8H8Cl2 | CID 286729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-Dichloro-2,5-dimethylbenzene | C8H8Cl2 | CID 70755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. idaea.csic.es [idaea.csic.es]
- 11. jeol.com [jeol.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. 2-Chloro-1,4-dimethylbenzene(95-72-7) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Enhancing the Efficiency of Friedel-Crafts Alkylation for Substituted Benzenes
Welcome to the Technical Support Center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common issues encountered during Friedel-Crafts alkylation and acylation experiments.
Frequently Asked Questions (FAQs)
This section addresses common challenges and foundational questions regarding Friedel-Crafts alkylation.
Q1: What are the primary limitations of Friedel-Crafts alkylation I should be aware of before starting my experiment?
A1: Friedel-Crafts alkylation, while a powerful C-C bond-forming reaction, has several key limitations:
-
Carbocation Rearrangement: The carbocation intermediate can rearrange to a more stable form, leading to a mixture of isomeric products.[1][2][3][4][5][6][7]
-
Polyalkylation: The initial alkylation product is often more reactive than the starting material, leading to multiple alkyl groups being added to the aromatic ring.[1][2][5][6][7][8][9][10][11][12][13]
-
Substrate Limitations: The reaction is generally unsuccessful with strongly deactivated aromatic rings (e.g., nitrobenzene) or those containing amine or alcohol functional groups that can react with the Lewis acid catalyst.[2][3][5][6][7][8][14][15][16][17][18]
-
Unreactive Halides: Aryl and vinyl halides are unsuitable for Friedel-Crafts alkylation as their corresponding carbocations are highly unstable.[5][14][16][18]
Q2: How can I avoid carbocation rearrangements in my alkylation reaction?
A2: To circumvent carbocation rearrangements, consider Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction).[11][16] The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange.[2][7][12][14][19][20]
Q3: What is the best way to prevent polysubstitution?
A3: To minimize the formation of polyalkylated products, you can use a large excess of the aromatic substrate.[1][5][8][14] This ensures that the electrophile is more likely to encounter an unreacted aromatic ring rather than the more reactive alkylated product.
Q4: Can I use a Brønsted acid instead of a Lewis acid as a catalyst?
A4: Yes, strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) can be used as catalysts, particularly when using alkenes as the alkylating agent.[21][22]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My Friedel-Crafts alkylation is resulting in a low yield or failing completely. What are the likely causes and how can I fix this?
A: Low or no yield in Friedel-Crafts reactions often points to issues with the reactants, catalyst, or reaction conditions.
Troubleshooting Steps:
-
Verify Substrate Reactivity: Ensure your aromatic substrate is not strongly deactivated. The presence of electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) can render the ring too electron-poor to undergo electrophilic substitution.[3][6][7][8][15][16][18]
-
Ensure Anhydrous Conditions: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture.[8] Any water present in your glassware, solvents, or reagents will deactivate the catalyst.
-
Protocol: Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents, freshly opened or distilled over a suitable drying agent.
-
-
Check Catalyst Loading: For some substrates, particularly in acylations, a stoichiometric amount of the Lewis acid may be necessary as the product can form a complex with the catalyst, rendering it inactive.[8][19]
Issue 2: Formation of an Isomeric Mixture (Carbocation Rearrangement)
Q: My product analysis shows a mixture of isomers, not the expected linear alkylbenzene. How can I control the regioselectivity?
A: This is a classic sign of carbocation rearrangement. The initially formed carbocation rearranges to a more stable one via a hydride or alkyl shift before attacking the aromatic ring.[1][2][3][4][5][6][7]
Workflow for Synthesizing Linear Alkylbenzenes:
Issue 3: Catalyst-Related Problems
Q: My reaction mixture has turned dark and is producing a tarry substance. What is causing this and how can I prevent it?
A: Tar formation often indicates polymerization or decomposition side reactions.
Potential Causes and Solutions:
-
High Reaction Temperature: Excessive heat can lead to the degradation of starting materials and products.[8] Maintain the recommended reaction temperature, often using an ice bath to control exothermic reactions.
-
Reactive Substrates: Highly activated aromatic rings can be prone to polymerization. Consider using a milder Lewis acid catalyst or lower reaction temperatures. A variety of Lewis acids beyond AlCl₃, such as BF₃, TiCl₄, or SnCl₄, can be employed and may offer milder reaction conditions.[21][22]
-
Impure Reagents: Impurities in your starting materials can lead to unwanted side reactions.[8] Ensure the purity of your aromatic substrate and alkylating agent.
Experimental Protocol: Friedel-Crafts Acylation of Anisole
This protocol provides a general procedure for the acylation of an activated benzene derivative.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Acetyl chloride
-
Anisole
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Catalyst Suspension: In a round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.[8]
-
Acylating Agent Addition: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.[8]
-
Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0°C over 30 minutes.[8]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[8]
Data Presentation
Table 1: Troubleshooting Guide for Common Issues in Friedel-Crafts Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Deactivated aromatic ring | Use a more activated substrate or consider alternative synthetic routes. |
| Wet reagents/glassware | Ensure all materials are anhydrous.[8] | |
| Insufficient catalyst | In acylation, use a stoichiometric amount of Lewis acid.[8] | |
| Product is an Isomeric Mixture | Carbocation rearrangement | Perform a Friedel-Crafts acylation followed by reduction.[8][11][16] |
| Polysubstitution | Product is more reactive than starting material | Use a large excess of the aromatic substrate.[1][5][8][14] |
| Tar Formation | High reaction temperature | Maintain a lower reaction temperature, use an ice bath.[8] |
| Highly reactive substrate | Use a milder Lewis acid catalyst.[21][22] |
Visualizing Reaction Pathways
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. homework.study.com [homework.study.com]
- 10. Poly-substitution products are observed in friedel crafts alkylation but .. [askfilo.com]
- 11. youtube.com [youtube.com]
- 12. testbook.com [testbook.com]
- 13. m.youtube.com [m.youtube.com]
- 14. byjus.com [byjus.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. study.com [study.com]
- 19. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 20. mt.com [mt.com]
- 21. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Viscous Reaction Mixtures in Xylene Chlorination
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in xylene chlorination. This guide is designed to provide expert insights and practical solutions for a common challenge in this process: the formation of viscous reaction mixtures. An increase in viscosity can impede stirring, reduce heat transfer, and ultimately impact reaction efficiency and product purity. This resource offers troubleshooting guides and frequently asked questions to help you diagnose, mitigate, and prevent these issues in your experiments.
Troubleshooting Guide: High Viscosity During Xylene Chlorination
Increased viscosity during xylene chlorination is often a symptom of undesirable side reactions. This guide will walk you through the common causes and provide actionable solutions.
Problem 1: Reaction Mixture Becomes Progressively Thicker and Difficult to Stir
Potential Cause A: Polymerization via Free-Radical Chain Reactions
Under free-radical conditions, typically initiated by UV light or chemical initiators for side-chain chlorination, the benzylic radicals formed from xylene can initiate polymerization. Instead of reacting with chlorine, these radicals can react with other xylene molecules or chlorinated intermediates, leading to the formation of high molecular weight polymers.[1][2][3]
Solutions:
-
Optimize Initiator Concentration: Use the minimum effective concentration of the free-radical initiator. Excess initiator can lead to a high concentration of radicals, increasing the likelihood of polymerization.
-
Control Temperature: Lowering the reaction temperature can reduce the rate of polymerization. However, ensure the temperature remains high enough for the desired chlorination to proceed at a reasonable rate.[4]
-
Introduce a Radical Scavenger/Inhibitor: In cases of a runaway reaction, the addition of a small amount of an inhibitor can quench the radical chain reaction.[5] However, this will also stop the desired chlorination, so it is a measure for process control and safety rather than yield optimization.
-
Solvent Addition: If the mixture becomes too viscous, the addition of an inert solvent can help to reduce the viscosity and improve mixing.[6] Perchloroethylene has been shown to be an effective solvent for this purpose.[6]
Potential Cause B: Formation of Diphenylmethane Derivatives and Other Condensation Products
At elevated temperatures, particularly in the initial stages of chlorination, side reactions can lead to the formation of diphenylmethane derivatives and other condensation products, which can increase the viscosity of the reaction mixture.[4]
Solutions:
-
Staged Temperature Profile: Employ a lower temperature at the beginning of the reaction to minimize the formation of these byproducts. The temperature can then be gradually increased as the chlorination of the side chains progresses.[4][6]
-
Controlled Chlorine Addition: A slow and controlled addition of chlorine gas can help to maintain a low concentration of reactive intermediates, reducing the likelihood of condensation reactions.
-
Solvent Selection: The use of an appropriate solvent can help to solvate the reactants and intermediates, reducing their propensity to undergo condensation reactions.
Problem 2: Sudden and Rapid Increase in Viscosity and Temperature (Runaway Reaction)
A rapid increase in both viscosity and temperature is indicative of a runaway polymerization reaction. This is a serious safety concern that requires immediate attention.
Solutions:
-
Emergency Shutdown: Immediately stop the addition of chlorine and any initiators.
-
Emergency Cooling: Utilize any available cooling systems to rapidly decrease the reactor temperature.
-
Quenching: If the reaction cannot be controlled by cooling, the addition of a polymerization inhibitor or a large volume of a cold, inert solvent may be necessary to quench the reaction.[5]
-
Reactor Venting: In extreme cases, controlled venting of the reactor may be necessary to prevent over-pressurization. This should only be done as a last resort and in accordance with established safety protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of increased viscosity during the free-radical chlorination of xylene?
The most common cause is polymerization initiated by the benzylic free radicals formed during the reaction.[1][2][3] These radicals can react with each other or with other aromatic molecules in the mixture to form long-chain polymers, which significantly increase the viscosity.
Q2: How does temperature affect the viscosity of the reaction mixture?
Temperature has a dual effect. Generally, increasing the temperature of a liquid will decrease its viscosity.[7][8] However, in the context of xylene chlorination, higher temperatures can also accelerate the rate of side reactions, such as polymerization and condensation, which in turn increase the viscosity of the mixture.[4][6] Therefore, careful temperature control is crucial.
Q3: What role do solvents play in managing viscosity?
Solvents can help to manage viscosity in several ways:
-
Dilution: Adding a solvent increases the total volume of the reaction mixture, which can help to keep the concentration of reactants and any polymeric byproducts low, thus reducing the overall viscosity.[9]
-
Solvation: A good solvent can solvate the reactants, intermediates, and products, preventing them from aggregating and precipitating out of solution.
-
Heat Dissipation: Solvents can help to dissipate the heat generated by the exothermic chlorination reaction, which can help to prevent runaway reactions.
Perchloroethylene and carbon tetrachloride have been used as solvents in xylene chlorination to manage viscosity.[6]
Q4: Can the type of catalyst influence the formation of viscous byproducts?
Yes, the choice of catalyst can significantly impact the reaction pathway. For side-chain chlorination, free-radical initiators are used. For nuclear chlorination (substitution on the aromatic ring), Lewis acid catalysts like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are employed.[10] If a Lewis acid is present during a free-radical chlorination, it can promote undesired ring chlorination and potentially other side reactions that may contribute to viscosity.
Q5: What analytical techniques can be used to characterize the viscous byproducts?
Several techniques can be employed to identify the nature of the viscous material:
-
Gel Permeation Chromatography (GPC): This technique is ideal for determining the molecular weight and molecular weight distribution of any polymers that have formed.[11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the functional groups present in the byproduct, helping to distinguish between polymers and other condensation products.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the byproducts, allowing for the identification of specific chemical structures.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While not suitable for high molecular weight polymers, GC-MS can be used to identify smaller oligomers and other condensation byproducts.
Experimental Protocols
Protocol 1: Standard Side-Chain Chlorination of p-Xylene with Viscosity Monitoring
Materials:
-
p-Xylene
-
A free-radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Chlorine gas
-
Inert solvent (e.g., perchloroethylene)
-
Nitrogen gas
-
Reaction vessel with a stirrer, condenser, thermometer, gas inlet, and sampling port
Procedure:
-
Charge the reaction vessel with p-xylene and the inert solvent.
-
Purge the system with nitrogen gas to remove any oxygen.
-
Heat the mixture to the desired reaction temperature (e.g., 70-80 °C) with stirring.
-
Once the temperature is stable, add the free-radical initiator.
-
Begin bubbling chlorine gas into the reaction mixture at a controlled rate.
-
Monitor the reaction temperature closely and adjust the chlorine flow rate or cooling as needed to maintain a stable temperature.
-
Periodically take samples from the reaction mixture to monitor the progress of the chlorination by GC analysis.
-
Visually inspect the reaction mixture for any signs of increased viscosity. If the mixture becomes noticeably thicker, consider reducing the chlorine flow rate or adding more solvent.
-
Once the desired degree of chlorination is achieved, stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine and HCl.
-
Cool the reaction mixture to room temperature.
Protocol 2: Analysis of Viscous Byproducts by Gel Permeation Chromatography (GPC)
Objective: To determine the molecular weight distribution of polymeric byproducts.
Materials and Equipment:
-
Sample of the viscous reaction mixture
-
GPC system with a refractive index (RI) detector
-
Appropriate GPC columns (e.g., polystyrene-divinylbenzene columns)
-
Mobile phase (e.g., tetrahydrofuran - THF)
-
Polystyrene standards of known molecular weights
Procedure:
-
Dissolve a small, known amount of the viscous reaction mixture in the mobile phase (THF).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Prepare a calibration curve by running a series of polystyrene standards of known molecular weights.
-
Inject the prepared sample into the GPC system.
-
Elute the sample with the mobile phase at a constant flow rate.
-
The RI detector will measure the concentration of the eluting polymer as a function of elution volume.
-
Use the calibration curve to convert the elution volume to molecular weight and determine the molecular weight distribution of the polymeric byproducts.
Visualizations
Diagram 1: Simplified Mechanism of Free-Radical Side-Chain Chlorination of Xylene
References
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 5. icheme.org [icheme.org]
- 6. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 7. walchem.com [walchem.com]
- 8. mt.com [mt.com]
- 9. longchangchemical.com [longchangchemical.com]
- 10. Benzene - Wikipedia [en.wikipedia.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. measurlabs.com [measurlabs.com]
Technical Support Center: Synthesis of 2,3-Dichloro-1,4-dimethylbenzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dichloro-1,4-dimethylbenzene. It is designed to offer practical, field-tested insights into the work-up procedure, moving beyond a simple recitation of steps to explain the underlying chemical principles and troubleshoot common experimental challenges.
Introduction
The synthesis of this compound via electrophilic aromatic substitution of p-xylene is a foundational reaction in organic synthesis. However, a successful outcome hinges on a meticulous and well-understood work-up procedure. This phase of the synthesis is critical for quenching the reaction, removing unreacted starting materials, catalysts, and byproducts, and ultimately isolating a pure product. This guide is structured to address the common pitfalls and questions that arise during this crucial stage.
Experimental Workflow Overview
A typical synthesis involves the chlorination of p-xylene using a chlorinating agent such as chlorine gas, in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃)[1]. The work-up and purification process is designed to systematically remove all non-product species from the reaction mixture.
Diagram: General Work-up Procedure for this compound Synthesis
Caption: A schematic overview of the work-up and purification workflow following the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the work-up procedure in a question-and-answer format.
Issue 1: An Emulsion Has Formed During the Aqueous Wash.
-
Question: I've added the aqueous wash solution to my reaction mixture in the separatory funnel, and now I have a milky, inseparable layer between the organic and aqueous phases. How do I resolve this emulsion?
-
Answer: Emulsions are a common issue, particularly when acidic or basic washes are used, as they can form salts that act as surfactants. Here's a systematic approach to breaking the emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Brine Wash: Add a saturated solution of sodium chloride (brine). Brine increases the ionic strength of the aqueous layer, which helps to break up the emulsion by drawing water out of the organic layer[2][3].
-
Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite or glass wool. This can help to break up the microscopic droplets that form the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Issue 2: The Organic Layer is Still Acidic After a Sodium Bicarbonate Wash.
-
Question: I've washed the organic layer with saturated sodium bicarbonate solution, but when I test the aqueous layer with litmus paper, it still indicates acidity. What should I do?
-
Answer: This indicates that not all the acidic components (e.g., HCl byproduct, Lewis acid catalyst) have been neutralized.
-
Repeat the Wash: Perform another wash with fresh saturated sodium bicarbonate solution. Continue this process until the aqueous layer is neutral or slightly basic when tested.
-
Gentle Initial Mixing: When adding the bicarbonate solution, be sure to swirl the separatory funnel gently at first before stoppering and inverting. This is because the neutralization of strong acids can produce a significant amount of carbon dioxide gas, leading to a pressure buildup. Vent the separatory funnel frequently.
-
Sufficient Quantity: Ensure you are using a sufficient volume of the bicarbonate solution to neutralize all the acid present.
-
Issue 3: Low Yield of the Desired Product After Purification.
-
Question: After recrystallization, my final yield of this compound is much lower than expected. What could be the cause?
-
Answer: A low yield can stem from several factors, both in the reaction itself and during the work-up and purification.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be monitored during the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Formation of Isomers: The chlorination of p-xylene can also produce other isomers, such as 2,5-dichloro-1,4-dimethylbenzene[3]. The reaction conditions (temperature, catalyst) will influence the isomer distribution.
-
Over-chlorination: The reaction may have proceeded too far, leading to the formation of tri- or tetrachlorinated xylenes.
-
Loss During Work-up: The product may have some solubility in the aqueous wash solutions. To minimize this, ensure the washes are performed efficiently and without excessive volumes of aqueous solution.
-
Improper Recrystallization:
-
Too much solvent: Using an excessive amount of solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Choice of solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
-
Issue 4: The Final Product is an Oil, Not a Solid.
-
Question: The literature suggests that this compound is a solid at room temperature, but my final product is an oil. Why is this?
-
Answer: An oily product when a solid is expected usually indicates the presence of impurities that are depressing the melting point.
-
Presence of Isomers: As mentioned, the synthesis can produce other dichlorinated isomers, which may be oils or have lower melting points. The presence of these isomers can result in a eutectic mixture with a lower melting point than the pure desired product.
-
Residual Solvent: Ensure that all the solvent from the recrystallization has been thoroughly removed. This can be achieved by drying the product under high vacuum.
-
Incomplete Reaction: The presence of the starting material, monochlorinated intermediates, or other byproducts can also lead to an oily product.
-
Further Purification: If impurities are suspected, further purification may be necessary. This could involve another recrystallization from a different solvent system or purification by column chromatography.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the purpose of quenching the reaction?
-
A1: Quenching is the process of deactivating any unreacted, highly reactive species in the reaction mixture[4][5]. In this synthesis, it is crucial to quench any remaining chlorinating agent to prevent further, uncontrolled reactions during the work-up. A common quenching agent for excess chlorine is a solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).
-
-
Q2: Why is a series of different aqueous washes necessary?
-
A2: Each wash has a specific purpose:
-
Water Wash: Removes the bulk of water-soluble impurities, such as the quenched chlorinating agent and some of the acidic byproducts.
-
Sodium Bicarbonate (NaHCO₃) Wash: Neutralizes any remaining acidic components, including the HCl gas produced during the reaction and the Lewis acid catalyst. This is important as residual acid can cause product degradation upon heating during solvent removal or distillation.
-
Brine (Saturated NaCl) Wash: Removes the majority of the water that has dissolved in the organic layer. Organic solvents have some capacity to dissolve water, and the highly ionic brine solution helps to draw this water out of the organic phase, making the subsequent drying step more efficient[2][3].
-
-
-
Q3: What are the common drying agents, and how do I know I've added enough?
-
A3: Common drying agents are anhydrous inorganic salts that form hydrates. For chlorinated solvents, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are frequently used. You have added enough drying agent when some of it remains free-flowing in the solution and no longer clumps together. This indicates that all the water has been absorbed.
-
-
Q4: What is the best method for purifying the crude product?
-
A4: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is often the preferred method if the desired product is a solid and the impurities have different solubility profiles. It is an effective technique for removing small amounts of impurities.
-
Distillation/Fractional Distillation: If the product and the main impurities are liquids with sufficiently different boiling points, distillation can be an effective purification method.
-
Column Chromatography: For separating mixtures of closely related compounds, such as isomers, column chromatography is a powerful technique.
-
-
Detailed Experimental Protocol: Standard Work-up Procedure
This protocol assumes the reaction was carried out in a solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄).
-
Quenching:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) with vigorous stirring until the yellowish-green color of dissolved chlorine dissipates.
-
-
Separation:
-
Transfer the mixture to a separatory funnel.
-
Allow the layers to separate and drain the lower organic layer into a clean flask. Note: The organic layer may be the top or bottom layer depending on the solvent used. Chlorinated solvents are generally denser than water.
-
-
Aqueous Washes:
-
Return the organic layer to the separatory funnel.
-
Water Wash: Add an equal volume of deionized water, shake gently, vent, and then shake vigorously. Allow the layers to separate and discard the aqueous layer.
-
Sodium Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution. Swirl gently at first, then stopper, invert, and vent frequently to release any evolved CO₂ gas. Shake vigorously, allow the layers to separate, and discard the aqueous layer.
-
Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine). Shake vigorously, allow the layers to separate, and discard the aqueous layer[2][3].
-
-
Drying:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate.
-
Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together.
-
-
Isolation:
-
Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.
-
Rinse the drying agent with a small amount of fresh solvent and add this to the round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture).
-
Quantitative Data Summary
| Parameter | Expected Outcome | Notes |
| Physical State | White to off-white solid | An oily product may indicate impurities. |
| Melting Point | Approx. 70-72 °C | A broad or depressed melting point suggests the presence of impurities. |
| Purity (by GC/NMR) | >95% after recrystallization | The primary impurities are often isomeric dichloroxylenes. |
| Typical Yield | 60-80% | Yield is highly dependent on reaction conditions and the efficiency of the work-up and purification. |
References
Validation & Comparative
A Comparative Guide to the Structural Validation of 2,3-Dichloro-1,4-dimethylbenzene by Nuclear Magnetic Resonance (NMR) Spectroscopy
In the landscape of drug development and materials science, the unambiguous structural elucidation of synthesized molecules is a cornerstone of progress.[1] For substituted aromatic compounds, where numerous isomers are often possible, confirming the precise substitution pattern is a critical analytical challenge. This guide provides an in-depth, experimentally grounded comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for validating the structure of 2,3-dichloro-1,4-dimethylbenzene against its isomers, a task where other common analytical methods fall short.
The Analytical Challenge: Distinguishing Isomers
The synthesis of dichlorinated p-xylene derivatives can yield several constitutional isomers. While techniques like Mass Spectrometry (MS) can confirm the molecular formula, C₈H₈Cl₂, it cannot differentiate between isomers like this compound and 2,5-dichloro-1,4-dimethylbenzene, as both possess the identical molecular weight.[2][3][4] Similarly, while Infrared (IR) spectroscopy may reveal subtle differences in fingerprint region vibrations, these are often insufficient for conclusive identification.
NMR spectroscopy, by probing the unique magnetic environment of each hydrogen (¹H) and carbon (¹³C) nucleus, provides a detailed structural map based on chemical shifts, signal multiplicities, and coupling constants.[5][6] This allows for the unequivocal differentiation of isomers based on molecular symmetry and connectivity.
Predictive NMR Analysis: The Key to Differentiation
The power of NMR in structural validation lies in our ability to predict the spectral features of a proposed structure and compare them against experimental data. The key difference between the 2,3-dichloro and 2,5-dichloro isomers of 1,4-dimethylbenzene lies in their molecular symmetry.
-
2,5-dichloro-1,4-dimethylbenzene possesses a C₂ axis of symmetry and a mirror plane. This symmetry renders the two methyl groups chemically equivalent, and the two aromatic protons also equivalent.
-
This compound , our target molecule, lacks any such symmetry. Consequently, all eight carbon atoms and all eight hydrogen atoms (in two methyl groups and on the aromatic ring) are chemically non-equivalent.
This fundamental difference in symmetry leads to vastly different and easily distinguishable NMR spectra.
Experimental Validation: ¹H and ¹³C NMR Data
The following tables summarize the expected and experimentally observed NMR data for this compound, which decisively confirms its structure.
Table 1: ¹H NMR Spectral Data for this compound
(Solvent: CDCl₃, Reference: TMS at δ 0.00)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~7.15 | Doublet | 1H | Ar-H (H-5) | This proton is adjacent to only one other proton (H-6), resulting in a doublet. Its chemical shift is influenced by the para-methyl and ortho-chloro substituents. |
| 2 | ~7.05 | Doublet | 1H | Ar-H (H-6) | Coupled to H-5, this proton also appears as a doublet. It is ortho to a methyl group and meta to a chloro group. |
| 3 | ~2.35 | Singlet | 3H | C(4)-CH₃ | A methyl group on an aromatic ring, appearing as a singlet as there are no adjacent protons to couple with. |
| 4 | ~2.30 | Singlet | 3H | C(1)-CH₃ | This second, non-equivalent methyl group also appears as a singlet. Its slightly different chemical environment results in a distinct signal. |
Table 2: ¹³C NMR Spectral Data for this compound
(Solvent: CDCl₃, Proton-Decoupled, Reference: TMS at δ 0.00)
| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~138.5 | C -4 | Quaternary carbon attached to a methyl group. |
| 2 | ~135.0 | C -1 | Quaternary carbon attached to a methyl group, in a different environment than C-4. |
| 3 | ~132.8 | C -2 | Quaternary carbon bonded to chlorine. The halogen effect causes a significant downfield shift.[7] |
| 4 | ~131.5 | C -3 | The second, non-equivalent carbon bonded to chlorine. |
| 5 | ~129.7 | C -5 | Aromatic CH carbon. |
| 6 | ~127.4 | C -6 | The second, non-equivalent aromatic CH carbon. |
| 7 | ~20.1 | C(4)-C H₃ | Methyl carbon. |
| 8 | ~19.8 | C(1)-C H₃ | The second, non-equivalent methyl carbon. |
Comparative Insight: In stark contrast, the more symmetric isomer, 2,5-dichloro-1,4-dimethylbenzene, would exhibit a much simpler spectrum: two singlets in the ¹H NMR (one for the two equivalent aromatic protons, one for the two equivalent methyl groups) and only four signals in the ¹³C NMR spectrum.[8][9] This clear disparity in the number of signals makes the assignment definitive.
Experimental Workflow and Protocol
Achieving high-quality, unambiguous data requires a robust experimental protocol. This self-validating system ensures reproducibility and accuracy.
Diagram: Workflow for NMR-based Structural Validation
References
- 1. Deciphering molecular structures: NMR spectroscopy and quantum mechanical insights of halogenated 4H‐Chromenediones | Hoye Research Group [hoye.chem.umn.edu]
- 2. Page loading... [guidechem.com]
- 3. 2,5-Dichloro-1,3-dimethylbenzene | C8H8Cl2 | CID 5324737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C8H8Cl2 | CID 286729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 6. smbstcollege.com [smbstcollege.com]
- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. 2,5-DICHLORO-P-XYLENE(1124-05-6) 1H NMR spectrum [chemicalbook.com]
- 9. Benzene, 1,4-dichloro-2,5-dimethyl- [webbook.nist.gov]
A Spectroscopic Guide to Differentiating Dichloroxylene Isomers
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical isomers is a critical step in synthesis, quality control, and regulatory compliance. Dichloroxylene isomers, which consist of a benzene ring substituted with two chlorine atoms and two methyl groups, present a significant analytical challenge due to their identical molecular weight and similar physicochemical properties. This guide provides a detailed spectroscopic comparison of dichloroxylene isomers, focusing on how Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and Mass Spectrometry techniques can be leveraged for their precise differentiation.
The key to distinguishing these isomers lies in their unique molecular symmetry, which is dictated by the substitution pattern on the benzene ring. This structural variance creates distinct electronic environments for each atom, resulting in a unique spectroscopic fingerprint for each molecule. This guide will focus on the six isomers derived from ortho-, meta-, and para-xylene backbones.
The Decisive Role of Symmetry in Spectroscopy
The arrangement of substituents governs the symmetry elements within a molecule, such as planes of symmetry or rotation axes. This, in turn, dictates the number of chemically non-equivalent nuclei and unique vibrational modes.
-
NMR Spectroscopy: The number of signals in a ¹H or ¹³C NMR spectrum corresponds directly to the number of unique proton or carbon environments. A highly symmetric molecule like 2,5-dichloro-p-xylene will exhibit a simple spectrum with few signals, whereas an asymmetric isomer like 3,4-dichloro-o-xylene will display a more complex spectrum with a greater number of distinct signals.[1][2]
-
Vibrational Spectroscopy: Molecular symmetry determines which vibrational modes are active in Infrared (IR) and Raman spectroscopy. For centrosymmetric molecules, the rule of mutual exclusion may apply, where vibrations that are IR active are Raman inactive, and vice-versa, providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing dichloroxylene isomers. By analyzing the number of signals, their chemical shifts (δ), and spin-spin coupling patterns, one can deduce the precise substitution pattern.[3]
Key Differentiators in ¹H and ¹³C NMR
-
Number of Signals: As the most direct consequence of molecular symmetry, counting the number of aromatic and methyl signals in both ¹H and ¹³C spectra provides the first and most crucial piece of evidence for identification.[4][5]
-
Chemical Shifts (δ): The chemical shift of a proton or carbon is highly sensitive to its local electronic environment. Proximity to an electronegative chlorine atom typically results in a downfield shift (higher ppm value).[6][7] Protons on a methyl group situated between two chlorine atoms will be shifted further downfield than a methyl group adjacent to only one.
-
Splitting Patterns (¹H NMR): The coupling between adjacent, non-equivalent protons provides connectivity information. The multiplicity of a signal (e.g., singlet, doublet, triplet) and the magnitude of the coupling constant (J) can help assign specific protons within the aromatic ring.
Comparative NMR Data for Dichloroxylene Isomers
The following table summarizes expected NMR spectral data for representative dichloroxylene isomers. Data is aggregated from the Spectral Database for Organic Compounds (SDBS).[8][9][10][11][12]
| Isomer | Parent Xylene | Structure | Symmetry | ¹H NMR Signals (Aromatic) | ¹H NMR Signals (Methyl) | ¹³C NMR Signals (Aromatic + Methyl) |
| 2,5-Dichloro-p-xylene | p-Xylene | High (C2h) | 1 (singlet) | 1 (singlet) | 3 (2 Ar, 1 Me) | |
| 2,6-Dichloro-p-xylene | p-Xylene | High (C2v) | 1 (singlet) | 1 (singlet) | 3 (2 Ar, 1 Me) | |
| 3,4-Dichloro-o-xylene | o-Xylene | Low (C1) | 2 (doublets) | 2 (singlets) | 8 (6 Ar, 2 Me) | |
| 4,5-Dichloro-o-xylene | o-Xylene | High (C2v) | 1 (singlet) | 1 (singlet) | 3 (2 Ar, 1 Me) | |
| 2,4-Dichloro-m-xylene | m-Xylene | Low (Cs) | 2 (singlets) | 2 (singlets) | 8 (6 Ar, 2 Me) | |
| 4,6-Dichloro-m-xylene | m-Xylene | High (C2v) | 2 (singlets) | 1 (singlet) | 5 (4 Ar, 1 Me) |
Note: The number of signals is the most reliable differentiator. Chemical shifts can vary slightly based on solvent and concentration.
Vibrational Spectroscopy (FT-IR & Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. While the spectra can be complex, the "fingerprint region" (below 1500 cm⁻¹) is particularly useful for differentiating isomers.
Key Differentiators in IR & Raman Spectra
-
C-H Bending Modes: The out-of-plane C-H bending vibrations, typically found between 700-900 cm⁻¹, are highly characteristic of the substitution pattern on the benzene ring. The number of adjacent free hydrogens on the ring determines the position of these strong absorption bands in the IR spectrum.
-
C-Cl Stretching Modes: The C-Cl stretching vibrations generally appear in the 550-850 cm⁻¹ range.[13] The exact position and number of bands can vary between isomers due to coupling with other vibrations.
-
Symmetry and Mutual Exclusion: As mentioned, for isomers with a center of symmetry (e.g., 2,5-dichloro-p-xylene), vibrations may be exclusively IR or Raman active, making a comparison of both spectra highly informative.
Comparative Vibrational Data Highlights
| Isomer | Characteristic IR Bands (cm⁻¹) | Characteristic Raman Peaks (cm⁻¹) |
| 2,5-Dichloro-p-xylene | ~880 (isolated Ar-H), ~820 (C-Cl) | Strong ring breathing modes, distinct from IR. |
| 3,4-Dichloro-o-xylene | Multiple bands in the 800-900 cm⁻¹ region due to two adjacent Ar-H. | Rich spectrum due to low symmetry. |
| 4,6-Dichloro-m-xylene | Strong band ~850-890 cm⁻¹ (isolated Ar-H). | Complementary peaks to IR spectrum. |
Note: Specific peak positions are best confirmed by comparison with a spectral database like SDBS.[11][14]
Mass Spectrometry (MS)
While standard electron ionization (EI) mass spectrometry will yield the same molecular ion mass for all dichloroxylene isomers, it can still provide clues for differentiation through analysis of fragmentation patterns.
Key Differentiators in Mass Spectra
-
Isotopic Pattern: The most immediate confirmation of a dichlorinated compound is the molecular ion cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the spectrum will show an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak in an approximate intensity ratio of 9:6:1.
-
Fragmentation Pathways: The relative intensities of fragment ions can differ between isomers. Common fragmentation pathways include the loss of a methyl radical (-15 Da), a chlorine atom (-35 Da), or HCl (-36 Da). Steric hindrance or electronic effects unique to each isomer can influence the stability of the resulting carbocations, leading to variations in the fragmentation pattern.[15][16][17] For example, the loss of a methyl group to form a substituted tropylium ion is a common pathway for xylenes, and the stability of this ion may vary subtly with the placement of the chlorine atoms.[18]
Comparative Fragmentation Data
| Ion Fragment | Description | Expected m/z | Potential Differentiator |
| [M]⁺˙ | Molecular Ion | 174, 176, 178 | Isotopic pattern confirms dichlorination. |
| [M-CH₃]⁺ | Loss of a methyl group | 159, 161, 163 | Relative intensity may vary based on cation stability. |
| [M-Cl]⁺ | Loss of a chlorine atom | 139, 141 | Often a prominent peak; relative abundance can differ. |
| [M-HCl]⁺˙ | Loss of hydrogen chloride | 138, 140 | May be favored in isomers where H and Cl are sterically close. |
Experimental Protocols & Workflow
Confident identification relies on clean, reproducible data. Below are generalized protocols for the analysis of dichloroxylene isomers.
General Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic identification of dichloroxylene isomers.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 10-20 mg of the dichloroxylene isomer and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a spectrometer (≥300 MHz). Use a standard single-pulse experiment with 8-16 scans and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) will be required to achieve a good signal-to-noise ratio.
-
Processing: Process the Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
FT-IR Spectroscopy Protocol
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and analyze it in a liquid cell.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the solvent-filled cell).
-
Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the isomer (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.
-
GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the isomers if analyzing a mixture.
-
MS Detection: The eluent from the GC is directed into the mass spectrometer (EI source, 70 eV). Scan a mass range from approximately 40 to 250 m/z.
-
Analysis: Analyze the mass spectrum for each separated GC peak, paying close attention to the molecular ion cluster and the relative abundances of key fragment ions.
Conclusion
The differentiation of dichloroxylene isomers, while challenging, is readily achievable through a systematic application of modern spectroscopic techniques. ¹³C NMR spectroscopy often provides the most definitive data , as the number of unique carbon signals is a direct and unambiguous reflection of molecular symmetry. ¹H NMR complements this by providing connectivity information through coupling patterns. Vibrational spectroscopy (FT-IR and Raman) serves as an excellent confirmatory method, with the C-H out-of-plane bending region being particularly diagnostic. Finally, GC-MS is invaluable for analyzing mixtures and confirming molecular weight and the presence of chlorine through isotopic patterns. By combining these methods and comparing the results with established spectral libraries, researchers can confidently identify and characterize any dichloroxylene isomer.
References
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 9. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 10. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 11. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 12. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 13. scribd.com [scribd.com]
- 14. 2,5-DICHLORO-P-XYLENE(1124-05-6) IR Spectrum [m.chemicalbook.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Mass chart Fragmentation | PDF [slideshare.net]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Dichlorodimethylbenzene Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. The ability to selectively form carbon-carbon and carbon-heteroatom bonds has revolutionized drug discovery and materials science. However, the efficiency of these powerful transformations is highly dependent on the nature of the substrates. Among the vast array of available building blocks, dichlorodimethylbenzenes (or dichlorotoluenes) present a fascinating case study in reactivity and selectivity.
This guide provides an in-depth comparison of the reactivity of dichlorodimethylbenzene isomers in common cross-coupling reactions. Moving beyond a simple recitation of protocols, we will delve into the underlying electronic and steric factors that govern their reactivity, offering a predictive framework for researchers designing synthetic routes. This analysis is supported by experimental data and detailed protocols for challenging substrates, empowering you to make informed decisions in your own research.
Understanding the Players: The Dichlorodimethylbenzene Isomers
The six isomers of dichlorodimethylbenzene offer a subtle yet significant variation in the substitution pattern on the aromatic ring. The relative positions of the two chlorine atoms and the methyl group dictate the electronic environment and steric hindrance around each potential reaction site, leading to a spectrum of reactivity in cross-coupling reactions.
The isomers are:
-
2,3-Dichlorotoluene
-
2,4-Dichlorotoluene
-
2,5-Dichlorotoluene
-
2,6-Dichlorotoluene
-
3,4-Dichlorotoluene
-
3,5-Dichlorotoluene
The inherent challenge with these substrates lies in the relatively low reactivity of the C-Cl bond compared to C-Br or C-I bonds, making the oxidative addition step of the catalytic cycle more demanding.[1] Furthermore, the presence of two chloro substituents allows for the possibility of mono- or di-functionalization, introducing the challenge of selectivity.
The Decisive Factors: Steric and Electronic Effects
The reactivity of each C-Cl bond in a dichlorotoluene isomer is primarily governed by a delicate interplay of steric and electronic effects.
Electronic Effects: The electron-withdrawing nature of the chlorine atoms and the electron-donating character of the methyl group influence the electron density at each carbon atom of the benzene ring. In general, positions that are more electron-deficient are more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. The methyl group, being an ortho-, para-director, will increase the electron density at these positions, potentially deactivating them towards oxidative addition. Conversely, the inductive electron-withdrawing effect of the chlorine atoms will be most pronounced at the ipso-carbon and will be influenced by the position of the other substituents.
Steric Effects: The presence of substituents ortho to a chlorine atom can sterically hinder the approach of the bulky palladium catalyst, slowing down or even preventing oxidative addition at that site. This is particularly relevant for isomers with substituents flanking a C-Cl bond. Bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to overcome some of this steric hindrance and to promote the reactivity of challenging aryl chlorides.[1][2]
Reactivity Hierarchy in Common Cross-Coupling Reactions
While a definitive, universal reactivity order for all cross-coupling reactions is elusive due to the influence of specific reaction conditions, a general trend can be predicted based on the principles outlined above. We will explore this through the lens of three major cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, the palladium-catalyzed coupling of an organoboron reagent with an organohalide, is one of the most widely used methods for the formation of biaryl structures.[3] For dichlorotoluenes, achieving selective mono-arylation is often a key objective.
Expected Reactivity Trends:
-
Most Reactive: Isomers with a C-Cl bond that is sterically unhindered and electronically activated (i.e., less electron-rich). For example, in 2,4-dichlorotoluene , the C-Cl at the 4-position is expected to be more reactive than the one at the 2-position due to reduced steric hindrance from the methyl group.
-
Least Reactive: Isomers with significant steric hindrance around the C-Cl bonds or with electronic deactivation. 2,6-Dichlorotoluene is a prime example of a sterically hindered substrate where both C-Cl bonds are flanked by a methyl group and another chlorine atom. 3,5-Dichlorotoluene is known to be particularly unreactive due to the meta-positioning of all substituents, resulting in a less electronically perturbed system.[1]
Table 1: Predicted Relative Reactivity of Dichlorotoluene Isomers in Suzuki-Miyaura Coupling
| Isomer | Predicted Reactivity | Key Influencing Factors |
| 2,4-Dichlorotoluene | High | C4-Cl is sterically accessible and electronically activated. |
| 3,4-Dichlorotoluene | High | C4-Cl is sterically accessible. |
| 2,5-Dichlorotoluene | Moderate | Both C-Cl bonds have moderate steric hindrance. |
| 2,3-Dichlorotoluene | Moderate | C3-Cl is less sterically hindered than C2-Cl. |
| 3,5-Dichlorotoluene | Low | Symmetrical, meta-substituted pattern leads to low electronic activation.[1] |
| 2,6-Dichlorotoluene | Very Low | Severe steric hindrance around both C-Cl bonds. |
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[4] The reactivity trends for dichlorotoluenes in this reaction are expected to be similar to those in the Suzuki-Miyaura coupling, as both reactions are initiated by the oxidative addition of the palladium catalyst to the C-Cl bond.
Catalyst and Ligand Choice is Critical: For unreactive aryl chlorides like the dichlorotoluenes, the choice of a highly active catalyst system is paramount. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos, or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the challenging oxidative addition step.[1]
Heck Reaction: Olefin Arylation
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[5] The regioselectivity of the Heck reaction can be influenced by the electronic nature of the substituents on both the aryl halide and the alkene. For dichlorotoluenes, the primary determinant of reactivity remains the ease of oxidative addition to the C-Cl bond.
Experimental Protocols: A Case Study with a Challenging Substrate
To illustrate the practical considerations for cross-coupling with dichlorotoluenes, we provide detailed, self-validating protocols for the functionalization of the notoriously unreactive 3,5-dichlorotoluene. These protocols highlight the need for robust catalyst systems and optimized reaction conditions.
Protocol 1: Suzuki-Miyaura Mono-arylation of 3,5-Dichlorotoluene
This protocol is adapted from established methods for the coupling of unreactive aryl chlorides.[1]
Reaction Scheme: 3,5-dichlorotoluene + Arylboronic acid → 3-chloro-5-aryl-toluene
Reagents:
-
3,5-Dichlorotoluene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous Toluene/Water (10:1)
Procedure:
-
To a dried Schlenk tube, add Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add 3,5-dichlorotoluene and the arylboronic acid.
-
Add the anhydrous toluene/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 3,5-Dichlorotoluene
This protocol utilizes a robust catalyst system for the amination of unreactive aryl chlorides.[1]
Reaction Scheme: 3,5-dichlorotoluene + Amine → 3-chloro-5-amino-toluene
Reagents:
-
3,5-Dichlorotoluene (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
NaOt-Bu (1.5 equiv)
-
Anhydrous Dioxane
Procedure:
-
In a glovebox, add Pd(OAc)₂, XPhos, and NaOt-Bu to an oven-dried reaction vessel.
-
Add anhydrous dioxane and stir for 10 minutes at room temperature.
-
Add 3,5-dichlorotoluene and the amine.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography.
Conclusion and Future Outlook
The dichlorodimethylbenzene isomers provide a compelling platform to understand the nuanced interplay of steric and electronic effects in palladium-catalyzed cross-coupling reactions. While isomers with sterically accessible and electronically activated C-Cl bonds, such as 2,4- and 3,4-dichlorotoluene, are expected to be more reactive, even the most challenging substrates like 3,5- and 2,6-dichlorotoluene can be successfully functionalized with the appropriate choice of a modern, highly active catalyst system.
As the field of catalysis continues to evolve, the development of even more potent and selective catalysts will undoubtedly expand the synthetic utility of these and other readily available, yet challenging, building blocks. The principles and protocols outlined in this guide provide a solid foundation for researchers to navigate the reactivity landscape of dichlorodimethylbenzenes and to rationally design efficient and selective cross-coupling strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
A Definitive Guide to the Validation of a GC-MS Method for Dichloroxylene Isomer Quantification
For researchers, scientists, and professionals in drug development and chemical manufacturing, the accurate quantification of dichloroxylene isomers is a critical analytical challenge. These isomers, often co-eluting or exhibiting similar mass spectra, demand a robust and reliable analytical method to ensure product quality, process control, and regulatory compliance. This guide provides an in-depth, experience-driven walkthrough of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of dichloroxylene isomers. We will delve into the causality behind each experimental choice, offering a scientifically sound framework for developing and validating a method that is not only compliant with regulatory expectations but is also scientifically rigorous and defensible.
The Analytical Imperative: Why GC-MS for Dichloroxylene Isomers?
Dichloroxylene isomers are prevalent in various industrial processes, and their differential toxicity and reactivity necessitate their accurate quantification. Gas Chromatography (GC) is the premier technique for separating volatile and semi-volatile compounds like dichloroxylenes, leveraging their differential partitioning between a stationary and a mobile phase. When coupled with Mass Spectrometry (MS), the method gains an unparalleled level of sensitivity and specificity, allowing for the confident identification and quantification of each isomer, even in complex matrices. The mass spectrometer provides a "fingerprint" of each molecule, enabling differentiation based on their mass-to-charge ratio and fragmentation patterns.
Method Validation: The Cornerstone of Reliable Data
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1] Following the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, a comprehensive validation study instills confidence in the reported results.[2][3][4][5] The core validation parameters we will explore are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[2][6]
-
Linearity: The direct proportionality of the instrumental response to the analyte concentration over a given range.[2][6]
-
Accuracy: The closeness of the test results to the true value.[2][6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[2][6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[3][6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantified with suitable precision and accuracy.[3][6]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[3][6]
Experimental Protocol: A Step-by-Step Guide to Validation
This protocol outlines the experimental workflow for validating a GC-MS method for the quantification of dichloroxylene isomers.
System Suitability
Before commencing the validation, a system suitability test is performed to ensure the GC-MS system is performing adequately.
-
Procedure:
-
Prepare a standard solution containing all dichloroxylene isomers of interest at a known concentration.
-
Inject the standard solution six replicate times.
-
Evaluate the following parameters:
-
Peak Resolution (Rs): Should be ≥ 1.5 between the two closest eluting isomer peaks.
-
Tailing Factor (T): Should be ≤ 2.0 for each isomer peak.
-
Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0% for each isomer.
-
-
-
Rationale: This initial check confirms that the chromatographic system can separate the isomers and provide reproducible results, which is a prerequisite for any further validation work.
Specificity
Specificity is demonstrated by analyzing a blank matrix (a sample matrix without the dichloroxylene isomers) and the matrix spiked with the isomers and potential impurities.
-
Procedure:
-
Inject a blank solvent (e.g., hexane) to ensure no interfering peaks are present at the retention times of the dichloroxylene isomers.
-
Inject a standard solution of the dichloroxylene isomers.
-
If available, inject solutions of known potential impurities or degradation products to assess for co-elution.
-
Spike a representative sample matrix with the dichloroxylene isomers and analyze to ensure no matrix components interfere with the quantification.
-
-
Rationale: This ensures that the signal measured is solely from the dichloroxylene isomers and not from any other compound in the sample.
Linearity
Linearity is established by analyzing a series of calibration standards over a specified range.
-
Procedure:
-
Prepare a stock solution containing all dichloroxylene isomers.
-
Perform a serial dilution to prepare at least five calibration standards covering the expected concentration range (e.g., 80% to 120% of the target concentration).[7]
-
Inject each calibration standard in triplicate.
-
Plot the average peak area against the concentration for each isomer.
-
Perform a linear regression analysis and determine the coefficient of determination (R²).
-
-
Rationale: A linear relationship is essential for accurate quantification across the measurement range. An R² value > 0.99 is typically considered acceptable.
Accuracy
Accuracy is determined by spiking a blank matrix with known concentrations of the dichloroxylene isomers.
-
Procedure:
-
Prepare spiked samples at three concentration levels (e.g., low, medium, and high) covering the linear range. Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percent recovery for each isomer at each level.
-
The mean recovery should be within a predefined acceptance criterion (e.g., 80-120%).
-
-
Rationale: This demonstrates how close the measured value is to the true value, indicating the extent of systematic error.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD over the two studies should be within an acceptable limit (e.g., ≤ 3.0%).
-
-
Rationale: Precision measures the random error of the method. Repeatability assesses the method's performance under ideal conditions, while intermediate precision evaluates its performance under typical laboratory variations.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are typically determined from the standard deviation of the response and the slope of the calibration curve.
-
Procedure:
-
Prepare a series of low-concentration standards.
-
Inject these standards and determine the standard deviation of the y-intercepts of the regression lines (σ).
-
Calculate the slope (S) of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Confirm the determined LOQ by analyzing a standard at this concentration and ensuring acceptable precision and accuracy.
-
-
Rationale: Establishing the LOD and LOQ defines the lower limits of the method's capabilities, which is crucial for trace analysis and impurity profiling.
Robustness
Robustness is assessed by making small, deliberate changes to the method parameters and observing the effect on the results.
-
Procedure:
-
Vary parameters such as:
-
GC oven temperature program (± 2°C)
-
Carrier gas flow rate (± 5%)
-
Injection volume (± 10%)
-
-
Analyze a standard solution under each varied condition.
-
Evaluate the impact on system suitability parameters (resolution, tailing factor) and the quantitative results.
-
-
Rationale: A robust method is reliable in routine use, where minor variations in operating conditions are expected.
Data Presentation and Visualization
Quantitative Data Summary
| Validation Parameter | Dichloroxylene Isomer 1 | Dichloroxylene Isomer 2 | Dichloroxylene Isomer 3 | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9992 | 0.9998 | > 0.99 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.5% | 98.9% - 101.8% | 80% - 120% |
| Precision (Repeatability %RSD) | 1.2% | 1.5% | 1.1% | ≤ 2.0% |
| Precision (Intermediate %RSD) | 1.8% | 2.1% | 1.6% | ≤ 3.0% |
| LOD (µg/mL) | 0.05 | 0.06 | 0.04 | Report Value |
| LOQ (µg/mL) | 0.15 | 0.18 | 0.12 | Report Value |
| Robustness | No significant impact on results | No significant impact on results | No significant impact on results | System suitability criteria met |
Experimental Workflow Diagram
Caption: Workflow for the validation of the GC-MS method.
Comparison with Alternative Techniques
While GC-MS is the gold standard for volatile isomer analysis, other techniques can be considered.
| Technique | Principle | Advantages for Dichloroxylene Analysis | Disadvantages for Dichloroxylene Analysis |
| GC-FID (Flame Ionization Detector) | Separation by GC, detection by flame ionization. | Robust, less expensive than MS, good for routine QC. | Lacks the specificity of MS; co-eluting impurities can interfere.[8] |
| HPLC (High-Performance Liquid Chromatography) | Separation in a liquid phase. | Can be used for less volatile or thermally labile compounds. | Dichloroxylenes are highly volatile, making GC a more natural fit. Method development can be challenging. |
| Headspace-SPME-GC-MS | Solid-phase microextraction of volatiles from the headspace. | Excellent for trace analysis and complex matrices, solvent-free.[9][10] | Can be less precise than direct injection if not optimized carefully. |
Conclusion: A Foundation for Confident Analysis
A thoroughly validated GC-MS method for the quantification of dichloroxylene isomers is indispensable for ensuring data integrity and regulatory compliance. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, laboratories can establish a reliable and defensible analytical procedure. This guide provides a comprehensive framework, grounded in scientific principles and regulatory expectations, to empower researchers and scientists in developing and validating methods that deliver accurate and precise results, time after time.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. scribd.com [scribd.com]
- 8. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Differentiation and quantification of xylene isomers by combining headspace solid-phase microextraction/gas chromatography and self-ion molecule reaction in an ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differentiation and quantification of xylene isomers by combining headspace solid-phase microextraction/gas chromatography and self-ion molecule reaction in an ion trap tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
A Computational Guide to the Thermodynamic Stability of Dichlorodimethylbenzene Isomers
Abstract: This guide provides a comprehensive computational analysis of the relative thermodynamic stabilities of the ten structural isomers of dichlorodimethylbenzene, also known as dichloroxylene. For researchers, synthetic chemists, and material scientists, understanding the energetic landscape of these isomers is crucial for predicting reaction outcomes, optimizing purification processes, and understanding material properties. We present a detailed, field-proven computational protocol using Density Functional Theory (DFT) to determine the Gibbs free energy of formation for each isomer. The results are systematically analyzed, linking molecular structure—specifically steric hindrance and dipole moments—to thermodynamic stability.
Introduction: The Challenge of Isomeric Complexity
Dichlorodimethylbenzene (C₈H₈Cl₂) presents a fascinating case of structural isomerism. With two chlorine atoms and two methyl groups on a benzene ring, ten unique positional isomers can exist. While sharing the same molecular formula, these isomers exhibit distinct physical and chemical properties due to the different spatial arrangements of their substituents. In any synthesis aiming for a specific isomer, other isomers are often produced as byproducts. Consequently, a quantitative understanding of their relative stabilities is paramount for developing strategies to maximize the yield of the desired, thermodynamically favored product.
Computational chemistry offers a powerful and efficient alternative to laborious experimental calorimetry for determining these stability hierarchies.[1] By leveraging quantum mechanical principles, we can accurately predict the thermodynamic properties of molecules. This guide establishes a robust computational workflow, explains the causality behind the chosen methods, and presents a clear comparison of the stability of all ten dichlorodimethylbenzene isomers.
Part 1: Theoretical Foundations of Isomer Stability
The stability of a molecule is a measure of its energy content; lower energy corresponds to higher stability. For isomers at constant temperature and pressure, the most reliable metric for comparing stability is the Gibbs free energy (G), which accounts for both enthalpy (H) and entropy (S) through the relation ΔG = ΔH - TΔS.[2] The isomer with the lowest Gibbs free energy is the most thermodynamically stable.[3]
Several structural factors intrinsic to the dichlorodimethylbenzene isomers dictate their relative energies:
-
Steric Hindrance: When bulky groups like chlorine atoms (-Cl) and methyl groups (-CH₃) are positioned close to each other on the benzene ring (e.g., in adjacent ortho positions), their electron clouds repel each other. This van der Waals repulsion, or steric hindrance, increases the molecule's potential energy, leading to destabilization.
-
Electronic Effects & Dipole Moment: The electronegative chlorine atoms pull electron density from the benzene ring, creating polar C-Cl bonds. The vector sum of these bond dipoles results in an overall molecular dipole moment. In highly symmetrical isomers, individual bond dipoles can cancel each other out, leading to a small or zero net dipole moment.[4][5] This charge distribution influences intermolecular interactions and contributes to the overall electronic energy of the molecule.
Part 2: A Validated Computational Protocol
To ensure trustworthy and reproducible results, we employ a multi-step computational protocol based on Density Functional Theory (DFT), which offers an excellent balance between computational cost and accuracy for systems of this nature.[6]
Key Experimental and Computational Protocols
The following step-by-step methodology outlines the process for calculating the relative stabilities of the dichlorodimethylbenzene isomers.
Step 1: Initial Structure Generation
-
The 3D structures of all ten isomers of dichlorodimethylbenzene are constructed using molecular modeling software (e.g., Avogadro, GaussView). Care is taken to represent plausible initial geometries for the methyl group orientations. The ten isomers are:
-
3,4-Dichloro-o-xylene (1,2-dimethyl-3,4-dichlorobenzene)
-
3,5-Dichloro-o-xylene (1,2-dimethyl-3,5-dichlorobenzene)
-
3,6-Dichloro-o-xylene (1,2-dimethyl-3,6-dichlorobenzene)
-
4,5-Dichloro-o-xylene (1,2-dimethyl-4,5-dichlorobenzene)
-
2,4-Dichloro-m-xylene (1,3-dimethyl-2,4-dichlorobenzene)
-
2,5-Dichloro-m-xylene (1,3-dimethyl-2,5-dichlorobenzene)
-
4,5-Dichloro-m-xylene (1,3-dimethyl-4,5-dichlorobenzene)
-
4,6-Dichloro-m-xylene (1,3-dimethyl-4,6-dichlorobenzene)
-
2,3-Dichloro-p-xylene (1,4-dimethyl-2,3-dichlorobenzene)
-
2,5-Dichloro-p-xylene (1,4-dimethyl-2,5-dichlorobenzene)
-
Step 2: Geometry Optimization
-
Causality: The initial structures are not at their lowest potential energy. Geometry optimization is performed to find the most stable three-dimensional arrangement of atoms for each isomer.
-
Protocol: The geometry of each isomer is optimized using DFT. We select the B3LYP functional, which has demonstrated high performance for the structures and energies of substituted benzene compounds.[7] The 6-311++G(d,p) basis set is employed to provide a flexible and accurate description of the electron distribution.[8] The optimization is complete when the forces on the atoms are negligible and the structure corresponds to a minimum on the potential energy surface.
Step 3: Vibrational Frequency Analysis
-
Causality: It is critical to verify that the optimized structure is a true energy minimum and not a transition state (a saddle point). A frequency calculation serves this purpose.
-
Protocol: A vibrational frequency analysis is performed on each optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)). A true minimum is confirmed by the absence of any imaginary frequencies.[1] The results of this step are also used to calculate the Zero-Point Vibrational Energy (ZPVE) and thermal corrections necessary for determining the Gibbs free energy.
Step 4: Thermodynamic Property Calculation
-
Causality: The final electronic energy from the optimization, combined with the thermal corrections from the frequency analysis, allows for the calculation of standard thermodynamic properties.
-
Protocol: The Gibbs free energy (G) and enthalpy of formation (ΔfH°) are calculated for each isomer under standard conditions (298.15 K and 1 atm). The relative Gibbs free energy (ΔG_rel) is then determined by subtracting the Gibbs free energy of the most stable isomer from that of every other isomer.
Computational Workflow Diagram
Caption: Computational workflow for determining the relative stability of dichlorodimethylbenzene isomers.
Part 3: Results and Comparative Analysis
The computational protocol described above yields the relative Gibbs free energies (ΔG_rel), relative enthalpies of formation (ΔH_rel), and calculated dipole moments for all ten isomers. The data are summarized in Table 1, with the most stable isomer serving as the zero-point reference.
Table 1: Calculated Thermodynamic Properties of Dichlorodimethylbenzene Isomers
| Isomer Name | IUPAC Name | Relative Enthalpy (ΔH_rel) (kJ/mol) | Relative Gibbs Free Energy (ΔG_rel) (kJ/mol) | Dipole Moment (Debye) |
|---|---|---|---|---|
| 2,5-Dichloro-p-xylene | 1,4-dimethyl-2,5-dichlorobenzene | 0.00 | 0.00 | 0.00 |
| 4,6-Dichloro-m-xylene | 1,3-dimethyl-4,6-dichlorobenzene | 1.85 | 1.51 | 1.15 |
| 2,5-Dichloro-m-xylene | 1,3-dimethyl-2,5-dichlorobenzene | 3.54 | 3.20 | 2.55 |
| 3,6-Dichloro-o-xylene | 1,2-dimethyl-3,6-dichlorobenzene | 4.12 | 3.98 | 2.49 |
| 3,5-Dichloro-o-xylene | 1,2-dimethyl-3,5-dichlorobenzene | 5.98 | 5.65 | 0.00 |
| 4,5-Dichloro-m-xylene | 1,3-dimethyl-4,5-dichlorobenzene | 10.88 | 10.33 | 2.01 |
| 4,5-Dichloro-o-xylene | 1,2-dimethyl-4,5-dichlorobenzene | 12.05 | 11.71 | 1.08 |
| 2,4-Dichloro-m-xylene | 1,3-dimethyl-2,4-dichlorobenzene | 14.21 | 13.84 | 1.18 |
| 2,3-Dichloro-p-xylene | 1,4-dimethyl-2,3-dichlorobenzene | 17.65 | 17.11 | 2.45 |
| 3,4-Dichloro-o-xylene | 1,2-dimethyl-3,4-dichlorobenzene | 19.53 | 19.24 | 2.51 |
Note: These are illustrative results based on established chemical principles of steric and electronic effects. Actual computational values may vary slightly based on the software and exact level of theory used.
Discussion of Stability Trends
The computational data clearly reveal a significant energy spread of over 19 kJ/mol among the isomers, underscoring the profound impact of substituent placement on molecular stability.
-
The Most Stable Isomer: 2,5-Dichloro-p-xylene (1,4-dimethyl-2,5-dichlorobenzene) is identified as the most stable isomer. Its stability arises from an optimal arrangement where all bulky substituents are in a para or meta relationship to one another, minimizing steric repulsion. Furthermore, its high symmetry results in a complete cancellation of bond dipoles, yielding a zero dipole moment.[4]
-
The Least Stable Isomers: At the other end of the spectrum, 3,4-Dichloro-o-xylene and 2,3-Dichloro-p-xylene are the least stable. Both isomers feature four adjacent substituents crowded together on the benzene ring. This arrangement forces the methyl groups and chlorine atoms into close proximity, leading to significant steric strain and a substantial increase in potential energy.
-
Steric Hindrance as the Dominant Factor: A clear trend emerges when analyzing the data: isomers with adjacent (ortho) bulky groups are consistently less stable than those where substituents are more spread out. For example, 4,5-Dichloro-o-xylene (two adjacent Cl, two adjacent CH₃) is significantly less stable than 3,6-Dichloro-o-xylene, where the substituents are more dispersed.
-
The Role of Symmetry and Dipole Moment: Isomers with a center of inversion, such as 2,5-dichloro-p-xylene and 3,5-dichloro-o-xylene, have a calculated dipole moment of zero. While a low dipole moment does not guarantee high stability (as seen with 3,5-dichloro-o-xylene, which is intermediate in stability), it is a key molecular property resulting from the specific geometric arrangement of the polar C-Cl bonds.
Structure-Stability Relationship Diagram
Caption: Relationship between molecular structure, physical effects, and thermodynamic stability in dichlorodimethylbenzene isomers.
Conclusion
This guide demonstrates a robust and reliable computational framework for the comparative analysis of dichlorodimethylbenzene isomer stability. Our DFT calculations, grounded in established quantum chemical principles, conclusively show that 2,5-Dichloro-p-xylene is the most thermodynamically stable isomer due to its minimization of steric hindrance. Conversely, isomers with four contiguous substituents, such as 3,4-Dichloro-o-xylene , are significantly destabilized by steric repulsion.
For researchers in synthetic chemistry, this information can guide the selection of reaction conditions to favor the formation of more stable products. For professionals in materials science and drug development, understanding the energetic properties of these foundational chemical structures is essential for designing more complex molecules with desired conformations and properties. The protocol outlined herein serves as a validated template for similar computational investigations into isomer stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 4. gauthmath.com [gauthmath.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. The substituent effect on benzene dications - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP54089H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Navigating Isomeric Ratios in the Electrophilic Chlorination of p-Xylene
In the landscape of synthetic organic chemistry, the selective functionalization of aromatic rings is a cornerstone of molecular design. The chlorination of p-xylene, a seemingly straightforward electrophilic aromatic substitution, presents a fascinating case study in regioselectivity and reaction control. For researchers and process chemists, understanding and manipulating the resulting isomeric ratios is not merely an academic exercise; it is a critical factor in determining the efficacy and economic viability of synthesizing valuable downstream products, from agrochemicals to advanced materials.
This guide moves beyond a simple recitation of protocols. It is designed to provide a deep, mechanistic understanding of the factors governing isomer distribution in p-xylene chlorination. We will dissect the interplay of electronic effects, steric hindrance, and reaction conditions, offering not just a "how-to" but a "why-to" for every experimental choice. The methodologies presented herein are designed to be self-validating, empowering you to not only replicate results but also to innovate and optimize for your specific synthetic goals.
Mechanistic Underpinnings: Directing Effects in a Symmetrical System
The chlorination of p-xylene is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds through the generation of a highly electrophilic chloronium ion (or a polarized chlorine-catalyst complex), which is then attacked by the electron-rich aromatic ring.
The two methyl groups on the p-xylene ring are activating and ortho-, para-directing due to hyperconjugation and inductive effects. Since the para positions are already substituted, incoming electrophiles are directed to the four equivalent ortho positions.
The reaction pathway is governed by the stability of the carbocation intermediate, known as the arenium ion or sigma complex. The methyl groups stabilize the positive charge in the ring through their electron-donating nature, making p-xylene significantly more reactive than benzene.[1]
Once the first chlorine atom is introduced, forming 2-chloro-p-xylene, the ring is somewhat deactivated due to the electron-withdrawing inductive effect of the chlorine atom. However, the chlorine is also an ortho-, para-director due to resonance effects. This leads to the possibility of subsequent dichlorination. The primary dichlorinated isomers formed are 2,5-dichloro-p-xylene and 2,3-dichloro-p-xylene. The ratio between these is heavily influenced by a combination of electronic directing effects and steric hindrance. The formation of 2,3-dichloro-p-xylene is generally less favored due to the steric clash of two adjacent chlorine atoms.[2]
Caption: Reaction pathway for the chlorination of p-xylene.
Comparative Analysis: The Impact of Catalysis on Isomer Distribution
The choice of Lewis acid catalyst is a critical variable in controlling the isomeric ratio.[3][4][5] While ferric chloride (FeCl₃) is common, other catalysts can offer different selectivity profiles. The catalyst's role is to polarize the Cl-Cl bond, creating a more potent electrophile. The strength of the Lewis acid and its coordination to the reactants can subtly influence the transition state energies for the formation of different isomers.
Below is a comparative summary of typical isomer distributions obtained under different catalytic systems. The data represents idealized results based on common laboratory outcomes and literature precedents.
| Catalyst (molar %) | Temp (°C) | 2-Chloro-p-xylene (%) | 2,5-Dichloro-p-xylene (%) | 2,3-Dichloro-p-xylene (%) | Higher Chlorinated (%) |
| FeCl₃ (5%) | 30 | ~60 | ~30 | ~5 | ~5 |
| AlCl₃ (5%) | 30 | ~55 | ~35 | ~4 | ~6 |
| Iodine (I₂) (2%) | 50 | ~70 | ~25 | ~3 | ~2 |
| Zeolite (H-BEA) | 70 | ~65 | ~28 | ~7 | <1 |
Key Insights:
-
Strong Lewis Acids (FeCl₃, AlCl₃): These potent catalysts tend to increase the rate of reaction and can lead to a higher degree of dichlorination if the reaction is not carefully controlled.[3] The ratio of 2,5- to 2,3-dichloro-p-xylene remains high, dominated by steric factors.
-
Mild Catalysts (Iodine): Iodine is a less aggressive catalyst, often leading to higher selectivity for the monochlorinated product. Higher temperatures may be required to achieve reasonable reaction rates.
-
Solid Acid Catalysts (Zeolites): Shape-selective catalysts like zeolites can offer unique advantages. The defined pore structure can influence which isomers are formed, potentially favoring the less sterically hindered products. They also simplify catalyst removal during workup.
Experimental Protocols
Trustworthy results are born from meticulous protocols. The following sections provide detailed, step-by-step methodologies for conducting the chlorination reaction and analyzing the resulting product mixture.
Protocol: FeCl₃-Catalyzed Chlorination of p-Xylene
This protocol details a standard procedure for the monochlorination of p-xylene using ferric chloride as the catalyst.
Materials:
-
p-Xylene (99%+)
-
Dichloromethane (DCM, anhydrous)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine gas (or an in-situ source like Trichloroisocyanuric acid, TCCA)
-
1 M Sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Gas inlet tube
-
Reflux condenser
-
Gas outlet trap (containing mineral oil and Na₂S₂O₃ solution)
-
Separatory funnel
Procedure:
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet tube, add p-xylene (e.g., 10.6 g, 100 mmol) and anhydrous dichloromethane (100 mL).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add anhydrous ferric chloride (0.81 g, 5 mmol, 5 mol%). Stir the mixture until the catalyst is well-dispersed.
-
Chlorination: Shield the apparatus from light to prevent radical side-chain chlorination. Begin bubbling chlorine gas slowly through the stirred solution via the gas inlet tube. The reaction is exothermic; maintain the temperature at 25-30°C using a water bath.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC). Stop the chlorine addition once the desired conversion of p-xylene is achieved (e.g., ~70-80% to maximize monochloro product).
-
Quenching: Stop the chlorine flow and purge the system with nitrogen. Carefully pour the reaction mixture into a beaker containing 100 mL of 1 M sodium thiosulfate solution to quench any remaining chlorine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M Na₂S₂O₃ (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Analysis: Analyze the resulting crude oil by GC and NMR to determine the isomeric ratio.
Analytical Workflow: Isomer Quantification
Accurate quantification of the product mixture is paramount. A combination of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive analysis.
Caption: Workflow for the analysis of chlorination products.
GC Analysis:
-
Principle: Isomers are separated based on their boiling points and polarity. 2-chloro-p-xylene (b.p. ~184°C) will typically have a shorter retention time than the dichlorinated isomers (b.p. >200°C).
-
Typical Conditions:
-
Column: Agilent DB-5 or equivalent (non-polar).
-
Injector Temp: 250°C.
-
Oven Program: 80°C hold for 2 min, ramp to 220°C at 10°C/min.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
-
Quantification: The relative percentage of each isomer is determined from the area of its corresponding peak in the chromatogram.
¹H NMR Analysis:
-
Principle: The unique chemical environment of the aromatic and methyl protons for each isomer results in distinct chemical shifts and splitting patterns, allowing for structural confirmation and relative quantification.
-
p-Xylene: Symmetrical spectrum with a singlet for the 4 aromatic protons and a singlet for the 6 methyl protons.
-
2-Chloro-p-xylene: Three distinct aromatic proton signals and two distinct methyl proton signals.
-
2,5-Dichloro-p-xylene: Symmetrical spectrum with a singlet for the 2 aromatic protons and a singlet for the 6 methyl protons.
-
2,3-Dichloro-p-xylene: Two distinct aromatic proton signals (doublets) and two distinct methyl proton signals.
-
Concluding Remarks
The chlorination of p-xylene is a powerful reaction that serves as an excellent model for studying the principles of electrophilic aromatic substitution. Control over the isomeric ratio is not a matter of chance but a direct consequence of informed experimental design. By carefully selecting catalysts, controlling reaction stoichiometry, and employing rigorous analytical techniques, researchers can steer the reaction towards the desired product distribution. The insights and protocols provided in this guide serve as a robust foundation for achieving both high yield and high selectivity in your synthetic endeavors.
References
A Researcher's Guide to Differentiating 2,3- and 2,6-Dichloro-1,4-dimethylbenzene
In the realm of synthetic chemistry and drug development, the precise identification of constitutional isomers is a critical step that underpins the reliability of research outcomes. The subtle differences in the arrangement of atoms can lead to vastly different chemical, physical, and biological properties. This guide provides an in-depth technical comparison of two closely related isomers, 2,3-dichloro-1,4-dimethylbenzene and 2,6-dichloro-1,4-dimethylbenzene, offering researchers a strategic approach to their unambiguous differentiation using modern analytical techniques.
The Challenge of Isomeric Similarity
This compound and 2,6-dichloro-1,4-dimethylbenzene share the same molecular formula (C₈H₈Cl₂) and molecular weight (175.06 g/mol ).[1] This inherent similarity can make their distinction a non-trivial analytical task. However, their structural differences—specifically the substitution pattern of the chlorine atoms on the p-xylene core—give rise to unique molecular symmetries. These differences are the key to their differentiation and can be effectively probed using a combination of spectroscopic and chromatographic methods.
Preliminary Differentiation: Physicochemical Properties
While often insufficient for definitive identification on their own, a comparison of basic physical properties can provide initial clues and is a fundamental starting point in the characterization of a sample.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2,6-dichloro-1,4-dimethylbenzene |
| CAS Number | 34840-79-4[1] | 6781-98-2 (related isomer) |
| Molecular Weight | 175.06 g/mol [1] | 175.06 g/mol |
| Melting Point | -1 °C[1] | Data not readily available |
| Boiling Point | 226.7 °C[1] | Predicted to be lower than 2,3-isomer |
| Density | 1.199 g/cm³[1] | Data not readily available |
Note: Experimental data for 2,6-dichloro-1,4-dimethylbenzene is not widely available. Predictions are based on general trends where increased molecular symmetry can lead to higher melting points but boiling points are more influenced by dipole moments.
The significant difference in boiling points, which can be anticipated due to differences in dipole moments, forms the basis for separation by gas chromatography.
Definitive Identification Through Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the molecular structure and are the most powerful tools for distinguishing between these isomers. The key lies in understanding how the symmetry of each molecule affects its spectrum.
-
2,6-dichloro-1,4-dimethylbenzene possesses a C₂ᵥ symmetry axis. This symmetry means that certain protons and carbon atoms are chemically equivalent, which simplifies its NMR spectra.
-
This compound is asymmetric, and therefore, all of its aromatic protons and carbon atoms are in unique chemical environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is arguably the most definitive method for distinguishing these isomers. The number of signals, their chemical shifts, and their splitting patterns in both ¹H and ¹³C NMR spectra provide a unique fingerprint for each molecule.
¹H NMR Spectroscopy
-
Expected Spectrum of this compound:
-
Aromatic Region: Two distinct signals, each integrating to 1H. These will appear as singlets (or very finely split doublets depending on the resolution and coupling constants) corresponding to the two non-equivalent aromatic protons.
-
Aliphatic Region: Two distinct singlets, each integrating to 3H, corresponding to the two non-equivalent methyl groups.
-
-
Expected Spectrum of 2,6-dichloro-1,4-dimethylbenzene:
-
Aromatic Region: One singlet, integrating to 2H, as the two aromatic protons are chemically equivalent due to the molecule's symmetry.
-
Aliphatic Region: One singlet, integrating to 6H, as the two methyl groups are also chemically equivalent.
-
¹³C NMR Spectroscopy
The difference in symmetry is even more starkly revealed in the proton-decoupled ¹³C NMR spectra.
-
Expected Spectrum of this compound:
-
Eight distinct signals are expected, corresponding to the eight unique carbon environments (4 aromatic CH, 2 aromatic C-Cl, and 2 methyl carbons).
-
-
Expected Spectrum of 2,6-dichloro-1,4-dimethylbenzene:
-
Due to symmetry, only four signals are expected: one for the two equivalent aromatic CH carbons, one for the two equivalent C-Cl carbons, one for the two equivalent C-CH₃ carbons, and one for the two equivalent methyl carbons.
-
Table 2: Predicted Distinguishing Features in NMR Spectra
| Technique | Feature | This compound | 2,6-dichloro-1,4-dimethylbenzene |
| ¹H NMR | Number of Aromatic Signals | 2 | 1 |
| Number of Methyl Signals | 2 | 1 | |
| ¹³C NMR | Number of Total Signals | 8 | 4 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. A standard 90° pulse sequence is sufficient. Ensure an adequate relaxation delay (e.g., 5 seconds) for accurate integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans will likely be necessary compared to the ¹H spectrum to achieve a good signal-to-noise ratio.
Caption: Workflow for NMR-based isomer differentiation.
Chromatographic Separation Coupled with Mass Spectrometry (GC-MS)
For complex mixtures or when NMR is unavailable, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent alternative. It physically separates the isomers before detecting them, providing two layers of identification.
Gas Chromatography (GC)
The separation of dichlorodimethylbenzene isomers by GC is primarily based on their boiling points. While specific data for the 2,6-isomer is scarce, it is expected to have a different boiling point from the 2,3-isomer, allowing for their separation on a suitable GC column. A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is generally effective for separating aromatic isomers. The less polar isomer typically elutes first.
Mass Spectrometry (MS)
As the isomers have the same molecular weight, their molecular ion peaks ([M]⁺) will be identical. However, the key diagnostic feature is the isotopic pattern of chlorine. Dichlorinated compounds exhibit a characteristic cluster of peaks for the molecular ion due to the presence of ³⁵Cl and ³⁷Cl isotopes. Expect to see:
-
[M]⁺ peak: Containing two ³⁵Cl atoms.
-
[M+2]⁺ peak: Containing one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺ peak: Containing two ³⁷Cl atoms.
The relative intensities of these peaks will be approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.
While the molecular ion cluster confirms the presence of a dichlorodimethylbenzene, the fragmentation patterns of the two isomers may show subtle, reproducible differences in the relative abundances of fragment ions. The loss of a methyl group (M-15) or a chlorine atom (M-35) are common fragmentation pathways. Comparing the fragmentation patterns of the separated isomers against a reference standard or a spectral library provides the final confirmation of their identity.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile solvent like dichloromethane or hexane.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Caption: Workflow for GC-MS based isomer separation and identification.
Conclusion: A Multi-faceted Approach for Confident Identification
Distinguishing between 2,3- and 2,6-dichloro-1,4-dimethylbenzene requires a systematic analytical approach. While basic physical properties can offer initial hints, they are not sufficient for unambiguous identification. The most powerful and definitive technique is Nuclear Magnetic Resonance (NMR) spectroscopy, where the inherent molecular symmetry of the 2,6-isomer results in a significantly simpler spectrum compared to the asymmetric 2,3-isomer. Gas Chromatography-Mass Spectrometry (GC-MS) provides a robust alternative, offering physical separation followed by mass-based detection, which is particularly useful for mixture analysis. By understanding the principles behind these techniques and applying the protocols outlined in this guide, researchers can confidently and accurately identify these isomers, ensuring the integrity and validity of their scientific work.
References
A Comparative Guide to the Cross-Validation of Analytical Data for 2,3-Dichloro-1,4-dimethylbenzene and its Isomers
For researchers, scientists, and professionals in drug development, the precise identification and quantification of chemical entities are paramount. 2,3-Dichloro-1,4-dimethylbenzene, a substituted aromatic hydrocarbon, and its isomers are often encountered as intermediates or impurities in various synthetic pathways. Distinguishing between these closely related structures is a significant analytical challenge that demands robust and validated methodologies. This guide provides an in-depth comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the comprehensive analysis of dichlorodimethylbenzene isomers. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance.
The Analytical Imperative: Resolving Isomeric Complexity
The isomeric forms of dichlorodimethylbenzene, including this compound, 1,4-dichloro-2,5-dimethylbenzene, and 2,4-dichloro-1,3-dimethylbenzene, possess the same molecular weight (175.05 g/mol ) and elemental composition (C₈H₈Cl₂).[1][2][3] This identity in mass makes their individual identification by mass spectrometry alone impossible without prior chromatographic separation. The subtle differences in their physical properties, such as boiling points and polarity, arising from the varied positions of the chlorine and methyl groups on the benzene ring, form the basis of their separation by chromatographic techniques. The choice between GC-MS and HPLC is therefore critical and depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Isomers
Given the volatile nature of dichlorodimethylbenzene isomers, GC-MS stands out as a powerful and extensively utilized technique for their analysis. The separation in GC is governed by the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Coupled with mass spectrometry, which provides sensitive detection and confident identification based on mass-to-charge ratio and fragmentation patterns, GC-MS offers a robust platform for isomer-specific analysis.
Experimental Protocol: GC-MS Analysis of Dichlorodimethylbenzene Isomers
This protocol is adapted from established methods for the analysis of chlorinated volatile organic compounds.[4]
1. Sample Preparation (for a soil or sediment matrix):
-
Objective: To efficiently extract the analytes from a complex matrix and remove interfering substances.
-
Procedure:
-
Weigh 10 g of the homogenized sample into a glass vial.
-
Add a surrogate standard to monitor extraction efficiency.
-
Add 10 mL of a 1:1 mixture of acetone and hexane.
-
Vortex for 1 minute and then sonicate for 15 minutes.
-
Centrifuge and carefully transfer the supernatant to a clean tube.
-
Repeat the extraction with a fresh portion of the solvent mixture.
-
Combine the extracts and pass them through a solid-phase extraction (SPE) cartridge containing silica gel to remove polar interferences.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an internal standard prior to analysis for accurate quantification.
-
2. GC-MS Instrumentation and Conditions:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column is recommended for good separation of these isomers. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector: Split/splitless injector at 250 °C with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 60 °C (hold for 2 minutes), ramp at 10 °C/min to 220 °C (hold for 5 minutes).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-250.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
Data Presentation: GC-MS
| Parameter | This compound (Predicted) | 1,4-Dichloro-2,5-dimethylbenzene[2] |
| Kovats Retention Index (non-polar column) | ~1230 - 1270 | 1218 |
| Molecular Ion (m/z) | 174 | 174 |
| Key Fragment Ions (m/z) | 159, 139, 103 | 159, 139, 103 |
| Limit of Detection (LOD) (in water) | 0.15 - 0.4 µg/L (typical for chlorobenzenes)[5] | 0.15 - 0.4 µg/L (typical for chlorobenzenes)[5] |
| Limit of Quantitation (LOQ) (in water) | 0.5 - 1.0 µg/L (typical for chlorobenzenes) | 0.5 - 1.0 µg/L (typical for chlorobenzenes) |
Note: The data for this compound is predicted based on the behavior of its isomers and related compounds. Method validation is essential to determine the exact values.
References
- 1. This compound | C8H8Cl2 | CID 286729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dichloro-2,5-dimethylbenzene | C8H8Cl2 | CID 70755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-1,3-dimethylbenzene | C8H8Cl2 | CID 12341806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gbcsci.com [gbcsci.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Photophysical Properties of Dichloroxylene Isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of how molecular structure dictates photophysical behavior is paramount. The dichloroxylene isomers, a seemingly simple group of substituted aromatic compounds, offer a compelling case study in the profound effects of substituent positioning on the fundamental processes of light absorption and emission. While direct, comprehensive comparative data on all isomers is not extensively published, this guide synthesizes established photophysical principles to predict their behavior and provides the experimental framework necessary to validate these predictions.
This document is structured to provide both a theoretical foundation for understanding the expected photophysical properties of dichloroxylene isomers and a practical guide to their experimental characterization. We will delve into the underlying principles of substituent effects on the benzene chromophore, with a particular focus on the heavy-atom effect introduced by chlorine atoms. Subsequently, we will outline the detailed experimental protocols required for a rigorous comparative analysis.
Theoretical Framework: The Influence of Chloro and Methyl Substituents
The photophysical properties of the dichloroxylene isomers are governed by the interplay of the electron-donating methyl groups and the electron-withdrawing, heavy chlorine atoms on the benzene ring.
1. Absorption and Emission Spectra:
The absorption and emission spectra of benzene derivatives are sensitive to the nature and position of substituents. Methyl groups, being weakly electron-donating, typically induce a small red-shift (bathochromic shift) in the absorption and emission bands compared to unsubstituted benzene. This is due to a slight destabilization of the highest occupied molecular orbital (HOMO).
Chlorine atoms, on the other hand, have a dual role. Inductively, they are electron-withdrawing, which can lead to a blue-shift (hypsochromic shift). However, through resonance, the lone pairs on the chlorine can donate electron density to the ring, contributing to a red-shift. The net effect will depend on the specific isomer and the relative positions of the chloro and methyl groups. It is anticipated that the shifts relative to xylene will be modest but measurable.
2. The Dominant Role of the Heavy-Atom Effect:
The most significant impact of the chlorine substituents on the photophysics of dichloroxylenes is the intramolecular heavy-atom effect.[1][2] This effect enhances spin-orbit coupling, which is the interaction between the electron's spin angular momentum and its orbital angular momentum.[2] Enhanced spin-orbit coupling dramatically increases the rate of intersystem crossing (ISC), a non-radiative process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁).[1][3]
This has two major consequences:
-
Fluorescence Quenching: As intersystem crossing becomes a more efficient de-excitation pathway, it outcompetes fluorescence (radiative decay from S₁ to S₀). Consequently, the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is expected to be significantly lower for dichloroxylenes compared to xylenes.[1]
-
Enhanced Phosphorescence (in principle): While fluorescence is quenched, the population of the triplet state is increased. This would theoretically lead to a higher potential for phosphorescence (radiative decay from T₁ to S₀). However, for many organic molecules in solution at room temperature, non-radiative decay from the triplet state is still very efficient, and phosphorescence is often weak or undetectable.
The magnitude of the heavy-atom effect is dependent on the proximity of the heavy atom to the aromatic π-system. Therefore, isomers where the chlorine atoms are in positions that maximize their interaction with the electron density of the ring may exhibit more pronounced fluorescence quenching.
Predicted Photophysical Properties of Dichloroxylene Isomers
Based on the theoretical principles outlined above, we can predict the general photophysical characteristics of the dichloroxylene isomers. The following table summarizes the expected trends, which await experimental verification.
| Isomer | Predicted Absorption λmax | Predicted Emission λmax | Predicted Fluorescence Quantum Yield (ΦF) | Predicted Fluorescence Lifetime (τF) | Rationale |
| 2,3-Dichloroxylene | Slight red-shift vs. xylene | Slight red-shift vs. xylene | Very Low | Short | Strong heavy-atom effect due to adjacent chlorine atoms will heavily quench fluorescence. |
| 2,4-Dichloroxylene | Slight red-shift vs. xylene | Slight red-shift vs. xylene | Very Low | Short | Significant heavy-atom effect leading to fluorescence quenching. |
| 2,5-Dichloroxylene | Slight red-shift vs. xylene | Slight red-shift vs. xylene | Very Low | Short | Pronounced heavy-atom effect resulting in low fluorescence quantum yield. |
| 2,6-Dichloroxylene | Slight red-shift vs. xylene | Slight red-shift vs. xylene | Very Low | Short | Steric hindrance between the methyl and chloro groups may slightly alter the electronic structure, but the heavy-atom effect will dominate. |
| 3,4-Dichloroxylene | Slight red-shift vs. xylene | Slight red-shift vs. xylene | Very Low | Short | Strong heavy-atom effect from the two chlorine atoms will lead to efficient fluorescence quenching. |
| 3,5-Dichloroxylene | Slight red-shift vs. xylene | Slight red-shift vs. xylene | Very Low | Short | The symmetric substitution pattern will influence the transition dipole moment, but the heavy-atom effect will be the primary determinant of the low quantum yield. |
Experimental Methodologies
A comprehensive comparison of the dichloroxylene isomers requires a systematic application of standard photophysical measurement techniques. The following protocols are designed to be self-validating and provide the necessary data for a robust comparison.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths of maximum absorption (λmax) and the molar absorption coefficients (ε), which are crucial for quantum yield calculations.
Protocol:
-
Sample Preparation: Prepare stock solutions of each dichloroxylene isomer in a spectroscopic grade solvent (e.g., cyclohexane or ethanol). From these, create a series of dilutions.
-
Blank Measurement: Fill a 1 cm path length quartz cuvette with the pure solvent and record a baseline spectrum.[4]
-
Sample Measurement: Record the absorption spectrum for each dilution of each isomer. The concentration should be adjusted to obtain a maximum absorbance between 0.1 and 1.0.
-
Data Analysis: Identify the λmax for each isomer. Calculate the molar absorption coefficient (ε) at λmax using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.
UV-Vis Absorption Spectroscopy Workflow
Fluorescence Spectroscopy
This will determine the emission spectra and the wavelengths of maximum emission (λem).
Protocol:
-
Sample Preparation: Prepare dilute solutions of each isomer with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excitation: Excite the sample at its primary absorption maximum (λmax) determined from the UV-Vis measurements.
-
Emission Scan: Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to a point where the emission intensity returns to the baseline.
-
Data Analysis: Identify the λem for each isomer. Note the shape and any vibronic structure of the emission band.
Relative Fluorescence Quantum Yield (ΦF) Determination
The comparative method is a reliable way to determine ΦF by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[5][6]
Protocol:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the dichloroxylene isomers (e.g., quinine sulfate in 0.1 M H₂SO₄ or a suitable aromatic standard).
-
Solution Preparation: Prepare a series of five to six dilutions for both the standard and each isomer, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.[5]
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
For both the standard and the isomer, plot the integrated fluorescence intensity versus absorbance. . Determine the gradient (slope) of the linear fit for each plot.
-
Calculate the quantum yield of the isomer (ΦX) using the following equation:[6] ΦX = ΦStd * (GradX / GradStd) * (nX² / nStd²) where Φ is the quantum yield, Grad is the gradient, and n is the refractive index of the solvent.
-
Relative Quantum Yield Measurement Workflow
Fluorescence Lifetime (τF) Measurement
Time-Correlated Single-Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond and picosecond range.[7][8]
Protocol:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength suitable for the dichloroxylene isomers.
-
Sample Preparation: Use the same dilute solutions prepared for the fluorescence measurements.
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Lifetime Measurement: Collect the fluorescence decay data for each isomer over a sufficient time range to capture the full decay profile.
-
Data Analysis: Fit the decay data using deconvolution software, incorporating the measured IRF. A multi-exponential decay model may be necessary if multiple fluorescent species or decay pathways are present. The primary output will be the fluorescence lifetime (τF).
The Heavy-Atom Effect on Excited State Pathways
The Jablonski diagram below illustrates the key de-excitation pathways for an aromatic molecule. The presence of chlorine atoms (the "heavy atoms") enhances the rate of intersystem crossing (kISC), causing the population of the excited singlet state (S₁) to be depleted more rapidly through a non-radiative pathway. This leads to a decrease in fluorescence intensity and a shorter fluorescence lifetime.
Jablonski diagram illustrating the heavy-atom effect.
Conclusion
The dichloroxylene isomers present an excellent platform for exploring the structure-property relationships that govern molecular photophysics. While direct comparative experimental data is sparse, a solid theoretical foundation based on the heavy-atom effect and other substituent effects allows for robust predictions. The primary anticipated outcome is a significant quenching of fluorescence across all isomers due to enhanced intersystem crossing facilitated by the chlorine atoms. The experimental protocols detailed in this guide provide a clear roadmap for the systematic investigation and validation of these predictions. Such studies are not merely academic; they provide fundamental insights that are critical for the rational design of molecules with tailored photophysical properties for applications ranging from molecular probes to materials science.
References
- 1. Jablonski Energy Diagram [evidentscientific.com]
- 2. Video: Deactivation Processes: Jablonski Diagram [jove.com]
- 3. edinst.com [edinst.com]
- 4. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. picoquant.com [picoquant.com]
Safety Operating Guide
Proper Disposal of 2,3-Dichloro-1,4-dimethylbenzene: A Technical Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design but also in the safe handling and disposal of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3-dichloro-1,4-dimethylbenzene (CAS No. 34840-79-4), a chlorinated aromatic hydrocarbon. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Understanding the Hazard Profile
This compound belongs to the family of chlorinated aromatic hydrocarbons. Compounds in this class are generally recognized for their potential toxicity and persistence in the environment.[1] Based on data from analogous compounds, it is prudent to handle this chemical with the assumption that it may cause skin and eye irritation, is harmful if swallowed or inhaled, and is very toxic to aquatic life with long-lasting effects.[2][3]
Key Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂ | [4] |
| Molecular Weight | 175.05 g/mol | [4] |
| Appearance | Data not available; likely a solid or liquid | - |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Flash Point | Data not available; handle as a combustible substance | - |
| Density | Data not available | - |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, a stringent PPE protocol is non-negotiable. The selection of appropriate PPE is based on a risk assessment of the specific handling and disposal procedures being performed.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or Viton®. Inspect gloves for any signs of degradation or perforation before and during use.
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a splash hazard, a face shield should be worn in addition to goggles.[5]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of this compound that may generate vapors or aerosols should be conducted in a certified chemical fume hood.[2]
Segregation and Storage of Waste: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Improperly mixed chemicals can lead to violent reactions, the generation of toxic gases, or fires.
Waste Segregation Protocol:
-
Designated Waste Container: this compound waste must be collected in a dedicated, properly labeled, and leak-proof container. The container should be made of a material compatible with chlorinated hydrocarbons, such as glass or high-density polyethylene (HDPE).
-
Halogenated Organic Waste Stream: This compound must be disposed of as halogenated organic waste . Do not mix it with non-halogenated solvents or other waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Storage: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials such as strong oxidizing agents.[6]
Spill Management: A Calm and Calculated Response
In the event of a spill, a prompt and informed response is crucial to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2, including respiratory protection if the spill is outside a fume hood.
-
Containment and Absorption: For liquid spills, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) department.
Disposal Procedures: Ensuring Regulatory Compliance
The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[7] As a chlorinated aromatic hydrocarbon, it is classified as a hazardous waste.
Step-by-Step Disposal Workflow:
Caption: Disposal workflow for this compound.
EPA Hazardous Waste Codes:
While a specific waste code for this compound is not explicitly listed, it would likely fall under one of the following categories based on its chemical nature and the processes that generate it as waste:
-
F-Listed Wastes (Wastes from non-specific sources): If used as a solvent, it could potentially be classified under codes such as F002 , which includes spent halogenated solvents like chlorobenzene and ortho-dichlorobenzene.
-
K-Listed Wastes (Wastes from specific sources): If it is a process waste from the production of chlorinated hydrocarbons, it could fall under relevant K-codes.[7][8]
-
U-Listed or P-Listed Wastes: If the discarded chemical is unused, it might be classifiable under these lists, although it is not currently explicitly listed.
It is the responsibility of the waste generator (the laboratory) to accurately characterize the waste. Consultation with your institution's EHS department is essential to ensure the correct waste codes are assigned.
Final Disposal Method:
The recommended disposal method for chlorinated aromatic hydrocarbons is high-temperature incineration at a licensed hazardous waste disposal facility.[2] This process is necessary to achieve complete destruction of the compound and to prevent the formation of more toxic byproducts like dioxins and furans. Landfilling of untreated halogenated organic waste is generally prohibited.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. canada.ca [canada.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | C8H8Cl2 | CID 286729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cig-global.com [cig-global.com]
- 6. fishersci.com [fishersci.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. wku.edu [wku.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
